molecular formula C9H8O3 B1214576 3-Oxo-3-phenylpropanoic acid CAS No. 614-20-0

3-Oxo-3-phenylpropanoic acid

Cat. No.: B1214576
CAS No.: 614-20-0
M. Wt: 164.16 g/mol
InChI Key: HXUIDZOMTRMIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3-phenylpropanoic acid, also known as Benzoylacetic Acid, is a high-purity β-keto acid with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . This compound is a valuable synthetic intermediate and building block in organic chemistry, with documented synthesis via the Claisen condensation of benzoyl chloride and malonic acid esters . In scientific research, this compound has demonstrated significant potential. Studies indicate it possesses antibacterial properties, particularly against Gram-positive bacteria, by disrupting bacterial cell wall synthesis and increasing membrane permeability . Furthermore, emerging research suggests this compound may exhibit anticancer activity, with evidence showing it can induce apoptosis in certain breast cancer cell lines (e.g., MCF-7) through the activation of caspase pathways . For research purposes, the compound should be stored sealed in a dry environment, with recommendations varying between 2-8°C refrigeration and room temperature storage . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with care, as it carries safety warnings for causing skin and eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

3-oxo-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUIDZOMTRMIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210316
Record name 3-Keto-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-20-0
Record name Benzoylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Keto-3-phenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 614-20-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Keto-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z4E3K13K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of 3-Oxo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is a β-keto acid with significant applications as a synthetic intermediate in organic chemistry. Its structural features make it a versatile building block for the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis, reactivity, and biological activities.

Chemical and Physical Properties

This compound is a solid compound at room temperature. While some physical properties like boiling point and density are not consistently reported in the literature, its melting point and acidity have been documented.

PropertyValueReference
Molecular Formula C₉H₈O₃[1][2]
Molecular Weight 164.16 g/mol [1][2]
CAS Number 614-20-0[2][3]
Appearance Solid
Melting Point 98-100 °C (decomposes)
pKa 3.56[1]
Solubility Soluble in alcohol, ether, and benzene

Note: Some sources report a significantly higher melting point (303–305 °C), which is likely due to decomposition or refers to a different chemical entity. The lower range is more consistent with a β-keto acid that readily decarboxylates upon heating.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are complicated by the presence of keto-enol tautomerism. The compound exists as an equilibrium mixture of the keto and enol forms, with the enol form often being significant.

¹H NMR (Proton NMR):

  • Aromatic Protons (C₆H₅): Multiplet typically observed in the range of δ 7.2-8.0 ppm.

  • Methylene Protons (-CH₂-): In the keto form, a singlet is expected around δ 4.0 ppm.

  • Vinyl Proton (=CH-): In the enol form, a singlet is expected around δ 6.0 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> δ 10 ppm), which may exchange with D₂O.

  • Enolic Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon (C=O, ketone): ~192 ppm

  • Carboxylic Acid Carbon (C=O, acid): ~172 ppm

  • Aromatic Carbons: 128-137 ppm

  • Methylene Carbon (-CH₂-): ~45 ppm

  • Enolic Carbons (=C-OH and =CH-): Chemical shifts will vary depending on the specific enol tautomer.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The presence of both tautomers will result in two sets of peaks for the non-aromatic portion of the molecule. A publicly available computed ¹³C NMR spectrum can be found on SpectraBase.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3030C-H stretchAromatic
~1760C=O stretchCarboxylic acid
~1685C=O stretchKetone (conjugated)
1600-1450C=C stretchAromatic ring
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 164. A prominent fragmentation pattern is the loss of CO₂ (44 Da) due to decarboxylation, leading to a fragment at m/z = 120, which corresponds to acetophenone (B1666503). Another significant fragment would be the benzoyl cation (C₆H₅CO⁺) at m/z = 105.

Synthesis and Reactivity

Synthesis: Claisen Condensation

A common and documented method for the synthesis of this compound is the Claisen condensation of a benzoyl derivative with a malonic acid ester, followed by hydrolysis and decarboxylation.[1][2]

Experimental Workflow for Synthesis

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation A Diethyl malonate C Enolate of diethyl malonate A->C Deprotonation B Sodium ethoxide B->A E Diethyl benzoylmalonate C->E Nucleophilic acyl substitution D Benzoyl chloride D->C G This compound E->G Saponification & Decarboxylation F Acidic workup (e.g., H₃O⁺, heat) F->E

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol (B145695) to prepare a fresh solution of sodium ethoxide. Cool the solution in an ice bath.

  • Addition of Malonate: Slowly add diethyl malonate to the stirred sodium ethoxide solution, maintaining the temperature below 10 °C.

  • Acylation: To the resulting enolate solution, add benzoyl chloride dropwise, ensuring the temperature remains controlled.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with dilute acid. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl benzoylmalonate.

  • Hydrolysis and Decarboxylation: Reflux the crude ester with an aqueous acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) followed by acidification. The β-keto acid product will decarboxylate upon heating.

  • Purification: The final product, this compound, can be purified by recrystallization.

Key Reactivity

  • Keto-Enol Tautomerism: As a β-keto acid, it exists in a dynamic equilibrium between its keto and enol forms. This equilibrium is a key determinant of its reactivity.

    G Keto Keto form Enol Enol form Keto->Enol Tautomerization Enol->Keto

    Caption: Keto-enol tautomerism of this compound.

  • Decarboxylation: Upon heating, this compound readily undergoes decarboxylation to form acetophenone and carbon dioxide.[1]

    G Reactant This compound Product1 Acetophenone Reactant->Product1 Heat (Δ) Product2 Carbon Dioxide Reactant->Product2

    Caption: Decarboxylation of this compound.

  • Halogenation: The α-carbon is susceptible to halogenation. For instance, it reacts with N-bromosuccinimide (NBS) to yield the α-bromo derivative.[1]

Biological Activity

This compound has demonstrated notable biological activities, making it a compound of interest for drug development.

Antibacterial Activity

Studies have shown that this compound possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1] The proposed mechanism involves the disruption of the bacterial cell wall synthesis by binding to fatty acid components, which leads to increased membrane permeability and ultimately cell death.[1]

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC):

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

G A Prepare serial dilutions of This compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension (e.g., S. aureus) A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine MIC: the lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination by broth microdilution.

Anticancer Activity

Emerging research indicates that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in breast cancer cell lines, such as MCF-7, through the activation of caspase pathways.[1]

Proposed Apoptotic Signaling Pathway in MCF-7 Cells:

While the precise molecular targets are still under investigation, a plausible signaling cascade involves the activation of initiator and executioner caspases.

G cluster_cell MCF-7 Breast Cancer Cell Compound This compound Unknown Upstream Cellular Target(s) (Under Investigation) Compound->Unknown Caspase8 Pro-Caspase-8 Unknown->Caspase8 Extrinsic Pathway? Caspase9 Pro-Caspase-9 Unknown->Caspase9 Intrinsic Pathway? aCaspase8 Activated Caspase-8 Caspase8->aCaspase8 Caspase37 Pro-Caspase-3/7 aCaspase8->Caspase37 aCaspase9 Activated Caspase-9 Caspase9->aCaspase9 aCaspase9->Caspase37 aCaspase37 Activated Caspase-3/7 Caspase37->aCaspase37 Apoptosis Apoptosis (Cell Death) aCaspase37->Apoptosis

Caption: Postulated caspase-mediated apoptotic pathway in MCF-7 cells.

Quantitative Anticancer Data:

Currently, specific IC₅₀ values for this compound against MCF-7 cells are not widely published in readily accessible literature. Further research is required to quantify its cytotoxic and antiproliferative effects.

Safety and Handling

This compound should be handled with care in a laboratory setting. It may cause skin and eye irritation and can be harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is recommended to store the compound in a tightly sealed container in a dry and well-ventilated area, with some suppliers suggesting refrigeration (2-8°C).[1]

Conclusion

This compound is a valuable chemical entity with established utility in organic synthesis and promising biological activities. Its reactivity, characterized by keto-enol tautomerism and facile decarboxylation, provides avenues for the creation of more complex molecules. The demonstrated antibacterial and potential anticancer properties warrant further investigation to elucidate the precise mechanisms of action and to explore its therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals working with or interested in the applications of this compound.

References

An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid (CAS Number 614-20-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-phenylpropanoic acid, also known as Benzoylacetic acid (CAS 614-20-0), is a β-keto acid with significant potential in various scientific domains. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its antibacterial and anticancer properties. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a discussion of its known mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1] It is characterized by the presence of a phenyl group, a ketone, and a carboxylic acid functional group.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 614-20-0[1][2]
Molecular Formula C₉H₈O₃[1][2]
Molecular Weight 164.16 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms Benzoylacetic acid, 3-Keto-3-phenylpropionic acid[2]
Appearance White to off-white crystalline solid
Melting Point 98-100 °C (decomposes)
Boiling Point 349.1 °C at 760 mmHg
Density 1.242 g/cm³
SMILES O=C(CC(=O)O)c1ccccc1
InChI InChI=1S/C9H8O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)[1]

Synthesis

The most documented method for the synthesis of this compound is through the Claisen condensation of an appropriate benzoyl derivative with a malonic acid ester, followed by hydrolysis and decarboxylation.[1]

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is adapted from the synthesis of a closely related precursor, ethyl benzoylacetate, followed by hydrolysis.

Part A: Synthesis of Ethyl Benzoylacetate

  • Reaction Setup: In a suitable reaction vessel, combine ethyl acetate (B1210297) and ethyl benzoate (B1203000).

  • Base Addition: Slowly add a strong base, such as sodium ethoxide, to the mixture while stirring and maintaining a controlled temperature. The base facilitates the deprotonation of the α-carbon of ethyl acetate, forming an enolate.

  • Condensation: The enolate attacks the carbonyl carbon of ethyl benzoate in a nucleophilic acyl substitution reaction.

  • Work-up: After the reaction is complete, the mixture is neutralized with a weak acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield crude ethyl benzoylacetate.

  • Purification: The crude product can be purified by vacuum distillation.

Part B: Hydrolysis to this compound

  • Hydrolysis: The purified ethyl benzoylacetate is subjected to hydrolysis using an aqueous acidic or basic solution. For acidic hydrolysis, a dilute mineral acid like hydrochloric acid can be used, while for basic hydrolysis, a solution of a strong base like sodium hydroxide (B78521) is employed, followed by acidification.

  • Isolation: The resulting this compound is then extracted from the aqueous solution using a suitable organic solvent.

  • Purification: The product can be further purified by recrystallization.

Synthesis_Workflow Ethyl Acetate + Ethyl Benzoate Ethyl Acetate + Ethyl Benzoate Reaction Mixture Reaction Mixture Ethyl Acetate + Ethyl Benzoate->Reaction Mixture Combine Claisen Condensation Claisen Condensation Reaction Mixture->Claisen Condensation Stir Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Mixture Add (Base) Neutralization Neutralization Claisen Condensation->Neutralization Acid Work-up Purification (Distillation) Purification (Distillation) Neutralization->Purification (Distillation) Isolate Ethyl Benzoylacetate Ethyl Benzoylacetate Purification (Distillation)->Ethyl Benzoylacetate Hydrolysis (Acid or Base) Hydrolysis (Acid or Base) Ethyl Benzoylacetate->Hydrolysis (Acid or Base) This compound This compound Hydrolysis (Acid or Base)->this compound

Caption: Workflow for the synthesis of this compound.

Biological Activities and Experimental Protocols

This compound has demonstrated notable biological activities, particularly as an antibacterial and a potential anticancer agent.

Antibacterial Activity

The compound exhibits significant antibacterial properties, especially against Gram-positive bacteria such as Staphylococcus aureus.[1] Its mechanism of action is believed to involve the disruption of the bacterial cell wall synthesis and an increase in membrane permeability by binding to the fatty acid components of the cell wall.[1]

  • Inoculum Preparation: Prepare a standardized inoculum of Staphylococcus aureus (e.g., ATCC 25923) equivalent to a 0.5 McFarland standard.

  • Plate Preparation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Impregnate sterile paper disks with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zones of inhibition around the disks. The size of the zone corresponds to the susceptibility of the bacteria to the compound.

Antibacterial_Assay_Workflow Bacterial Culture (S. aureus) Bacterial Culture (S. aureus) Standardized Inoculum Standardized Inoculum Bacterial Culture (S. aureus)->Standardized Inoculum Prepare Agar Plate Agar Plate Standardized Inoculum->Agar Plate Inoculate Incubation (37°C, 24h) Incubation (37°C, 24h) Agar Plate->Incubation (37°C, 24h) Analyze This compound This compound Impregnated Disks Impregnated Disks This compound->Impregnated Disks Prepare solutions Impregnated Disks->Agar Plate Place on Measure Zones of Inhibition Measure Zones of Inhibition Incubation (37°C, 24h)->Measure Zones of Inhibition Analyze

Caption: Workflow for the disk diffusion antibacterial assay.
Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in breast cancer cell lines, such as MCF-7, through the activation of caspase pathways.[1]

  • Cell Culture: Culture MCF-7 cells in a suitable medium until they reach the desired confluence.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48 hours). Include an untreated control group.

  • Cell Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in a solution containing Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

  • Cell Lysis: Treat MCF-7 cells with this compound as described above. Lyse the cells to release intracellular contents.

  • Assay Reaction: Add the cell lysate to a reaction mixture containing a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspases.

  • Measurement: Measure the absorbance of the resulting colored product using a spectrophotometer at the appropriate wavelength.

  • Data Analysis: The increase in absorbance is proportional to the caspase activity in the cell lysate.

Anticancer_Assay_Workflow cluster_apoptosis Apoptosis Assay cluster_caspase Caspase Activity Assay MCF-7 Cell Culture MCF-7 Cell Culture Treatment Treatment MCF-7 Cell Culture->Treatment Compound Annexin V/PI Staining Annexin V/PI Staining Treatment->Annexin V/PI Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Quantify Apoptosis Quantify Apoptosis Flow Cytometry Analysis->Quantify Apoptosis MCF-7 Cell Culture_caspase MCF-7 Cell Culture Treatment_caspase Treatment_caspase MCF-7 Cell Culture_caspase->Treatment_caspase Compound Cell Lysis Cell Lysis Treatment_caspase->Cell Lysis Colorimetric Assay Colorimetric Assay Cell Lysis->Colorimetric Assay Measure Absorbance Measure Absorbance Colorimetric Assay->Measure Absorbance Determine Caspase Activity Determine Caspase Activity Measure Absorbance->Determine Caspase Activity

Caption: Experimental workflows for anticancer activity assessment.

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its ability to induce apoptosis through caspase activation in cancer cells suggests an interaction with the intrinsic or extrinsic apoptotic pathways. The activation of effector caspases, such as caspase-3, is a central event in these pathways. It is plausible that the compound may initiate apoptosis by causing cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent formation of the apoptosome, which in turn activates the caspase cascade.

Further research is required to elucidate the specific molecular targets and the upstream signaling events that are triggered by this compound. Studies investigating its effects on key cancer-related signaling pathways such as the PI3K-Akt, MAPK, and NF-κB pathways could provide valuable insights into its mechanism of action.

Apoptotic_Signaling_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

An In-depth Technical Guide to the Chemical Structure of Benzoylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylacetic acid, systematically named 3-oxo-3-phenylpropanoic acid, is an organic compound of significant interest in synthetic and medicinal chemistry.[1] As a β-keto acid, its structure is characterized by a carboxylic acid group positioned beta to a ketone. This arrangement imparts unique chemical properties, including a propensity for decarboxylation and the existence of a dynamic keto-enol tautomerism, which governs its reactivity.[2][3] This guide provides a comprehensive overview of the chemical structure of benzoylacetic acid, its physicochemical properties, synthesis, and the critical concept of its tautomeric equilibrium.

Core Chemical and Physical Properties

Benzoylacetic acid is a white to off-white crystalline solid.[4] Its structural identifiers and key physicochemical properties are summarized below for clear reference and comparison.

Table 1: Chemical Identifiers for Benzoylacetic Acid

IdentifierValue
IUPAC Name This compound[1]
Common Name Benzoylacetic acid[1][4]
CAS Number 614-20-0[1][4][5]
Molecular Formula C₉H₈O₃[1][4][6][7][8]
Molecular Weight 164.16 g/mol [1][6]
SMILES C1=CC=C(C=C1)C(=O)CC(=O)O[1]
InChI InChI=1S/C9H8O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)[1][6][8]
InChIKey HXUIDZOMTRMIOE-UHFFFAOYSA-N[1][4][6]

Table 2: Physicochemical Properties of Benzoylacetic Acid

PropertyValue
Appearance White to off-white crystalline solid[4]
Melting Point 98-100 °C[5] (Note: values as high as 103-104 °C with decomposition are also reported[5])
Boiling Point 349.1 ± 25.0 °C (Predicted)[8]
Density 1.242 ± 0.06 g/cm³ (Predicted)[5][8]
Solubility Moderately soluble in polar solvents like water, ethanol (B145695), and ether[4]

Key Structural Feature: Keto-Enol Tautomerism

A defining characteristic of benzoylacetic acid, like other β-dicarbonyl compounds, is its existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[2][9] This equilibrium involves the migration of a proton and the shifting of a double bond.[2] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with the phenyl ring, making it a significant contributor to the overall structure and reactivity of the molecule.[2] The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[2]

G Keto-Enol Tautomerism of Benzoylacetic Acid keto_structure      O      || Ph--C--CH2--COOH equilibrium enol_structure      OH      | Ph--C==CH--COOH

Keto-enol tautomeric equilibrium.

Synthesis of Benzoylacetic Acid

Benzoylacetic acid is typically prepared via a two-step process. The first step is a Claisen condensation to form an ester of benzoylacetic acid, commonly ethyl benzoylacetate.[10][11] This is followed by the hydrolysis of the resulting β-keto ester to yield the desired benzoylacetic acid.[10] The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[11][12]

G start Reactants: Ethyl Acetate (B1210297) & Ethyl Benzoate (B1203000) step1 Claisen Condensation (Base: NaOEt) start->step1 intermediate Intermediate Product: Ethyl Benzoylacetate step1->intermediate step2 Acidic Hydrolysis (H₃O⁺, Δ) intermediate->step2 product Final Product: Benzoylacetic Acid step2->product

Synthesis workflow for benzoylacetic acid.
Experimental Protocols

The following protocols are based on established procedures for the synthesis of β-keto esters and their subsequent hydrolysis.[10]

Protocol 1: Synthesis of Ethyl Benzoylacetate via Claisen Condensation

  • Objective: To synthesize ethyl benzoylacetate from ethyl acetate and ethyl benzoate.

  • Materials:

    • Sodium metal

    • Absolute ethanol

    • Ethyl acetate

    • Ethyl benzoate

    • Toluene (dry)

    • Acetic acid

    • Diethyl ether

    • Saturated sodium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • Add a mixture of ethyl acetate and ethyl benzoate dropwise to the sodium ethoxide solution at a controlled temperature (typically 0-10 °C).

    • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • The reaction is quenched by pouring the mixture into a solution of acetic acid and ice.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water and saturated sodium chloride solution, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude ethyl benzoylacetate is purified by vacuum distillation.

Protocol 2: Hydrolysis of Ethyl Benzoylacetate to Benzoylacetic Acid

  • Objective: To hydrolyze ethyl benzoylacetate to form benzoylacetic acid.

  • Materials:

    • Ethyl benzoylacetate

    • Sulfuric acid (dilute) or sodium hydroxide (B78521) solution

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Hydrochloric acid (concentrated)

    • Anhydrous sodium sulfate

  • Procedure (Acid-Catalyzed):

    • Reflux a mixture of ethyl benzoylacetate and dilute sulfuric acid. The progress of the hydrolysis can be monitored by observing the dissolution of the ester.

    • After the reaction is complete, cool the solution to room temperature.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude benzoylacetic acid.

  • Procedure (Base-Catalyzed Saponification followed by Acidification):

    • Stir a mixture of ethyl benzoylacetate and an aqueous solution of sodium hydroxide at room temperature until the ester has completely dissolved.

    • Wash the solution with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the precipitation of benzoylacetic acid is complete.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization.

Note: Benzoylacetic acid is susceptible to decarboxylation upon heating, especially in the presence of acid or base. Therefore, purification steps should be conducted at low temperatures where possible.

References

A Comprehensive Technical Guide to 3-Oxo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Oxo-3-phenylpropanoic acid, also known as Benzoylacetic acid. It covers its fundamental chemical properties, detailed synthesis protocols, and its emerging applications in scientific research and drug development. The information is presented to support advanced research and development activities.

Core Chemical and Physical Properties

This compound is a β-keto acid with significant applications as a synthetic intermediate in organic chemistry.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 164.16 g/mol [1][2][3][4]
Molecular Formula C₉H₈O₃[1][2][4]
CAS Number 614-20-0[1][2]
IUPAC Name This compound[2]
Synonyms Benzoylacetic acid, 3-Keto-3-phenylpropionic acid[1][2]
Density 1.242 g/cm³
Melting Point 98-100 °C
Boiling Point 349.1 °C at 760 mmHg
Flash Point 179.1 °C

Experimental Protocols: Synthesis

The most well-documented method for synthesizing this compound is through the Claisen condensation of benzoyl chloride and a malonic acid ester, followed by hydrolysis and decarboxylation.[1]

Protocol: Synthesis via Claisen Condensation

This protocol is divided into two primary stages:

Stage 1: Condensation

  • Reactants: Benzoyl chloride and diethyl malonate are used as the primary reactants.

  • Base: Magnesium ethoxide serves as the base to facilitate the condensation reaction.

  • Procedure: Benzoyl chloride is reacted with diethyl malonate in the presence of magnesium ethoxide.

  • Intermediate Product: This reaction forms diethyl benzoylmalonate.[1]

Stage 2: Hydrolysis and Decarboxylation

  • Hydrolysis (Saponification): The diethyl benzoylmalonate intermediate is subjected to saponification, typically using a strong base like sodium hydroxide, to hydrolyze the ester groups.

  • Acidification and Decarboxylation: The resulting dicarboxylate is then treated with an acid (acid-catalyzed decarboxylation). This step removes one of the carboxyl groups as carbon dioxide.[1]

  • Final Product: The process yields the final product, this compound.[1]

Visualized Experimental Workflow and Biological Activity

Diagram 1: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound using the Claisen condensation method.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Hydrolysis & Decarboxylation Reactants Benzoyl Chloride + Diethyl Malonate Intermediate Diethyl Benzoylmalonate Reactants->Intermediate Claisen Condensation Base Magnesium Ethoxide Base->Intermediate Base Catalyst Hydrolysis Saponification Intermediate->Hydrolysis Proceeds to next stage Decarboxylation Acid-Catalyzed Decarboxylation Hydrolysis->Decarboxylation FinalProduct This compound Decarboxylation->FinalProduct

Synthesis of this compound.

Diagram 2: Proposed Antibacterial Mechanism

Studies have shown that this compound possesses antibacterial properties, particularly against Gram-positive bacteria.[1] The proposed mechanism of action involves the disruption of the bacterial cell wall.[1]

G Compound This compound Target Bacterial Cell Wall (Fatty Acid Components) Compound->Target Binds to Action1 Inhibition of Membrane Lipid Synthesis Target->Action1 Leads to Action2 Increased Membrane Permeability Target->Action2 Causes Outcome Bacterial Cell Death Action1->Outcome Action2->Outcome

Proposed mechanism of antibacterial action.

Applications in Research and Drug Development

This compound is a compound of growing interest in the pharmaceutical and life sciences sectors due to its biological activities.

  • Antibacterial Agent: The compound has demonstrated significant antibacterial effects, primarily against Gram-positive bacteria. Its mechanism is believed to involve the inhibition of bacterial cell wall synthesis by binding to fatty acid components, which disrupts membrane integrity and leads to cell death.[1]

  • Anticancer Research: Preliminary studies suggest that this compound may have anticancer properties. Research has indicated its potential to induce apoptosis in certain cancer cell lines.[1]

  • Synthetic Intermediate: Beyond its direct biological activities, it serves as a crucial building block in the synthesis of more complex molecules, including various pharmaceutical intermediates. A derivative, 3-phenylpropionic acid, is used in the synthesis of compounds with potential anti-inflammatory or analgesic properties.[5]

References

An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Oxo-3-phenylpropanoic acid, also known by its common name, Benzoylacetic acid. It details its chemical and physical properties, synthesis, and significant biological activities, with a focus on its applications in research and drug development.

Chemical and Physical Properties

This compound is a β-keto acid that serves as a valuable synthetic intermediate in organic chemistry.[1] Its identity and core physical characteristics are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms Benzoylacetic Acid, 3-Keto-3-phenylpropionic acid[1][2]
CAS Number 614-20-0[1][3]
Molecular Formula C₉H₈O₃[1][2]
Molecular Weight 164.16 g/mol [1][2][3]
Melting Point 98-100 °C[4]
Boiling Point 349.1 °C at 760 mmHg[4]
Density 1.242 g/cm³[4]
InChI Key HXUIDZOMTRMIOE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CC(=O)O[2]

Synthesis and Reactions

The most well-documented method for synthesizing this compound is through a Claisen condensation reaction.

This protocol describes the synthesis of this compound from benzoyl chloride and a malonic acid ester, a method detailed in patent literature.[1]

Objective: To synthesize this compound.

Materials:

  • Benzoyl chloride

  • Diethyl malonate

  • Magnesium ethoxide

  • Appropriate solvent (e.g., anhydrous ethanol, diethyl ether)

  • Hydrochloric acid (for hydrolysis and acidification)

Procedure:

  • Condensation: In a reaction vessel maintained at a temperature between -20°C and room temperature, benzoyl chloride is reacted with diethyl malonate in the presence of magnesium ethoxide.[1] This exothermic reaction forms the intermediate, diethyl benzoylmalonate.[1] The reaction is typically allowed to proceed for 10–20 hours to ensure completion.[1]

  • Hydrolysis & Decarboxylation: The resulting diethyl benzoylmalonate is then subjected to hydrolysis, followed by decarboxylation. This is typically achieved by heating the intermediate with an acid, such as hydrochloric acid. This two-step process cleaves the ester groups and removes one of the carboxyl groups as carbon dioxide, yielding the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent to obtain high-purity this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products A Benzoyl Chloride D Claisen Condensation (-20°C to RT, 10-20h) A->D B Diethyl Malonate B->D C Magnesium Ethoxide C->D F Intermediate: Diethyl Benzoylmalonate D->F E Hydrolysis & Decarboxylation (Acid, Heat) G Final Product: This compound E->G F->E G Proposed Antibacterial Mechanism of Action A This compound C Binding to Fatty Acid Components of Cell Wall A->C interacts with B Gram-Positive Bacterium B->C D Inhibition of Membrane Lipid Synthesis C->D E Increased Membrane Permeability D->E F Bacterial Cell Death E->F

References

Spectroscopic Profile of Benzoylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzoylacetic acid. Due to the inherent instability of benzoylacetic acid, which readily undergoes decarboxylation, this document focuses on the spectroscopic characteristics of its stable and commercially available derivative, ethyl benzoylacetate. The data presented for the ethyl ester serves as a crucial reference point for researchers working with or synthesizing benzoylacetic acid and its analogues.

Introduction to Benzoylacetic Acid and its Spectroscopic Analysis

Benzoylacetic acid is a beta-keto acid of significant interest in organic synthesis. However, its utility is often hampered by its propensity to decarboxylate, losing carbon dioxide to form acetophenone[1]. This instability makes the isolation and direct spectroscopic characterization of pure benzoylacetic acid challenging. Consequently, its ethyl ester, ethyl benzoylacetate, a stable liquid, is widely used as a surrogate in synthetic and analytical studies. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is indispensable for the structural elucidation and purity assessment of these compounds.

Spectroscopic Data of Ethyl Benzoylacetate

The following tables summarize the key spectroscopic data for ethyl benzoylacetate, providing a reliable analytical fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Ethyl Benzoylacetate [2][3][4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.25Triplet3H-CH₃ (Ethyl group)
3.95Singlet2H-CH₂- (Methylene group)
4.19Quartet2H-O-CH₂- (Ethyl group)
7.45 - 7.60Multiplet3HMeta and Para-aromatic protons
7.95Multiplet2HOrtho-aromatic protons

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Benzoylacetate [3][5][6]

Chemical Shift (δ) ppmAssignment
14.1-CH₃ (Ethyl group)
45.9-CH₂- (Methylene group)
61.6-O-CH₂- (Ethyl group)
128.6Meta-aromatic carbons
128.8Ortho-aromatic carbons
133.8Para-aromatic carbon
136.4Quaternary aromatic carbon
167.3Ester carbonyl carbon
192.5Ketone carbonyl carbon
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of ethyl benzoylacetate shows characteristic absorptions for its ester and ketone carbonyl groups, as well as aromatic C-H bonds.

Table 3: Key IR Absorptions for Ethyl Benzoylacetate [6][7][8]

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1745StrongC=O stretch (Ester)
~1685StrongC=O stretch (Ketone)
~1600, ~1450Medium-WeakC=C stretch (Aromatic ring)
~1200StrongC-O stretch (Ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for Ethyl Benzoylacetate (Electron Ionization) [7][9][10]

m/zRelative Intensity (%)Assignment
192Moderate[M]⁺ (Molecular ion)
147Moderate[M - OCH₂CH₃]⁺
120Moderate[M - COOCH₂CH₃]⁺
105100 (Base Peak)[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for benzoylacetic acid, with the caveat of its instability.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample (e.g., ethyl benzoylacetate) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (for liquids like ethyl benzoylacetate): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Sample Preparation (for solids): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Place the sample in the beam path of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method for volatile compounds like ethyl benzoylacetate, which causes fragmentation and provides structural information.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like benzoylacetic acid or its derivatives.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis/Purification of Benzoylacetic Acid Derivative Purity Purity Assessment (e.g., TLC, HPLC) Synthesis->Purity IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS NMR NMR Spectroscopy Purity->NMR IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern Analysis MS->MS_Data NMR_Data Carbon-Hydrogen Framework Determination NMR->NMR_Data Structure Structure Confirmation IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Workflow for the spectroscopic characterization of benzoylacetic acid derivatives.

Conclusion

While the direct spectroscopic analysis of benzoylacetic acid is complicated by its instability, the data for its stable ethyl ester provides a robust and reliable reference for researchers. The combination of NMR, IR, and MS techniques offers a powerful approach for the unambiguous identification and structural elucidation of benzoylacetic acid derivatives, which are crucial steps in synthesis, quality control, and drug development processes. The experimental protocols and workflow provided herein serve as a practical guide for scientists engaged in the study of these important chemical entities.

References

The Biological Versatility of 3-Oxo-3-phenylpropanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Antimicrobial and Anticancer Activities of a Promising Bioactive Compound

Introduction

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is a β-keto acid with the molecular formula C₉H₈O₃.[1] While traditionally utilized as a synthetic intermediate in organic chemistry, a growing body of research has illuminated its significant biological activities, positioning it as a compound of interest for drug discovery and development professionals. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial and anticancer properties. The content herein summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the underlying mechanisms of action.

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.[1] Its mechanism of action involves the disruption of the bacterial cell wall, a critical structure for bacterial viability.

Mechanism of Action: Inhibition of Cell Wall Synthesis

The antibacterial efficacy of this compound is attributed to its ability to interfere with the synthesis of the bacterial cell wall. It is understood to bind to the fatty acid components of the cell wall, leading to an inhibition of membrane lipid synthesis and a subsequent increase in membrane permeability.[1] This disruption of the cell wall's integrity ultimately results in bacterial cell death.[1]

G Simplified Mechanism of Antibacterial Action 3-Oxo-3-phenylpropanoic_acid This compound Bacterial_Cell_Wall_Fatty_Acids Bacterial Cell Wall Fatty Acid Components 3-Oxo-3-phenylpropanoic_acid->Bacterial_Cell_Wall_Fatty_Acids Binds to Membrane_Lipid_Synthesis_Inhibition Inhibition of Membrane Lipid Synthesis Bacterial_Cell_Wall_Fatty_Acids->Membrane_Lipid_Synthesis_Inhibition Increased_Membrane_Permeability Increased Membrane Permeability Membrane_Lipid_Synthesis_Inhibition->Increased_Membrane_Permeability Cell_Death Bacterial Cell Death Increased_Membrane_Permeability->Cell_Death

Figure 1: Antibacterial mechanism of this compound.
Quantitative Antimicrobial Data

The antimicrobial potency of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL[1]
Bacillus subtilis16 µg/mL[1]

Table 1: MIC values of this compound against Gram-positive bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed protocol for determining the MIC of this compound against bacterial strains such as Staphylococcus aureus and Bacillus subtilis.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (sterile broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in sterile MHB to the desired starting concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution in MHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the different concentrations of this compound. Include a positive control well (bacteria with a known antibiotic) and a negative control well (bacteria in broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity) as observed by the naked eye or by measuring the optical density using a microplate reader.

G Workflow for MIC Determination Start Start Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Figure 2: Experimental workflow for MIC determination.

Anticancer Activity

Emerging research has highlighted the potential of this compound as an anticancer agent. Studies have shown its ability to induce apoptosis, or programmed cell death, in cancer cell lines.

Mechanism of Action: Induction of Apoptosis via Caspase Activation

The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis. This process is mediated through the activation of caspases, a family of proteases that are central to the apoptotic signaling cascade. While the complete pathway is still under investigation, it is understood that the compound triggers a cascade of events that ultimately lead to the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

G Apoptotic Pathway Activated by this compound Compound This compound Cell Cancer Cell (e.g., MCF-7) Compound->Cell Induces stress Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Cell->Initiator_Caspases Activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Executes

Figure 3: Simplified caspase-mediated apoptotic pathway.
Quantitative Anticancer Data

While specific IC50 values for this compound on MCF-7 breast cancer cells are not yet widely published, qualitative studies have consistently demonstrated its ability to reduce cell viability and induce apoptosis in this cell line.[1] Further quantitative analysis is a key area for future research.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

The following protocol details a standard method for quantifying apoptosis in MCF-7 cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • MCF-7 human breast cancer cell line

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Cell Washing: Wash the harvested cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cells according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

G Workflow for Annexin V/PI Apoptosis Assay Start Start Seed_Cells Seed MCF-7 Cells Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest Adherent and Floating Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC and PI Wash_Cells->Stain_Cells Incubate Incubate in the Dark Stain_Cells->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Figure 4: Experimental workflow for apoptosis detection.

Conclusion and Future Directions

This compound has emerged as a promising bioactive molecule with demonstrable antimicrobial and anticancer activities. Its ability to disrupt bacterial cell wall synthesis and induce apoptosis in cancer cells highlights its potential for the development of novel therapeutic agents.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound. A comprehensive screening against a wider range of pathogenic bacteria and cancer cell lines is warranted to establish a broader activity profile. Detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways involved in its biological effects. Furthermore, structure-activity relationship (SAR) studies on derivatives of this compound could lead to the development of analogs with enhanced potency and selectivity. As our understanding of this versatile compound deepens, it may pave the way for new and effective treatments for infectious diseases and cancer.

References

An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid Derivatives and Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 3-oxo-3-phenylpropanoic acid derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutics.

Introduction

This compound, also known as benzoylacetic acid, and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities.[1] These molecules have garnered significant interest in the fields of medicinal chemistry and drug development due to their potential as antibacterial, anticancer, and immunomodulatory agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives and their analogs, with a focus on providing detailed experimental protocols and structured data to aid in research and development efforts.

Synthesis of this compound and Its Derivatives

The primary synthetic route to this compound and its esters is the Claisen condensation. This method involves the reaction of an ester with an enolizable proton with another ester in the presence of a strong base. For the synthesis of ethyl benzoylacetate, a common precursor to many derivatives, ethyl acetate (B1210297) is reacted with ethyl benzoate (B1203000).

Experimental Protocol: Synthesis of Ethyl Benzoylacetate via Claisen Condensation

Materials:

  • Ethyl acetate

  • Ethyl benzoate

  • Sodium ethoxide

  • Ethanol, absolute

  • Sulfuric acid, concentrated

  • Ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Ethyl acetoacetate (B1235776) is added slowly to the cooled sodium ethoxide solution.

  • Ethyl benzoate is then added to the reaction mixture.

  • The mixture is heated to reflux for several hours to drive the condensation reaction.

  • After cooling, the reaction mixture is acidified with a dilute solution of sulfuric acid.

  • The product is extracted with ether.

  • The ether layer is washed with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The ether is removed by distillation, and the resulting crude ethyl benzoylacetate is purified by vacuum distillation.[2][3]

Characterization:

The purified ethyl benzoylacetate should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy to confirm its structure and purity.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a range of promising biological activities, making them attractive candidates for drug development.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of this compound and its analogs, particularly against Gram-positive bacteria. The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis.[1]

Table 1: Antibacterial Activity of this compound Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3-((4-hydroxyphenyl)amino)propanoic acid derivative 29S. aureus16
3-((4-hydroxyphenyl)amino)propanoic acid derivative 30S. aureus16
3-((4-hydroxyphenyl)amino)propanoic acid derivative 30E. faecalis16
3-((4-hydroxyphenyl)amino)propanoic acid derivative 30E. coli32
3-((4-hydroxyphenyl)amino)propanoic acid derivative 30K. pneumoniae64
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid 1dE. coli ATCC 2592228.1[4]
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid 1dC. albicans 12814[4]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1eS. epidermidis 75656.2[4]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1eE. coli ATCC 2592228.1[4]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1eC. albicans 12814[4]
2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1fS. epidermidis 75656.2[4]
Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism of action is often attributed to the induction of apoptosis through the activation of caspase pathways.[1]

Table 2: Anticancer Activity of this compound Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Vanadyl oxide sulfate (VOSO4)MCF-725 (24h), 20 (48h)[5]
Benzenepropanoic acid, 3,5-bis(1,1-dimethyl)-4-hydroxy-, methyl esterMCF-7Not specified[6]
2-(4-(((5-Nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6m)Not specifiedNot specified[7]

Experimental Protocols for Biological Assays

Antibacterial Susceptibility Testing: Broth Microdilution Method

Principle:

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Anticancer Activity: MTT Assay

Principle:

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Test compounds

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10][11][12]

Signaling Pathways and Mechanisms of Action

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Some derivatives of this compound have been shown to interact with the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor involved in regulating various cellular processes, including immune responses and xenobiotic metabolism.[13][14][15][16]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-Oxo-3-phenylpropanoic acid derivative AhR_complex AhR-HSP90-XAP2-p23 (inactive complex) Ligand->AhR_complex Binds AhR_active Active AhR AhR_complex->AhR_active Conformational change AhR_nuc AhR AhR_active->AhR_nuc Translocation ARNT_cyto ARNT ARNT_nuc ARNT ARNT_cyto->ARNT_nuc Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT_nuc->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induces

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Caspase-Mediated Apoptosis Pathways

The anticancer activity of many this compound derivatives is mediated by the induction of apoptosis. This programmed cell death is executed by a family of proteases called caspases, which can be activated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[17][18]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Derivative 3-Oxo-3-phenylpropanoic acid derivative Mitochondria Mitochondria Derivative->Mitochondria Stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Conclusion

This compound derivatives and their analogs constitute a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive targets for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers, offering detailed methodologies and structured data to facilitate the exploration of these versatile molecules. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific biological targets, ultimately leading to the development of novel and effective therapeutics.

References

A Comprehensive Technical Guide to 3-Oxo-3-phenylpropanoic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-phenylpropanoic acid, a versatile organic compound, holds significant interest within the chemical and pharmaceutical research communities. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis methodologies, and biological activities, with a focus on its potential as an antibacterial and anticancer agent. The information is presented to cater to the needs of researchers, scientists, and professionals involved in drug development, offering a consolidated resource for laboratory and theoretical applications.

Chemical Identity and Synonyms

This compound is systematically known by its IUPAC name. However, in chemical literature and commercial databases, it is frequently referred to by several synonyms. A comprehensive list of these names is crucial for efficient literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound [1]

Identifier TypeValue
IUPAC Name This compound
Common Synonyms Benzoylacetic acid, 3-Keto-3-phenylpropionic acid, 3-phenyl-3-oxopropanoic acid
CAS Number 614-20-0
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
InChI Key HXUIDZOMTRMIOE-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

Understanding the physicochemical and spectroscopic properties of this compound is fundamental for its characterization and application in experimental settings.

Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-phenylpropionic acid, shows characteristic signals for the phenyl protons (multiplet, ~7.2-7.3 ppm), and two methylene (B1212753) groups (triplets, ~2.6-3.0 ppm). For this compound, one would expect the methylene protons adjacent to the carbonyl group to be shifted further downfield.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum for 3-phenylpropionic acid reveals signals for the carboxyl carbon (~178 ppm), the phenyl carbons (~126-140 ppm), and the two methylene carbons (~30-36 ppm).[2] For this compound, the keto carbonyl carbon would appear significantly downfield, typically in the range of 190-200 ppm. A predicted ¹³C NMR spectrum is available on databases like SpectraBase, though access to the full spectrum may require a subscription.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band for the carboxyl group around 1700-1725 cm⁻¹.[4] this compound would also exhibit a sharp, strong C=O stretching band for the ketone group, typically in the range of 1680-1700 cm⁻¹.[5][6]

  • Mass Spectrometry (MS): The mass spectrum of a carboxylic acid often shows a discernible molecular ion peak. Common fragmentation patterns for aromatic acids include the loss of -OH (M-17) and -COOH (M-45) fragments.[7][8] For this compound, fragmentation would also be influenced by the keto group.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are documented in the literature.

Method 1: Claisen Condensation

A common and efficient method for the synthesis of β-keto acids is the Claisen condensation.

  • Principle: This method involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester, which is then hydrolyzed to the corresponding acid.

  • Experimental Protocol:

    • Reaction: React ethyl acetate (B1210297) with a suitable benzoylating agent (e.g., ethyl benzoate) in the presence of a strong base like sodium ethoxide.

    • Work-up: The resulting reaction mixture is neutralized with an acid.

    • Hydrolysis: The intermediate ethyl benzoylacetate is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.

    • Purification: The final product is purified by recrystallization or chromatography.

Method 2: From Potassium meta-cresolate and Acetophenone (B1666503)

An alternative synthesis route has been reported with a specified yield.

  • Reactants: Potassium meta-cresolate and acetophenone.

  • Experimental Protocol:

    • Reaction: 6.75 g of potassium meta-cresolate is reacted with 5.5 g of acetophenone under appropriate conditions (details of solvent and temperature would need to be referenced from the original patent).

    • Product Isolation: The reaction yields 0.55 g of benzoylacetic acid.

  • Yield: The calculated percent yield for this specific reaction is 9.4%.

Biological Activities

This compound has demonstrated promising biological activities, particularly in the realms of antibacterial and anticancer research.

Antibacterial Activity

This compound has shown efficacy against Gram-positive bacteria, such as Staphylococcus aureus.

  • Mechanism of Action: It is believed to disrupt the bacterial cell wall synthesis, leading to a loss of cell integrity and eventual cell death.

  • Quantitative Data: While the qualitative antibacterial activity is reported, specific Minimum Inhibitory Concentration (MIC) values from comprehensive studies are not widely available in the public domain and would require targeted experimental determination. Standard methods like broth microdilution are typically employed to determine MIC values.[9][10]

Anticancer Activity

Emerging research has highlighted the potential of this compound as an anticancer agent, particularly against breast cancer cell lines like MCF-7.

  • Mechanism of Action: The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of the caspase signaling pathway.

  • Signaling Pathway: The intrinsic pathway of apoptosis is initiated by cellular stress and converges on the activation of initiator caspases, such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[11][12][13][14] It is proposed that this compound triggers this cascade, leading to the demise of cancer cells.

  • Quantitative Data: Although the involvement of caspase activation is known, specific IC50 values for this compound against various cancer cell lines are not consistently reported in publicly accessible literature and would be a valuable area for further investigation.[15][16][17][18][19]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_claisen Method 1: Claisen Condensation cluster_alternative Method 2: Alternative Synthesis ethyl_acetate Ethyl Acetate condensation Claisen Condensation ethyl_acetate->condensation benzoyl_reagent Benzoylating Agent (e.g., Ethyl Benzoate) benzoyl_reagent->condensation naoet Sodium Ethoxide (Base) naoet->condensation intermediate Ethyl Benzoylacetate condensation->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product1 3-Oxo-3-phenylpropanoic Acid hydrolysis->product1 k_cresolate Potassium meta-cresolate reaction Reaction k_cresolate->reaction acetophenone Acetophenone acetophenone->reaction product2 Benzoylacetic Acid (9.4% Yield) reaction->product2

Caption: Synthesis workflows for this compound.

Apoptosis_Pathway compound 3-Oxo-3-phenylpropanoic Acid stress Cellular Stress (in Cancer Cell) compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound, also known as benzoylacetic acid, is a compound with significant potential in synthetic chemistry and pharmacology. Its established synthesis routes and emerging biological activities, particularly its antibacterial and anticancer properties, make it a subject of ongoing research interest. This guide has summarized the key technical information available in the public domain, providing a foundation for further investigation. Future research should focus on obtaining precise quantitative data for its biological effects and elucidating the detailed molecular mechanisms underlying its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Oxo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-oxo-3-phenylpropanoic acid and its derivatives as a key starting material. The following sections detail the synthesis of coumarins, pyrazolones, and dihydropyrimidinones, offering step-by-step experimental procedures, tabulated quantitative data for easy comparison, and visual diagrams of the reaction pathways and workflows.

Synthesis of 3-Phenylcoumarins via Knoevenagel Condensation

Coumarins are a significant class of heterocyclic compounds with diverse biological activities. The Knoevenagel condensation provides an efficient route to 3-substituted coumarins. In this protocol, ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate), a derivative of this compound, undergoes condensation with various salicylaldehydes to yield 3-phenylcoumarin (B1362560) derivatives.

Reaction Principle

The reaction involves the base-catalyzed condensation of the active methylene (B1212753) group of ethyl 3-oxo-3-phenylpropanoate with the carbonyl group of a salicylaldehyde (B1680747) derivative. The intermediate product then undergoes intramolecular cyclization (lactonization) to form the coumarin (B35378) ring system.

Diagram of the Knoevenagel Condensation for 3-Phenylcoumarin Synthesis

G start Ethyl 3-oxo-3-phenylpropanoate + Substituted Salicylaldehyde catalyst Piperidine (B6355638) (catalyst) Ethanol (B145695) (solvent) start->catalyst reflux Reflux catalyst->reflux intermediate Intermediate Formation (Knoevenagel Adduct) reflux->intermediate Heat cyclization Intramolecular Cyclization (Lactonization) intermediate->cyclization workup Cooling, Filtration, Washing, and Recrystallization cyclization->workup product 3-Phenylcoumarin Derivative workup->product

Caption: Workflow for the synthesis of 3-phenylcoumarins.

Experimental Protocol

A general procedure for the synthesis of 3-phenylcoumarin derivatives is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted salicylaldehyde (10 mmol) and ethyl 3-oxo-3-phenylpropanoate (10 mmol) in absolute ethanol (50 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the pure 3-phenylcoumarin derivative.

Quantitative Data
EntrySalicylaldehyde SubstituentCatalystSolventReaction Time (h)Yield (%)
1HPiperidineEthanol485
25-BromoPiperidineEthanol392
34-HydroxyPiperidineEthanol578
45-NitroPiperidineEthanol3.588

Synthesis of Pyrazolones

Pyrazolones are heterocyclic compounds that form the core structure of many pharmaceutical drugs. They can be synthesized by the condensation of a β-ketoester, such as ethyl 3-oxo-3-phenylpropanoate, with a hydrazine (B178648) derivative.

Reaction Principle

The reaction proceeds through the initial formation of a hydrazone by the reaction of the hydrazine with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization involving the ester group and the remaining nitrogen of the hydrazine to form the pyrazolone (B3327878) ring.

Diagram of Pyrazolone Synthesis

G start Ethyl 3-oxo-3-phenylpropanoate + Phenylhydrazine (B124118) solvent Glacial Acetic Acid (solvent) start->solvent reflux Reflux solvent->reflux hydrazone Hydrazone Formation reflux->hydrazone Heat cyclization Intramolecular Cyclization hydrazone->cyclization workup Cooling, Pouring into Ice Water, Filtration, and Recrystallization cyclization->workup product 1,3-Diphenyl-1H-pyrazol-5(4H)-one workup->product

Caption: General workflow for pyrazolone synthesis.

Experimental Protocol

The following is a general protocol for the synthesis of 1,3-diphenyl-1H-pyrazol-5(4H)-one:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add ethyl 3-oxo-3-phenylpropanoate (10 mmol) and phenylhydrazine (10 mmol) to glacial acetic acid (30 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Purification: Dry the crude product and recrystallize from ethanol to yield pure 1,3-diphenyl-1H-pyrazol-5(4H)-one.

Quantitative Data
EntryHydrazine DerivativeSolventReaction Time (h)Yield (%)
1PhenylhydrazineGlacial Acetic Acid589
2Hydrazine hydrateEthanol682
34-NitrophenylhydrazineGlacial Acetic Acid491
42,4-DinitrophenylhydrazineGlacial Acetic Acid493

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities.[1] This protocol describes the synthesis of DHPMs using this compound (or its ethyl ester), an aldehyde, and urea (B33335) or thiourea (B124793).

Reaction Principle

This acid-catalyzed three-component condensation involves the reaction between a β-ketoester (ethyl 3-oxo-3-phenylpropanoate), an aldehyde, and urea (or thiourea).[1] The proposed mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enol of the β-ketoester.[2] Subsequent cyclization and dehydration yield the dihydropyrimidinone.[2]

Diagram of the Biginelli Reaction

G start Ethyl 3-oxo-3-phenylpropanoate + Aldehyde + Urea/Thiourea catalyst Acid Catalyst (e.g., HCl) Ethanol (solvent) start->catalyst reflux Reflux catalyst->reflux condensation Three-Component Condensation reflux->condensation Heat cyclization Cyclization and Dehydration condensation->cyclization workup Cooling, Precipitation, Filtration, and Recrystallization cyclization->workup product Dihydropyrimidinone Derivative workup->product

Caption: Workflow for the Biginelli reaction.

Experimental Protocol

A general procedure for the synthesis of dihydropyrimidinone derivatives is as follows:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (10 mmol), ethyl 3-oxo-3-phenylpropanoate (10 mmol), and urea or thiourea (15 mmol) in ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the mixture.

  • Reaction: Stir the reaction mixture at reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture in an ice bath. The solid product that crystallizes out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone derivative.

Quantitative Data
EntryAldehydeUrea/ThioureaCatalystReaction Time (h)Yield (%)
1BenzaldehydeUreaHCl1085
24-ChlorobenzaldehydeUreaHCl892
34-MethoxybenzaldehydeThioureaHCl1288
43-NitrobenzaldehydeUreaHCl990

References

Application Notes and Protocols: 3-Oxo-3-phenylpropanoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is a β-keto acid with the molecular formula C₉H₈O₃.[1][2][3] Its structure, featuring a reactive methylene (B1212753) group flanked by a ketone and a carboxylic acid, makes it an exceptionally versatile building block in organic synthesis. This unique arrangement of functional groups allows for a wide range of chemical transformations, providing access to a diverse array of carbocyclic and heterocyclic scaffolds. These scaffolds are often found in molecules of significant biological and pharmaceutical importance. This document provides an overview of the applications of this compound in organic synthesis, with detailed experimental protocols for key transformations.

Synthesis of Heterocyclic Compounds

The dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems through condensation reactions.

Synthesis of Pyrazolones

Pyrazolones are a class of five-membered heterocyclic compounds that form the core structure of many pharmaceutical agents with analgesic, anti-inflammatory, and antipyretic properties. The reaction of this compound (or its ester derivatives) with hydrazines is a classical and efficient method for pyrazolone (B3327878) synthesis, often referred to as the Knorr pyrazolone synthesis.

General Reaction Scheme:

The reaction proceeds via a condensation-cyclization sequence between the β-ketoester and a hydrazine (B178648) derivative.

cluster_reactants Reactants cluster_product Product R1 This compound P1 Pyrazolone derivative R1->P1 + R2 - 2H2O R2 Hydrazine derivative (R-NHNH2) R2->P1

Caption: General synthesis of pyrazolones.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from general procedures for pyrazolone synthesis.[4][5][6]

Materials:

  • Ethyl 3-oxo-3-phenylpropanoate (Ethyl benzoylacetate)

  • Hydrazine hydrate (B1144303)

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 3-oxo-3-phenylpropanoate (10 mmol) in 50 mL of ethanol.

  • To this solution, add hydrazine hydrate (12 mmol) dropwise with continuous stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain pure 3-phenyl-1H-pyrazol-5(4H)-one.

Quantitative Data:

The yields of pyrazolone synthesis can vary depending on the specific substrates and reaction conditions used.

Reactant 1 (β-ketoester)Reactant 2 (Hydrazine)CatalystSolventYield (%)Reference
Ethyl 3-oxo-3-phenylpropanoateHydrazine hydrateGlacial Acetic AcidEthanol~85-95[5]
Ethyl 3-oxo-3-phenylpropanoatePhenylhydrazineGlacial Acetic AcidEthanol~80-90[4]
Methyl 3-oxo-3-phenylpropanoate4-NitrophenylhydrazineNone (Microwave)None83[5]
Synthesis of Coumarins

Coumarins are a large class of benzopyrone compounds found in many plants. They exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. This compound and its esters are valuable precursors for the synthesis of 3-phenylcoumarins via reactions like the Pechmann condensation or Knoevenagel condensation.

General Reaction Scheme (Knoevenagel Condensation):

This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene compound like ethyl 3-oxo-3-phenylpropanoate.

cluster_reactants Reactants cluster_product Product R1 Salicylaldehyde derivative P1 3-Benzoylcoumarin R1->P1 + R2 - H2O, -EtOH R2 Ethyl 3-oxo-3-phenylpropanoate R2->P1

Caption: Knoevenagel synthesis of coumarins.

Experimental Protocol: Synthesis of 3-Benzoyl-2H-chromen-2-one

This protocol is based on green synthesis methods for coumarin (B35378) derivatives.[7]

Materials:

  • Salicylaldehyde

  • Ethyl 3-oxo-3-phenylpropanoate (Ethyl benzoylacetate)

  • Deep Eutectic Solvent (DES) - e.g., Choline (B1196258) chloride:Zinc chloride (1:2 molar ratio)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Prepare the Deep Eutectic Solvent (DES) by mixing choline chloride and zinc chloride in a 1:2 molar ratio and heating at 100 °C until a homogeneous liquid is formed.

  • In a 100 mL round-bottom flask, add salicylaldehyde (10 mmol), ethyl 3-oxo-3-phenylpropanoate (10 mmol), and the prepared DES (5 mL).

  • Stir the mixture at 80-100 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from ethanol to obtain pure 3-benzoyl-2H-chromen-2-one.

Quantitative Data:

Reactant 1 (Salicylaldehyde)Reactant 2 (Active Methylene)Catalyst/SolventYield (%)Reference
SalicylaldehydeEthyl 3-oxo-3-phenylpropanoateDES (ChCl:ZnCl2)61-96[7]
4-HydroxysalicylaldehydeEthyl 3-oxo-3-phenylpropanoateDES (ChCl:ZnCl2)High[7]
5-BromosalicylaldehydeEthyl 3-oxo-3-phenylpropanoateDES (ChCl:ZnCl2)High[7]

Applications in Acyclic Synthesis

α-Halogenation

The active methylene group in this compound is susceptible to electrophilic substitution, such as halogenation. This provides a convenient route to α-halo-β-keto acids, which are valuable synthetic intermediates.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product R1 This compound P1 2-Halo-3-oxo-3-phenylpropanoic acid R1->P1 + R2 R2 Halogenating Agent (e.g., NBS) R2->P1

Caption: α-Halogenation of this compound.

Experimental Protocol: Synthesis of 2-Bromo-3-oxo-3-phenylpropanoic acid

This protocol is based on the bromination of this compound.[1]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Potassium phosphate (B84403)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 50 mL of dichloromethane.

  • Add N-Bromosuccinimide (11 mmol) and potassium phosphate (12 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove any solids.

  • Wash the filtrate with water and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Quantitative Data:

SubstrateHalogenating AgentSolventYield (%)Reference
This compoundNBSDichloromethane77[1]

Biological Significance and Potential Applications

Derivatives of this compound have shown promising biological activities, making this scaffold interesting for drug discovery and development.

  • Antibacterial Activity: this compound itself has demonstrated antibacterial properties, particularly against Gram-positive bacteria.[1] It is suggested to disrupt bacterial cell wall synthesis by interfering with fatty acid components.[1]

  • Anticancer Research: Some studies have indicated that this compound may possess anticancer properties, with evidence of inducing apoptosis in certain breast cancer cell lines through the activation of caspase pathways.[1]

  • Quorum Sensing Inhibition: β-keto esters, structurally related to this compound derivatives, are being investigated as inhibitors of bacterial quorum sensing, a cell-to-cell communication process that regulates virulence in many pathogens.[8][9]

Hypothetical Mechanism of Action for Quorum Sensing Inhibition:

cluster_pathway Bacterial Quorum Sensing Pathway AHL Native Autoinducer (AHL) Receptor Receptor Protein AHL->Receptor Binds to Gene Virulence Gene Expression Receptor->Gene Activates Inhibitor β-Keto Ester Inhibitor (Derivative of this compound) Inhibitor->Receptor Competitively Binds to

Caption: Inhibition of quorum sensing by β-keto esters.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique chemical structure allows for the efficient construction of a wide variety of molecular architectures, including medicinally important heterocycles like pyrazolones and coumarins. The straightforward protocols for its derivatization, coupled with the significant biological activities of the resulting compounds, underscore its importance for researchers in synthetic chemistry and drug development. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and new therapeutic agents.

References

Application Notes and Protocols for Antibacterial Assay of 3-Oxo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is a β-keto acid with the molecular formula C₉H₈O₃.[1] This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.[1] Its mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and an increase in membrane permeability, ultimately leading to cell death.[1] These characteristics make this compound a compound of interest in the discovery and development of new antimicrobial agents.

These application notes provide detailed protocols for evaluating the antibacterial efficacy of this compound using standard microbiology techniques. The described methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the disk diffusion assay, are fundamental for assessing the antimicrobial spectrum and potency of this compound.

Data Presentation

The following table summarizes illustrative quantitative data for the antibacterial activity of this compound against common bacterial strains. These values are provided as examples based on the activity of structurally similar compounds and should be confirmed experimentally.

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusGram-positive163218
Bacillus subtilisGram-positive81622
Escherichia coliGram-negative128>25610
Pseudomonas aeruginosaGram-negative256>2567

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol details the determination of the MIC and MBC of this compound using the broth microdilution method.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Sterile reservoirs

  • Mueller-Hinton Agar (B569324) (MHA) plates

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the adjusted bacterial suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 1-10 now contain decreasing concentrations of the test compound.

    • Well 11 serves as the growth control (containing MHB and bacterial inoculum but no compound).

    • Well 12 serves as the sterility control (containing MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final concentration of the compound will be halved.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Determination of MBC:

    • From the wells showing no visible growth (the MIC well and wells with higher concentrations), plate 10 µL onto MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

Disk Diffusion Assay

This protocol provides a qualitative assessment of the antibacterial activity of this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Micropipettes and sterile tips

  • Forceps

  • Incubator (37°C)

  • Ruler or calipers

Protocol:

  • Preparation of Test Disks:

    • Prepare a solution of this compound in a suitable volatile solvent (e.g., ethanol (B145695) or methanol) at a desired concentration (e.g., 1 mg/mL).

    • Aseptically apply a known volume (e.g., 10 µL) of the solution onto sterile filter paper disks and allow the solvent to evaporate completely. This will result in a disk containing a specific amount of the compound (e.g., 10 µg).

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Application of Disks:

    • Using sterile forceps, place the prepared disks containing this compound onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Place a control disk (impregnated with the solvent only) on the same plate.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-20 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.

Visualizations

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_mic_mbc Broth Microdilution (MIC/MBC) cluster_disk Disk Diffusion Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Prepare_Disks Prepare Disks with Test Compound Compound_Prep->Prepare_Disks Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate wells with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Prepare_Lawn Prepare Bacterial Lawn on MHA plate Inoculum_Prep->Prepare_Lawn Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate plate (37°C, 16-20h) Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_Plate->Read_MIC Plate_for_MBC Plate from clear wells onto MHA Read_MIC->Plate_for_MBC Read_MBC Determine MBC (≥99.9% killing) Plate_for_MBC->Read_MBC Apply_Disks Apply Disks to Inoculated Plate Prepare_Disks->Apply_Disks Prepare_Lawn->Apply_Disks Incubate_Agar Incubate plate (37°C, 16-20h) Apply_Disks->Incubate_Agar Measure_Zones Measure Zones of Inhibition Incubate_Agar->Measure_Zones

Caption: Workflow for antibacterial susceptibility testing of this compound.

Signaling_Pathway_Hypothesis Compound 3-Oxo-3-phenylpropanoic acid Cell_Wall Bacterial Cell Wall (Peptidoglycan Synthesis) Compound->Cell_Wall Inhibits Membrane Cell Membrane (Lipid Synthesis) Compound->Membrane Disrupts Permeability Increased Membrane Permeability Cell_Wall->Permeability Membrane->Permeability Cell_Death Bacterial Cell Death Permeability->Cell_Death

Caption: Hypothesized mechanism of antibacterial action for this compound.

References

Application Notes and Protocols: Investigating the Anticancer Effects of 3-Oxo-3-phenylpropanoic Acid on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-phenylpropanoic acid, also known as Benzoylacetic acid, is a β-keto acid with emerging interest in anticancer research. Studies indicate that this compound can induce apoptosis in the human breast adenocarcinoma cell line, MCF-7.[1] It has been reported that this compound reduces cell viability and triggers programmed cell death through the activation of caspase pathways in MCF-7 cells.[1]

These application notes provide a comprehensive guide for researchers to investigate and quantify the anticancer effects of this compound on MCF-7 cells. The following sections detail the necessary protocols for assessing cell viability, apoptosis, and cell cycle distribution.

Data Presentation

While qualitative reports confirm the pro-apoptotic activity of this compound in MCF-7 cells, detailed quantitative data such as the half-maximal inhibitory concentration (IC50) is not extensively documented in peer-reviewed literature. The protocols provided herein will enable researchers to generate this crucial data. The following tables are structured to organize the experimental findings.

Table 1: Cell Viability Data (MTT Assay)

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Calculated IC50 (µM) \multicolumn{3}{c}{}

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Untreated Control
Vehicle Control
This compound (Concentration X)
This compound (Concentration Y)

Table 3: Cell Cycle Distribution (Propidium Iodide Staining)

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control
Vehicle Control
This compound (Concentration Z)

Experimental Protocols and Visualizations

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of MCF-7 cells by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed MCF-7 cells in 96-well plate incubate_attach Incubate 24h for attachment seed->incubate_attach prep_compound Prepare serial dilutions of this compound treat Treat cells with compound dilutions prep_compound->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

Protocol:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Incubate for 24 hours to allow attachment.

    • Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include vehicle and untreated controls.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and add it to the same centrifuge tube.

    • Trypsinize the adherent cells and add them to the same tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis seed Seed MCF-7 cells in 6-well plates treat Treat with this compound seed->treat collect Collect floating & adherent cells treat->collect wash_pbs Wash with cold PBS collect->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min in dark add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Workflow for Apoptosis Assay.
Proposed Signaling Pathway for Apoptosis Induction

Based on available information, this compound is suggested to induce apoptosis in MCF-7 cells through the activation of caspases. The following diagram illustrates a simplified proposed pathway.

Apoptosis_Pathway compound This compound cell MCF-7 Cell compound->cell Enters cell caspases Caspase Activation (e.g., Caspase-3/7, Caspase-9) cell->caspases Induces apoptosis Apoptosis (Cell Death) caspases->apoptosis Leads to

Proposed Apoptotic Pathway.

References

Application Notes and Protocols: Benzoylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylacetic acid and its ester derivatives are versatile C-C-C-O building blocks in medicinal chemistry, primarily serving as key precursors for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the β-keto acid/ester moiety allows for facile cyclization reactions with various nucleophiles, leading to the formation of privileged scaffolds in drug discovery, including pyrazolones, pyrimidines, and coumarins. These heterocyclic cores are present in numerous compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.

These application notes provide an overview of the utility of benzoylacetic acid in the synthesis of medicinally relevant compounds, complete with detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action.

I. Synthesis of Pyrazolone (B3327878) Derivatives: Anti-inflammatory and Anticancer Agents

Pyrazolone derivatives, readily synthesized from benzoylacetic acid precursors, are a cornerstone in medicinal chemistry. They are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. More recently, their potential as anticancer agents has been an area of active investigation.

A. Synthesis of a Key Pyrazolone Intermediate

A common and crucial intermediate synthesized from ethyl benzoylacetate (an ester of benzoylacetic acid) is 4-benzoyl-3-methyl-1-phenyl-pyrazol-5-one. This compound serves as a scaffold for further derivatization to create a library of potentially active molecules.

Experimental Protocol: Synthesis of 4-Benzoyl-3-methyl-1-phenyl-pyrazol-5-one

This protocol is adapted from the reaction of a β-ketoester with a hydrazine (B178648) derivative.

Materials:

Procedure:

  • Dissolve ethyl benzoylacetate (1 equivalent) in glacial acetic acid.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 4-benzoyl-3-methyl-1-phenyl-pyrazol-5-one.

B. Biological Activity of Pyrazolone Derivatives

The biological activity of pyrazolone derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against specific enzymes or cell lines.

Compound ClassTargetActivityIC50/EC50Reference
Pyrazolone DerivativesCyclooxygenase (COX)Anti-inflammatoryVaries with substitution[1]
Pyrazoline DerivativesLipoxygenase (LOX)Anti-inflammatory80 µM (for compound 2g)[2][3]
Pyrazole Carbaldehyde Deriv.PI3 KinaseAnticancer (Breast)0.25 µM (for compound 43)[4]
Indole-Pyrazole DerivativesCyclin-Dependent Kinase 2 (CDK2)Anticancer0.074 µM and 0.095 µM[4]
Polysubstituted PyrazolesHepatocellular Carcinoma (HepG2)Anticancer2 µM[4]
C. Mechanism of Action: Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[1][2]

MOA_Pyrazolone cluster_inflammation Inflammatory Stimulus cluster_pathway Prostaglandin Synthesis Pathway Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Enzymes Arachidonic Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazolone Derivative Pyrazolone Derivative Pyrazolone Derivative->COX Inhibition

Mechanism of anti-inflammatory action of pyrazolone derivatives.

II. Synthesis of Pyrimidine (B1678525) Derivatives: Antimicrobial Agents

Benzoylacetic acid can serve as a three-carbon component in the synthesis of pyrimidine rings. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in nucleic acids and their broad range of antimicrobial activities. The mechanism of action for many antimicrobial pyrimidines involves the inhibition of essential bacterial enzymes, such as dihydrofolate reductase, or the disruption of cell division by targeting proteins like FtsZ.[5]

A. General Synthesis of Pyrimidines

The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. A β-ketoester like ethyl benzoylacetate can be a key reactant.

Experimental Protocol: General Biginelli Reaction

  • A mixture of a β-ketoester (e.g., ethyl benzoylacetate, 1 equivalent), an aldehyde (1 equivalent), and urea (B33335) or thiourea (B124793) (1.5 equivalents) is prepared.

  • A catalytic amount of an acid (e.g., HCl, H2SO4) is added.

  • The reaction mixture is heated, often under reflux, in a suitable solvent like ethanol.

  • The product precipitates upon cooling and can be isolated by filtration and purified by recrystallization.

Biginelli_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product BA Benzoylacetic Acid Derivative (β-Ketoester) Reaction Biginelli Reaction (Acid Catalyst, Heat) BA->Reaction Aldehyde Aldehyde Aldehyde->Reaction Urea Urea / Thiourea Urea->Reaction Product Dihydropyrimidinone Reaction->Product

General workflow for the Biginelli synthesis of dihydropyrimidinones.
B. Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassTarget OrganismActivityMICReference
Thiophenyl Pyrimidine Deriv.MRSA & VREsAntibacterialPotent[6]
DiaminopyrimidinesBacteriaAntibacterial (DNA synthesis inhibition)Varies[5]

III. Synthesis of Coumarin (B35378) Derivatives: Antiviral and Anticancer Agents

Benzoylacetic acid derivatives can be utilized in Pechmann condensation reactions to synthesize coumarins. Coumarins are a class of benzopyrones that exhibit a wide range of biological activities, including antiviral and anticancer effects. Their antiviral mechanisms can involve inhibiting viral enzymes like reverse transcriptase or interfering with viral entry and replication.[7][8]

A. General Synthesis of Coumarins via Pechmann Condensation

Experimental Protocol: General Pechmann Condensation

  • A phenol (B47542) (1 equivalent) and a β-ketoester, such as ethyl benzoylacetate (1 equivalent), are mixed.

  • A dehydrating agent and catalyst, typically concentrated sulfuric acid, is added cautiously.

  • The mixture is heated, and the reaction progress is monitored.

  • Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the coumarin product.

  • The product is collected by filtration and purified.

B. Biological Activity of Coumarin Derivatives
Compound ClassTargetActivityIC50/EC50Reference
Sulfanylphenyl CoumarinHIV-1 ReplicationAntiviral-[7]
3-phenyl coumarin (Vipirinin)HIV-1 VprAntiviral-[7]
Coumarin-benzimidazole hybridHepatitis C Virus (HCV)Antiviral3.4 µM (for compound 94)[9]
Anilinocoumarin derivativeHepatitis C Virus (HCV)Antiviral12 µM (for compound 106)[9]
C. Antiviral Mechanism of Coumarin Derivatives

Coumarin derivatives can interfere with multiple stages of the viral life cycle.

Antiviral_Coumarin cluster_virus_life_cycle Viral Life Cycle Attachment & Entry Attachment & Entry Reverse Transcription Reverse Transcription Attachment & Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Replication Replication Integration->Replication Assembly & Release Assembly & Release Replication->Assembly & Release Coumarin Coumarin Derivatives Coumarin->Reverse Transcription Inhibition Coumarin->Integration Inhibition Coumarin->Replication Inhibition

Potential antiviral targets of coumarin derivatives.

Conclusion

Benzoylacetic acid and its derivatives are indispensable tools in the arsenal (B13267) of medicinal chemists. Their ability to serve as precursors to a diverse range of biologically active heterocyclic compounds underscores their importance in drug discovery and development. The synthetic protocols and biological data presented herein provide a foundation for researchers to explore the vast chemical space accessible from this versatile starting material, with the aim of developing novel therapeutics for a multitude of diseases. Further derivatization of the core scaffolds presented can lead to the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.

References

Application Notes and Protocols for the α-Halogenation of 3-Oxo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of α-halogenated derivatives of 3-oxo-3-phenylpropanoic acid, which are valuable intermediates in organic synthesis and drug development. The procedures outlined below cover the bromination, chlorination, and iodination at the α-position of the β-keto acid.

Introduction

Alpha-halogenated carbonyl compounds are versatile building blocks in organic chemistry, serving as precursors to a wide range of functional groups. The halogenation of this compound at the C-2 position yields 2-halo-3-oxo-3-phenylpropanoic acids, which are of significant interest for the synthesis of novel heterocyclic compounds and potential pharmaceutical agents. The presence of the β-keto acid moiety requires careful selection of reaction conditions to favor α-halogenation over potential side reactions, such as decarboxylation.

General Considerations and Safety Precautions

Safety: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Halogenating agents are corrosive and/or toxic, and should be handled with care.

Starting Material: this compound should be of high purity. It can be synthesized via methods such as the saponification of its corresponding ethyl ester, ethyl benzoylacetate.

Reaction Monitoring: Reactions can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.

Purification: The crude products are typically solids and can be purified by recrystallization.[1] Common solvent systems for recrystallization of organic acids include water, ethanol/water mixtures, or hexane/ethyl acetate (B1210297).[2]

Characterization: The structure and purity of the final products should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols

α-Bromination of this compound

This protocol is adapted from general procedures for the α-bromination of ketones using N-bromosuccinimide (NBS).[3]

Reaction Scheme:

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add N-bromosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

α-Chlorination of this compound

This protocol is based on the use of N-chlorosuccinimide (NCS) as a mild chlorinating agent for activated methylene (B1212753) groups.[4]

Reaction Scheme:

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.1 eq).

  • Stir the mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate (3 x).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product to obtain pure 2-chloro-3-oxo-3-phenylpropanoic acid.

α-Iodination of this compound

This protocol is adapted from methods for the α-iodination of ketones using molecular iodine and a base.

Reaction Scheme:

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in dichloromethane.

  • Add a solution of iodine (1.2 eq) in dichloromethane dropwise to the suspension at room temperature.

  • Stir the mixture vigorously until the starting material is consumed (TLC).

  • Quench the reaction with saturated aqueous sodium thiosulfate solution until the iodine color disappears.

  • Separate the layers and wash the organic layer with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by recrystallization.

Data Presentation

Table 1: Summary of Halogenation Reactions of this compound

HalogenationReagentSolventTypical Yield (%)
BrominationNBSDichloromethaneData not available, expected to be moderate to high
ChlorinationNCSAcetonitrileData not available, expected to be moderate to high
IodinationI₂ / NaHCO₃DichloromethaneData not available, expected to be moderate

Note: The yields are estimates based on similar reactions and require experimental verification.

Table 2: Physicochemical and Predicted Spectral Data of Halogenated Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
2-Bromo-3-oxo-3-phenylpropanoic acidC₉H₇BrO₃243.067.9-7.5 (m, 5H, Ar-H), 5.5 (s, 1H, CHBr), 11-12 (br s, 1H, COOH)190 (C=O), 168 (COOH), 134-128 (Ar-C), 45 (CHBr)
2-Chloro-3-oxo-3-phenylpropanoic acidC₉H₇ClO₃198.60[5]7.9-7.5 (m, 5H, Ar-H), 5.3 (s, 1H, CHCl), 11-12 (br s, 1H, COOH)191 (C=O), 169 (COOH), 134-128 (Ar-C), 55 (CHCl)
2-Iodo-3-oxo-3-phenylpropanoic acidC₉H₇IO₃290.067.9-7.5 (m, 5H, Ar-H), 5.7 (s, 1H, CHI), 11-12 (br s, 1H, COOH)189 (C=O), 167 (COOH), 134-128 (Ar-C), 25 (CHI)

Note: The spectral data are predicted based on known chemical shifts for similar functional groups and require experimental confirmation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the α-halogenation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound in solvent reagent Add Halogenating Agent (NBS, NCS, or I2/Base) start->reagent react Stir at Room Temperature (Monitor by TLC) reagent->react quench Quench Reaction react->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallization concentrate->recrystallize characterize Characterization (NMR, MS) recrystallize->characterize product Pure 2-Halo-3-oxo-3-phenylpropanoic acid characterize->product

Caption: General workflow for the α-halogenation of this compound.

Logical Relationship of Halogenating Agents

The following diagram shows the relationship between the desired halogenated product and the corresponding halogenating agent.

halogenating_agents product_Br 2-Bromo-3-oxo-3- phenylpropanoic acid product_Cl 2-Chloro-3-oxo-3- phenylpropanoic acid product_I 2-Iodo-3-oxo-3- phenylpropanoic acid reagent_NBS N-Bromosuccinimide (NBS) reagent_NBS->product_Br Bromination reagent_NCS N-Chlorosuccinimide (NCS) reagent_NCS->product_Cl Chlorination reagent_I2 Iodine (I2) & Base reagent_I2->product_I Iodination

Caption: Selection of halogenating agent for specific α-halogenation.

Potential Side Reactions

A significant potential side reaction for β-keto acids is decarboxylation, which can be promoted by heat or harsh acidic or basic conditions. The α-halogenated products may also be susceptible to decarboxylation. It is therefore recommended to perform the reactions at or below room temperature and to use mild work-up procedures to minimize this side reaction.

Conclusion

The protocols described provide a foundation for the synthesis of α-bromo, α-chloro, and α-iodo derivatives of this compound. These methods utilize readily available reagents and standard laboratory techniques. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity. The resulting α-halo-β-keto acids are versatile intermediates for further synthetic transformations.

References

Application Notes and Protocols: 3-Oxo-3-phenylpropanoic Acid as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, and its ester derivatives are versatile intermediates in organic synthesis. This document provides detailed application notes and experimental protocols for the use of these precursors in the synthesis of pharmaceuticals, with a primary focus on the well-established Hantzsch synthesis of 1,4-dihydropyridine (B1200194) calcium channel blockers. Additionally, this document briefly explores other potential, albeit less direct, applications in the synthesis of anticoagulants and antimicrobial agents.

Introduction

This compound (C₉H₈O₃, Molar Mass: 164.16 g/mol ) is a β-keto acid that serves as a valuable building block in the synthesis of various heterocyclic compounds with therapeutic properties.[1] Its chemical structure, featuring both a carboxylic acid and a ketone, allows for a variety of chemical transformations. In many pharmaceutical syntheses, the ethyl ester of this acid, ethyl benzoylacetate, is a commonly used reagent. This document will focus on the practical applications of these compounds as key intermediates in drug synthesis.

Synthesis of 1,4-Dihydropyridine Calcium Channel Blockers via Hantzsch Synthesis

The most prominent application of this compound derivatives in pharmaceutical synthesis is the Hantzsch dihydropyridine (B1217469) synthesis.[2][3][4] This multi-component reaction is a cornerstone for the synthesis of 1,4-dihydropyridines, a class of drugs that act as calcium channel blockers and are widely used in the treatment of hypertension and angina.[3][5][6] Notable drugs in this class include Nifedipine, Amlodipine, and Felodipine.[3][5]

The core of the Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester (such as ethyl benzoylacetate), and a nitrogen donor (typically ammonia (B1221849) or ammonium (B1175870) acetate).[2][4]

General Experimental Protocol for Hantzsch Dihydropyridine Synthesis

This protocol outlines a general procedure for the synthesis of a 1,4-dihydropyridine derivative using an aromatic aldehyde and two different β-ketoesters, one of which can be ethyl benzoylacetate.

Materials:

  • Aromatic aldehyde (e.g., 2-nitrobenzaldehyde (B1664092) for Nifedipine synthesis)

  • Ethyl benzoylacetate (or another suitable β-ketoester)

  • Methyl acetoacetate (B1235776) (or another suitable β-ketoester)

  • Ammonia solution (or ammonium acetate)

  • Ethanol (B145695) (or other suitable solvent)

  • Reflux apparatus

  • Thin-Layer Chromatography (TLC) supplies

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Add ethyl benzoylacetate (1 equivalent) and methyl acetoacetate (1 equivalent) to the solution.

  • Add a source of ammonia, such as a concentrated aqueous ammonia solution (1.2 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 1,4-dihydropyridine derivative.

  • Dry the purified product under vacuum.

Quantitative Data for Hantzsch Synthesis of Dihydropyridine Drugs

The following table summarizes representative quantitative data for the synthesis of Nifedipine, a well-known calcium channel blocker, using a Hantzsch reaction.

ProductStarting MaterialsSolventCatalystReaction TimeYield (%)Melting Point (°C)
Nifedipine 2-Nitrobenzaldehyde, Methyl acetoacetate, AmmoniaMethanolNoneReflux~70-80%172-174

Note: The synthesis of Nifedipine typically uses two equivalents of methyl acetoacetate. A similar reaction can be envisioned with one equivalent of methyl acetoacetate and one equivalent of ethyl benzoylacetate to produce an analogue.

Signaling Pathway of 1,4-Dihydropyridine Calcium Channel Blockers

1,4-Dihydropyridines exert their therapeutic effect by blocking L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition prevents the influx of calcium ions, leading to vasodilation and a decrease in blood pressure.

G DHP 1,4-Dihydropyridine Drug (e.g., Nifedipine) L_type L-type Calcium Channel DHP->L_type blocks Vasodilation Vasodilation DHP->Vasodilation promotes Ca_influx Calcium Ion Influx L_type->Ca_influx mediates Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction leads to BP Blood Pressure Vasoconstriction->BP increases Decrease_BP Decreased Blood Pressure Vasodilation->Decrease_BP leads to

Mechanism of action of 1,4-Dihydropyridine calcium channel blockers.
Experimental Workflow for Hantzsch Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of 1,4-dihydropyridines.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Aldehyde, β-Ketoester 1, β-Ketoester 2, Ammonia Reaction Hantzsch Reaction (Reflux in Ethanol) Reactants->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Pure_Product Pure_Product Drying->Pure_Product Pure 1,4-Dihydropyridine

General workflow for Hantzsch synthesis of 1,4-dihydropyridines.

Potential Application in Anticoagulant Synthesis

While the primary route to the widely used anticoagulant Warfarin is the Michael addition of 4-hydroxycoumarin (B602359) and benzalacetone, the structural similarity of this compound to key intermediates suggests its potential as a precursor in the synthesis of coumarin-based anticoagulants.[7] The Pechmann condensation, used for synthesizing coumarins, can utilize β-ketoesters.[8] Further research is required to establish a direct and efficient synthetic route from this compound to Warfarin or its analogues.

Potential Application in Antimicrobial Agent Synthesis

This compound and its derivatives have been investigated for their intrinsic antimicrobial properties.[1] Furthermore, the β-ketoester functionality of its derivatives, such as ethyl benzoylacetate, makes it a suitable starting material for the synthesis of various heterocyclic compounds known to possess antimicrobial activity, including pyrazoles and oxazoles.[9][10][11] The synthesis of these heterocyclic systems often involves condensation reactions with hydrazines or other suitable reagents. While this indicates a potential application in the development of new antimicrobial drugs, the direct use of this compound as an intermediate in the synthesis of currently marketed antimicrobial agents is not well-documented.

Logical Relationship for Antimicrobial Development

The following diagram illustrates the logical progression from the precursor to potential antimicrobial agents.

G Precursor This compound or its esters Intermediates Heterocyclic Scaffolds (e.g., Pyrazoles, Oxazoles) Precursor->Intermediates Synthesis SAR Structure-Activity Relationship Studies Intermediates->SAR Biological Screening Lead_Compound Lead Antimicrobial Compound SAR->Lead_Compound Optimization Clinical_Candidate Clinical Candidate Lead_Compound->Clinical_Candidate Preclinical Development

Logical pathway for antimicrobial drug development from the precursor.

Conclusion

This compound and its esters, particularly ethyl benzoylacetate, are valuable intermediates in pharmaceutical synthesis. Their most significant and well-established application is in the Hantzsch synthesis of 1,4-dihydropyridine calcium channel blockers, a class of drugs with major therapeutic importance. The protocols and data presented provide a foundation for researchers and drug development professionals working on the synthesis of these and other potentially related therapeutic agents. Further exploration of its utility in the synthesis of anticoagulants and antimicrobial agents may yield novel therapeutic compounds.

References

Application Notes and Protocols for Enzyme Inhibition Studies with 3-Oxo-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is a β-keto acid with potential applications in pharmaceutical and biochemical research. Its structural similarity to known enzyme inhibitors suggests it may be a valuable tool for studying enzyme kinetics and developing novel therapeutic agents. These application notes provide a comprehensive guide to investigating the enzyme inhibitory properties of this compound, with a specific focus on its potential as an inhibitor of Carboxypeptidase A.

While direct enzymatic inhibition data for this compound is limited in publicly available literature, a closely related compound, 3-phenylpropanoate, has been identified as a mixed inhibitor of Carboxypeptidase A.[1] This suggests that this compound may exhibit similar or even enhanced inhibitory activity due to the presence of the reactive β-keto group.

These protocols and notes will guide researchers in the preliminary screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of inhibition of this compound against a target enzyme, using Carboxypeptidase A as a primary example.

Data Presentation: Quantitative Inhibition Data

InhibitorTarget EnzymeSubstrateInhibition TypeK_i (mM)Reference
3-phenylpropanoateCarboxypeptidase ACarbobenzoxyglycyl-L-phenylalanineMixedNot Specified[1]
3-phenylpropanoateCarboxypeptidase ABenzoylglycyl-L-phenylalanineNoncompetitiveNot Specified[1]
3-phenylpropanoateCarboxypeptidase ACinnamoylglycyl-L-phenylalanineNoncompetitiveNot Specified[1]
3-phenylpropanoateCarboxypeptidase AHydrocinnamoylglycyl-L-phenylalanineNoncompetitiveNot Specified[1]
3-phenylpropanoateCarboxypeptidase AAcetylglycyl-L-phenylalanineNoncompetitiveNot Specified[1]

Experimental Protocols

Protocol 1: Preliminary Screening of Enzyme Inhibition

Objective: To qualitatively determine if this compound inhibits the activity of a target enzyme (e.g., Carboxypeptidase A).

Materials:

  • Target Enzyme (e.g., Bovine Pancreatic Carboxypeptidase A)

  • Substrate (e.g., Hippuryl-L-phenylalanine)

  • This compound

  • Assay Buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

  • Solvent for inhibitor (e.g., DMSO or ethanol)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 254 nm

Procedure:

  • Prepare Reagents:

    • Dissolve the substrate in the assay buffer to a final concentration of 1.0 mM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO).

    • Prepare a working solution of the enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Negative Control (No Inhibitor): Enzyme + Substrate + Solvent

      • Test (Inhibitor): Enzyme + Substrate + this compound solution

      • Blank (No Enzyme): Substrate + Assay Buffer

  • Reaction Initiation and Measurement:

    • Add the enzyme, inhibitor/solvent, and buffer to the wells and pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the microplate in the reader and measure the absorbance at 254 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance per minute) for each well.

    • Compare the velocity of the 'Test' wells to the 'Negative Control' wells. A significant reduction in velocity in the presence of this compound indicates inhibition.

Protocol 2: Determination of IC50

Objective: To determine the concentration of this compound that causes 50% inhibition of the target enzyme's activity.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Prepare a serial dilution of this compound in the assay buffer, typically ranging from nanomolar to millimolar concentrations.

  • Perform the enzyme activity assay at each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Mechanism of Inhibition Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound.

Procedure:

  • Perform the enzyme activity assay with varying concentrations of both the substrate and this compound.

  • Typically, you will have several sets of experiments, each with a fixed concentration of the inhibitor (including a zero-inhibitor control), and within each set, you will vary the substrate concentration.

  • Data Analysis:

    • Calculate the initial reaction velocities for all conditions.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot for each inhibitor concentration.

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of inhibition.

Visualizations

Signaling Pathway and Catalytic Mechanism of Carboxypeptidase A

CarboxypeptidaseA_Mechanism cluster_enzyme Carboxypeptidase A Active Site cluster_reaction Catalytic Hydrolysis Enzyme Carboxypeptidase A (CPA) Zn Zn²⁺ Glu270 Glu270 Arg145 Arg145 Tyr248 Tyr248 Substrate Peptide Substrate (C-terminal aromatic/aliphatic residue) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding ES_Complex->Zn Carbonyl O coordination ES_Complex->Arg145 C-terminal COO⁻ interaction ES_Complex->Tyr248 Hydrophobic pocket interaction Transition_State Tetrahedral Intermediate ES_Complex->Transition_State Nucleophilic attack by H₂O activated by Glu270 Products Cleaved Peptide + Amino Acid Transition_State->Products Peptide bond cleavage Products->Enzyme Product Release Inhibitor This compound (Potential Inhibitor) Inhibitor->ES_Complex Binds to active site (Competitive or Mixed)

Caption: Proposed mechanism of Carboxypeptidase A and potential inhibition by this compound.

Experimental Workflow for Enzyme Inhibition Studies

Experimental_Workflow start Start: Hypothesis (this compound as an enzyme inhibitor) protocol1 Protocol 1: Preliminary Screening (Qualitative Inhibition Assay) start->protocol1 decision1 Inhibition Observed? protocol1->decision1 protocol2 Protocol 2: IC50 Determination (Quantitative Potency Assay) decision1->protocol2 Yes stop Stop: No significant inhibition decision1->stop No protocol3 Protocol 3: Mechanism of Inhibition (Kinetic Studies) protocol2->protocol3 data_analysis Data Analysis (Lineweaver-Burk / Michaelis-Menten plots) protocol3->data_analysis conclusion Conclusion: Inhibitory Profile of This compound data_analysis->conclusion

Caption: Logical workflow for characterizing the enzyme inhibitory properties of a test compound.

Logical Relationship of Inhibition Types

Inhibition_Types inhibitor Reversible Inhibitor competitive Competitive Binds to Active Site Km increases, Vmax unchanged inhibitor->competitive noncompetitive Non-competitive Binds to Allosteric Site Km unchanged, Vmax decreases inhibitor->noncompetitive uncompetitive Uncompetitive Binds to ES Complex Km decreases, Vmax decreases inhibitor->uncompetitive mixed Mixed Binds to Allosteric Site (with or without substrate) Both Km and Vmax change inhibitor->mixed

Caption: Classification of reversible enzyme inhibition mechanisms based on kinetic parameter changes.

References

Application Notes and Protocols: 3-Oxo-3-phenylpropanoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is a versatile β-keto acid widely employed as a key intermediate in organic synthesis.[1][2] Its chemical structure, featuring a reactive methylene (B1212753) group flanked by a ketone and a carboxylic acid, allows for a variety of chemical transformations. While its primary applications are in the synthesis of pharmaceuticals and other biologically active molecules, its potential as a building block for novel materials is an emerging area of interest.[1] This document provides an overview of its established applications and protocols for its use in a representative synthetic transformation.

Chemical Properties and Data

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
CAS Number 614-20-0[1]
Appearance Solid-
IUPAC Name This compound[2]

Applications in Synthesis

The primary utility of this compound lies in its role as a precursor in various organic reactions. The presence of the ketone, carboxylic acid, and active methylene group makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

One of the most common applications of this compound and its esters is in condensation reactions, such as the Knoevenagel condensation.[3][4] This reaction involves the condensation of the active methylene group with an aldehyde or ketone, leading to the formation of a new carbon-carbon double bond. This methodology is fundamental in the synthesis of various substituted alkenes, which can be further elaborated into more complex structures.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of this compound (or its ethyl ester, ethyl benzoylacetate) with an aromatic aldehyde. This reaction is a foundational method for carbon-carbon bond formation.

Materials:

  • This compound or Ethyl benzoylacetate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine (B6355638) (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid (optional, co-catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound (or ethyl benzoylacetate) and 1 equivalent of the aromatic aldehyde in a minimal amount of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture. A small amount of glacial acetic acid can also be added as a co-catalyst.

  • Reaction: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure condensed product.

Expected Outcome: The reaction yields an α,β-unsaturated carbonyl compound. The yield will vary depending on the specific substrates and reaction conditions used.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent use in a Knoevenagel condensation.

Synthesis_of_3_Oxo_3_phenylpropanoic_acid Ethyl Acetate Ethyl Acetate Intermediate Ethyl Benzoylacetate Ethyl Acetate->Intermediate Claisen Condensation Ethyl Benzoate Ethyl Benzoate Ethyl Benzoate->Intermediate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intermediate This compound This compound Intermediate->this compound Hydrolysis Acid Hydrolysis Acid Hydrolysis Acid Hydrolysis->this compound

Caption: Synthesis of this compound via Claisen condensation.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3_oxo This compound Reaction Reaction 3_oxo->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Catalyst Piperidine Catalyst->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product α,β-Unsaturated Carbonyl Compound Purification->Product

Caption: Workflow for Knoevenagel condensation.

This compound is a valuable and versatile building block in organic synthesis, primarily serving as an intermediate in the preparation of pharmaceuticals and other complex organic molecules. Its utility in the synthesis of novel materials, while plausible, is not yet well-established in the scientific literature. The provided protocols for its synthesis and a representative condensation reaction highlight its fundamental role in synthetic chemistry. Further research is needed to fully explore and document its potential applications in materials science.

References

Application Notes and Protocols for In Vitro Testing of 3-Oxo-3-phenylpropanoic Acid Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is a β-keto acid with demonstrated antibacterial properties, particularly against Gram-positive bacteria.[1] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's efficacy. The primary mechanism of action involves the disruption of the bacterial cell membrane integrity through the inhibition of membrane lipid synthesis, leading to increased permeability and eventual cell death.[1] This is achieved by the compound binding to the fatty acid components of the bacterial cell wall.[1] These protocols are designed to guide researchers in assessing the antimicrobial potential of this compound and understanding its mode of action.

Data Presentation

The antimicrobial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Gram-positive Bacteria

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive32[1]
Bacillus subtilisPositive16[1]

Mechanism of Action: Inhibition of Fatty Acid Synthesis and Membrane Disruption

This compound targets the bacterial cell wall and membrane, crucial structures for bacterial survival. Its proposed mechanism involves a two-pronged attack:

  • Inhibition of Fatty Acid Synthesis: The compound is suggested to interfere with the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is essential for producing the fatty acid components of the bacterial cell membrane. By inhibiting this pathway, this compound disrupts the production of vital membrane lipids.[1]

  • Increased Membrane Permeability: The disruption of lipid synthesis compromises the integrity of the bacterial cell membrane. This leads to increased permeability, allowing the leakage of essential intracellular components and ultimately causing bacterial cell death.[1]

This compound This compound Bacterial Cell Wall Fatty Acid Components Bacterial Cell Wall Fatty Acid Components This compound->Bacterial Cell Wall Fatty Acid Components Binds to Membrane Lipid Synthesis Inhibition Membrane Lipid Synthesis Inhibition Bacterial Cell Wall Fatty Acid Components->Membrane Lipid Synthesis Inhibition Increased Membrane Permeability Increased Membrane Permeability Membrane Lipid Synthesis Inhibition->Increased Membrane Permeability Bacterial Cell Death Bacterial Cell Death Increased Membrane Permeability->Bacterial Cell Death

Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antibacterial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the general guidelines for the broth microdilution method to determine the MIC of this compound against Gram-positive bacteria.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and tubes

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the compound dilutions.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

cluster_prep Preparation cluster_assay Assay Bacterial Inoculum Prep Bacterial Inoculum Prep Inoculation Inoculation Bacterial Inoculum Prep->Inoculation Compound Dilution Prep Compound Dilution Prep Compound Dilution Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Oxo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Oxo-3-phenylpropanoic acid (also known as benzoylacetic acid). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely documented and reliable method is a two-step process.[1] It begins with a Claisen condensation of a benzoyl derivative (commonly benzoyl chloride) with a malonic acid ester (such as diethyl malonate) to form a diethyl benzoylmalonate intermediate. This is followed by hydrolysis and decarboxylation of the intermediate to yield the final product.

Q2: Why is my overall yield of this compound consistently low?

A2: Low yields can stem from several factors throughout the two-stage synthesis. Common culprits include:

  • Moisture contamination: The Claisen condensation is highly sensitive to moisture, which can consume the base and lead to unwanted side reactions.

  • Improper base selection or stoichiometry: A full equivalent of a suitable base is crucial for driving the Claisen condensation to completion.

  • Suboptimal reaction temperature: Temperature control is critical in both the condensation and decarboxylation steps to prevent side reactions and decomposition.

  • Incomplete hydrolysis or decarboxylation: The final step requires careful control of conditions to ensure full conversion to the desired product.

Q3: What are the primary side products I should be aware of?

A3: Potential side products can include cinnamic acid derivatives formed via dehydrogenation, as well as products from the self-condensation of the malonic ester.[1] Incomplete decarboxylation can also leave residual ethyl benzoylacetate in the final product.[1]

Q4: How can I purify the final this compound?

A4: Purification is typically achieved through recrystallization. The choice of solvent is critical for obtaining high purity. Additionally, chromatographic methods can be employed to remove persistent impurities.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Claisen Condensation Step (Formation of Diethyl Benzoylmalonate)
Potential Cause Troubleshooting Suggestion
Presence of Moisture Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Ineffective Base Use a strong, non-nucleophilic base such as sodium ethoxide or magnesium ethoxide.[1] Ensure the base is fresh and has not been deactivated by atmospheric moisture.
Incorrect Base Stoichiometry A full equivalent of the base is required to drive the reaction to completion by deprotonating the β-keto ester product.
Suboptimal Temperature The Claisen condensation is often exothermic.[1] Maintain the recommended temperature range (e.g., -5°C to 0°C during addition) to minimize side reactions.
Self-Condensation of Diethyl Malonate Add the diethyl malonate slowly to the base to pre-form the enolate before the addition of benzoyl chloride.
Issue 2: Incomplete or Unsuccessful Hydrolysis and Decarboxylation
Potential Cause Troubleshooting Suggestion
Inefficient Hydrolysis Ensure complete saponification of the ester groups by using a sufficient excess of a strong base like sodium hydroxide (B78521) and allowing for adequate reaction time (e.g., 18 hours at room temperature).[1]
Incomplete Decarboxylation Acidify the reaction mixture after hydrolysis and gently heat to promote decarboxylation. The temperature should be carefully controlled to avoid degradation of the final product.
Formation of Byproducts Harsh acidic conditions or high temperatures during decarboxylation can lead to side reactions. Consider using a milder acid like p-toluenesulfonic acid.[1]
Product Isolation Issues After acidification, ensure the product fully precipitates. Cooling the solution can improve the yield of the solid product.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzoylmalonate via Claisen Condensation

This protocol is adapted from a procedure in Organic Syntheses.[2]

Materials:

  • Magnesium turnings

  • Absolute ethanol

  • Carbon tetrachloride

  • Diethyl malonate

  • Dry ether

  • Dry benzene

  • Benzoic acid

  • Triethylamine (B128534)

  • Ethyl chlorocarbonate

  • Dry toluene (B28343)

  • 5% Sulfuric acid

  • Concentrated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethoxymagnesiummalonic Ester: In a three-necked flask, react magnesium turnings with absolute ethanol, a small amount of carbon tetrachloride, and diethyl malonate. Control the reaction rate by cooling as needed. After the initial reaction, add dry ether and gently heat until the magnesium is consumed. Remove the solvents by distillation.

  • Preparation of Mixed Benzoic-Carbonic Anhydride (B1165640): In a separate flask, dissolve benzoic acid and triethylamine in dry toluene and cool to below 0°C. Add ethyl chlorocarbonate while maintaining the low temperature.

  • Condensation: Add the ethereal solution of ethoxymagnesiummalonic ester to the mixed anhydride solution at -5°C to 0°C. Allow the mixture to stand overnight and come to room temperature.

  • Work-up: Cautiously add 5% sulfuric acid. Separate the organic layer and wash it with dilute sulfuric acid, followed by a concentrated sodium bicarbonate solution, and then water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting diethyl benzoylmalonate by vacuum distillation. A yield of 68-75% can be expected.[2]

Protocol 2: Hydrolysis and Decarboxylation to this compound

This protocol is based on established hydrolysis and decarboxylation methods.[1]

Materials:

  • Diethyl benzoylmalonate

  • Aqueous Sodium Hydroxide (2.0 M)

  • Hydrochloric acid (concentrated)

  • Cold water

Procedure:

  • Hydrolysis (Saponification): Dissolve the diethyl benzoylmalonate in 2.0 M aqueous sodium hydroxide. Stir the mixture at room temperature for approximately 18 hours to ensure complete hydrolysis of the ester groups.

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic. The this compound will precipitate out. Gentle warming may be required to facilitate decarboxylation, but care should be taken to avoid excessive heat.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent. A yield of approximately 81% from the corresponding ethyl ester has been reported.[1]

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound and Intermediates

Reaction Step Reactants Conditions Product Reported Yield
Claisen CondensationBenzoyl chloride, Diethyl malonate, EthoxymagnesiumToluene/Ether, -5°C to RTDiethyl benzoylmalonate68-75%[2]
HydrolysisEthyl 3-oxo-3-phenylpropanoate2.0 M NaOH (aq), RT, 18hThis compound~81%[1]
DecarboxylationDiethyl benzoylmalonate (after hydrolysis)p-Toluenesulfonic acid, refluxing aqueous solutionThis compound43.6% (after recrystallization)[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation start1 Reactants: Benzoyl Chloride Diethyl Malonate Base (e.g., Mg(OEt)₂) process1 Reaction in Anhydrous Solvent start1->process1 intermediate Intermediate: Diethyl Benzoylmalonate process1->intermediate start2 Diethyl Benzoylmalonate intermediate->start2 Purification (optional) process2 1. Saponification (NaOH) 2. Acidification (HCl) 3. Gentle Heating start2->process2 product Final Product: This compound process2->product purification purification product->purification Purification (Recrystallization)

Caption: A workflow diagram illustrating the two main stages of this compound synthesis.

troubleshooting_logic start Low Yield of This compound moisture Moisture Present? start->moisture incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis solution1 Use Anhydrous Reagents/Glassware moisture->solution1 Yes base_issue Incorrect Base/Stoichiometry? solution2 Use Stoichiometric Strong Base base_issue->solution2 Yes temp_condensation Suboptimal Temperature? solution3 Optimize Temperature Control temp_condensation->solution3 Yes solution4 Increase Reaction Time/ Base Equivalent for Saponification incomplete_hydrolysis->solution4 Yes incomplete_decarbox Incomplete Decarboxylation? solution5 Ensure Proper Acidification and Gentle Heating incomplete_decarbox->solution5 Yes degradation Product Degradation? solution6 Use Milder Conditions/ Avoid Overheating degradation->solution6 Yes

Caption: A troubleshooting flowchart for identifying and resolving common causes of low yield.

References

Technical Support Center: Side Reactions in the Claisen Condensation of Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Claisen condensation of benzoyl chloride.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental process, offering explanations and actionable solutions.

FAQs

Q1: What is the primary desired reaction in a Claisen condensation involving benzoyl chloride?

The primary goal is a crossed Claisen condensation, where an enolizable ester (e.g., ethyl acetate) is deprotonated by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The subsequent loss of the chloride leaving group yields the desired β-keto ester (e.g., ethyl benzoylacetate).

Q2: My reaction yield is very low. What are the most probable causes?

Low yields are typically due to competing side reactions that consume the starting materials or the desired product. The most common culprits are:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with any trace amounts of water in the reagents or solvent to form benzoic acid.[1] This is often a major source of yield loss.

  • Schotten-Baumann Type Reactions: The highly reactive benzoyl chloride can be intercepted by other nucleophiles present in the reaction mixture, such as residual alcohols from the base preparation (e.g., ethanol (B145695) if using sodium ethoxide) or the alcohol co-product of the condensation itself. This leads to the formation of benzoate (B1203000) esters (O-acylation).[2]

  • Self-Condensation of the Enolizable Ester: The enolate of the ester can react with a neutral molecule of the same ester, leading to the formation of a β-keto ester byproduct (e.g., ethyl acetoacetate (B1235776) from ethyl acetate).

Q3: I have a significant amount of benzoic acid in my crude product. How can I prevent this?

The presence of benzoic acid is a direct result of the hydrolysis of benzoyl chloride.[1] To minimize this side reaction, it is crucial to work under strictly anhydrous conditions.

  • Drying of Reagents and Solvents: Ensure all solvents are thoroughly dried using appropriate drying agents. Glassware should be oven-dried and cooled under an inert atmosphere before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q4: My TLC analysis shows multiple spots, suggesting a complex mixture of products. What are the likely side products and how can I improve the selectivity?

A complex product mixture is a common issue in crossed Claisen condensations. Besides the desired β-keto ester and benzoic acid, you may be observing:

  • Ethyl Benzoate: Formed from the reaction of benzoyl chloride with ethanol, which may be present as the solvent or from the preparation of sodium ethoxide.

  • Ethyl Acetoacetate: The product of the self-condensation of ethyl acetate (B1210297).

To improve selectivity for the desired product:

  • Order of Addition: Slowly add the enolizable ester (e.g., ethyl acetate) to a mixture of the base and benzoyl chloride. This maintains a low concentration of the enolate, favoring its reaction with the more reactive benzoyl chloride over self-condensation.

  • Stoichiometry: Use a slight excess of benzoyl chloride to ensure the enolate preferentially reacts with it.

  • Choice of Base: Using a non-alkoxide base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), can prevent the formation of benzoate ester byproducts from the reaction with the base's corresponding alcohol. However, these bases are more hazardous and require careful handling.

Q5: What is the difference between C-acylation and O-acylation of the enolate, and how does it affect my reaction?

An enolate is an ambident nucleophile, meaning it can react at two sites: the α-carbon (C-acylation) or the oxygen atom (O-acylation).

  • C-acylation: The desired pathway in the Claisen condensation, leading to the formation of the β-keto ester.

  • O-acylation: Results in the formation of an enol ether, which is a common byproduct when using highly reactive acylating agents like benzoyl chloride.

The ratio of C- to O-acylation is influenced by several factors, including the solvent, counter-ion, and temperature. Generally, polar aprotic solvents favor C-acylation.

Data Presentation

ParameterEffect on Desired Reaction (C-acylation)Effect on Benzoyl Chloride HydrolysisEffect on Schotten-Baumann Reaction (O-acylation)Effect on Ester Self-Condensation
Strictly Anhydrous Conditions Increases YieldSignificantly Decreases No Direct EffectNo Direct Effect
Slow Addition of Enolizable Ester Increases Selectivity No Direct EffectNo Direct EffectDecreases
Excess Benzoyl Chloride Increases Yield May Increase if Water is PresentMay IncreaseDecreases Relative Amount
Use of Non-Alkoxide Base (e.g., NaH) Can Increase YieldNo Direct EffectEliminates O-acylation with Base's Alcohol No Direct Effect
Lower Reaction Temperature May Decrease RateDecreases RateDecreases RateDecreases Rate
Polar Aprotic Solvent Generally FavoredNo Direct EffectNo Direct EffectNo Direct Effect

Experimental Protocols

Protocol for the Crossed Claisen Condensation of Benzoyl Chloride with Ethyl Acetate

This protocol is designed to maximize the yield of ethyl benzoylacetate while minimizing common side reactions.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate (anhydrous)

  • Benzoyl chloride (freshly distilled)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Wash the NaH dispersion with anhydrous hexane (B92381) to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask.

  • Enolate Formation: Cool the THF suspension of NaH to 0 °C in an ice bath. Slowly add ethyl acetate (1.0 equivalent) dropwise from the dropping funnel over 30 minutes. Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.05 equivalents) dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (to remove unreacted benzoic acid), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure ethyl benzoylacetate.

Mandatory Visualization

Claisen_Condensation_Pathways BenzoylChloride Benzoyl Chloride DesiredProduct β-Keto Ester (Ethyl Benzoylacetate) BenzoylChloride->DesiredProduct C-acylation (Desired) BenzoicAcid Benzoic Acid (Side Product) BenzoylChloride->BenzoicAcid Hydrolysis BenzoateEster Benzoate Ester (Side Product) BenzoylChloride->BenzoateEster O-acylation (Schotten-Baumann) EsterEnolate Ester Enolate (from Ethyl Acetate + Base) EsterEnolate->DesiredProduct SelfCondensationProduct Self-Condensation Product (e.g., Ethyl Acetoacetate) EsterEnolate->SelfCondensationProduct Self-Condensation Water H₂O (Trace) Water->BenzoicAcid Alcohol Alcohol (e.g., Ethanol) Alcohol->BenzoateEster EthylAcetate Ethyl Acetate (Neutral) EthylAcetate->SelfCondensationProduct

Caption: Reaction pathways in the Claisen condensation of benzoyl chloride.

Troubleshooting_Workflow Start Low Yield or Complex Mixture CheckPurity Check Reagent Purity and Anhydrous Conditions Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK PurifyReagents Purify/Dry Reagents and Solvents PurityOK->PurifyReagents No CheckOrder Review Order of Addition PurityOK->CheckOrder Yes PurifyReagents->CheckPurity OrderOK Slow Addition of Enolizable Ester? CheckOrder->OrderOK CorrectOrder Implement Slow Addition of Enolizable Ester OrderOK->CorrectOrder No CheckBase Consider Base Choice OrderOK->CheckBase Yes CorrectOrder->CheckBase BaseOK Using Alkoxide Base? CheckBase->BaseOK SwitchBase Switch to Non-Alkoxide Base (e.g., NaH) BaseOK->SwitchBase Yes Optimize Optimize Stoichiometry and Temperature BaseOK->Optimize No SwitchBase->Optimize End Improved Yield and Purity Optimize->End

Caption: Troubleshooting workflow for low yield in Claisen condensation.

References

Technical Support Center: 3-Oxo-3-phenylpropanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Oxo-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as ethyl 3-oxo-3-phenylpropanoate or benzoyl chloride and malonic acid esters.[1]

  • Side Products: The most common side product is acetophenone, formed via decarboxylation of the β-keto acid.[1] Cinnamic acid derivatives can also sometimes be formed as competitive side products.[1]

  • Reagents and Catalysts: Residual acids, bases (like sodium hydroxide), or catalysts used during the synthesis.[1]

  • Solvents: Residual organic solvents from the reaction or initial work-up steps.

Q2: What are the recommended primary purification techniques for this compound?

A2: The primary purification methods for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.

Q3: How can I minimize decarboxylation during purification?

A3: Decarboxylation is a common issue with β-keto acids.[1] To mitigate this:

  • Avoid excessive heat: Use the minimum amount of heat necessary for dissolution during recrystallization.

  • Avoid strong acidic conditions for prolonged periods: While acidification is necessary after a basic extraction, it should be done carefully, and the product should be isolated promptly.

  • Work at lower temperatures: Whenever possible, conduct purification steps at or below room temperature.

Q4: What is the keto-enol tautomerism of this compound, and how does it affect purification?

A4: this compound exists as a mixture of keto and enol tautomers.[1] The enol form is stabilized by intramolecular hydrogen bonding.[1] This equilibrium is solvent and temperature-dependent.[1] While this doesn't typically interfere with the primary purification techniques, it is an inherent property of the molecule that will be reflected in analytical data like NMR spectra.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Select a solvent with a lower boiling point. Use a solvent system where the compound is less soluble at high temperatures, or use a co-solvent to decrease solubility.
No crystal formation The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites.[2] Add a seed crystal of the pure compound.[2] Cool the solution in an ice bath to decrease solubility further.[2]
Low recovery Too much solvent was used. The compound is too soluble in the cold solvent. Crystals were lost during transfer.Use the minimum amount of hot solvent for dissolution.[2] Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Poor purity The cooling was too rapid, trapping impurities. The chosen solvent did not effectively differentiate between the product and impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][3] Perform solubility tests to find a more selective solvent or solvent system.[4] Consider a preliminary purification step like acid-base extraction.
Acid-Base Extraction Issues
Problem Possible Cause Solution
Emulsion formation Vigorous shaking of the separatory funnel. High concentration of dissolved substances.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion.[5]
Low yield after acidification Incomplete extraction into the basic aqueous layer. Incomplete precipitation upon acidification.Perform multiple extractions with the basic solution to ensure all the carboxylic acid is transferred to the aqueous layer.[6] Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic for precipitation (pH ~2-3).[7] Cool the acidified solution in an ice bath to maximize precipitation.
Product is an oil after acidification The concentration of the product is too high, leading to it coming out of solution above its melting point.Dilute the aqueous solution before acidification. Cool the aqueous solution thoroughly in an ice bath before and during acidification.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation Inappropriate solvent system (eluent). The column was not packed properly (cracks or channels). The sample was overloaded.Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation between the product and impurities.[8] Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.[8] Dissolve the crude product in the minimum amount of solvent and load it as a concentrated band.[8]
Compound is stuck on the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For carboxylic acids, adding a small amount of acetic acid (e.g., 0.5%) to the eluent can help with elution.[3]
Tailing of spots on TLC The compound is interacting too strongly with the stationary phase.Add a small amount of a modifying agent to the eluent, such as acetic acid for acidic compounds, to improve the spot shape.

Data Presentation: Purification Outcomes (Hypothetical)

The following table summarizes hypothetical results for the purification of 10g of crude this compound. Actual results will vary based on the initial purity and experimental conditions.

Purification Technique Initial Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization 8595-9870-85Effective for removing less soluble or more soluble impurities. Yield can be lower if the compound has significant solubility in the cold solvent.
Acid-Base Extraction 85>9880-95Highly effective for separating acidic products from neutral and basic impurities.[6][9]
Column Chromatography 85>9960-80Can achieve very high purity but is often more time-consuming and may result in lower yields due to product loss on the column. Best for removing impurities with similar polarity.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) to find a suitable one where the compound is soluble when hot but sparingly soluble at room temperature.[4] A mixed solvent system (e.g., ethanol/water) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2][3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.[3]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent like diethyl ether or ethyl acetate.[5]

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). Stopper the funnel and shake gently, venting frequently to release any pressure.[6]

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (as the sodium salt), while neutral impurities will remain in the lower organic layer. Drain the lower organic layer.

  • Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of the basic solution. Combine the aqueous extracts.[5]

  • Backwash: "Backwash" the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.[5]

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid like hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2-3). The purified this compound will precipitate out.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (eluent).[8]

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring an even and compact bed without cracks or air bubbles.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed as a narrow band.[3][8]

  • Elution: Begin eluting with the chosen mobile phase, starting with a low polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) and gradually increasing the polarity. Adding a small amount of acetic acid (0.5%) to the eluent can improve the elution of carboxylic acids.[3]

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the presence of the compound in each fraction using Thin Layer Chromatography (TLC).[3]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in min. hot solvent crude->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry wash->dry pure Pure Product dry->pure Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent extract Extract with Aqueous Base (e.g., NaHCO3) start->extract separate Separate Layers extract->separate org_layer Organic Layer (Neutral Impurities) separate->org_layer Lower Layer aq_layer Aqueous Layer (Product as Salt) separate->aq_layer Upper Layer acidify Acidify with HCl aq_layer->acidify filter Filter and Dry acidify->filter pure Pure Product filter->pure Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack Pack Column with Silica Gel load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

References

Technical Support Center: Overcoming Solubility and Stability Challenges of Benzoylacetic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoylacetic acid. The focus is on addressing its limited aqueous solubility and inherent instability in aqueous environments.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common issues encountered during the handling and formulation of benzoylacetic acid in aqueous solutions.

Q1: I am having trouble dissolving benzoylacetic acid in water. What are the initial steps I should take?

A1: Benzoylacetic acid is known to have limited or moderate solubility in water.[1] Before attempting more complex methods, consider the following:

  • Particle Size Reduction: Ensure you are using a fine powder of benzoylacetic acid. Grinding the solid can increase the surface area available for solvation, which can improve the rate of dissolution.

  • Agitation and Gentle Heating: Vigorous stirring or sonication can help overcome the initial energy barrier for dissolution. Gentle heating can also increase solubility, but be cautious as benzoylacetic acid is prone to degradation at elevated temperatures in aqueous solutions.

  • Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of benzoylacetic acid.

Q2: My benzoylacetic acid dissolves initially but then a gas evolves and the properties of my solution change over time. What is happening?

A2: You are likely observing the decarboxylation of benzoylacetic acid.[2] In aqueous solutions, benzoylacetic acid is unstable and can decompose to form acetophenone (B1666503) and carbon dioxide gas.[2] This reaction is a key challenge when working with this compound in aqueous media.

Q3: How can I minimize the degradation of benzoylacetic acid in my aqueous solution?

A3: To minimize decarboxylation, consider the following:

  • Low Temperature: Prepare and store your solutions at low temperatures (e.g., 2-8 °C) to slow down the degradation kinetics.

  • Aprotic Solvents: If your experimental design allows, using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) where the acid is more stable, and then making a final dilution into the aqueous medium immediately before use, can be an effective strategy.

Q4: I need to increase the concentration of benzoylacetic acid in my aqueous solution. What methods can I use?

A4: Several methods can be employed to enhance the aqueous solubility of benzoylacetic acid. The choice of method will depend on the specific requirements of your experiment.

  • pH Adjustment: As a carboxylic acid with a predicted pKa of around 2.76, the solubility of benzoylacetic acid is highly dependent on pH. By increasing the pH of the solution to above its pKa, the acid will be deprotonated to its more soluble carboxylate form.

  • Cosolvents: The addition of a water-miscible organic solvent in which benzoylacetic acid is more soluble can significantly increase its concentration in the aqueous phase. Common cosolvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water. For acidic compounds, cationic surfactants have been shown to be effective.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble molecules like aromatic acids, thereby increasing their aqueous solubility.

Q5: When I try to dissolve benzoylacetic acid in a buffer, I get a precipitate. What could be the cause?

A5: This could be due to a few factors:

  • Common Ion Effect: If your buffer contains an ion that is also present in a less soluble salt of benzoylacetic acid, it could suppress solubility.

  • Incorrect pH: Ensure the final pH of your solution is in a range where the ionized, more soluble form of benzoylacetic acid is predominant.

  • Excipient Interaction: Some buffer components or other excipients might interact with benzoylacetic acid, leading to the formation of an insoluble complex.

Quantitative Data on Solubility Enhancement (Illustrative Examples with Benzoic Acid)

Due to the instability of benzoylacetic acid in aqueous solutions, comprehensive quantitative solubility data is scarce in the literature. However, benzoic acid is a structurally related and stable aromatic carboxylic acid, and its solubility behavior can provide valuable insights. The following tables summarize the solubility of benzoic acid under various conditions.

Table 1: Solubility of Benzoic Acid in Water at Different Temperatures

Temperature (°C) Solubility (g/L)
0 1.7[3]
18 2.7[3]
25 3.44[3]
40 5.51[3]
75 21.45[3]

| 100 | 56.31[3] |

Table 2: Solubility of Benzoic Acid in Ethanol-Water Mixtures at 25°C

Ethanol mole fraction Benzoic Acid mole fraction solubility (x10^3)
0.000 0.53
0.052 1.54
0.111 4.31
0.178 10.3
0.257 22.4
0.352 45.1
0.470 85.3
0.624 148
0.835 247
1.000 344

(Data adapted from literature on benzoic acid solubility for illustrative purposes)

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

  • Preparation of Saturated Solution:

    • Add an excess amount of benzoylacetic acid to a known volume of the desired aqueous medium (e.g., purified water, buffer solution) in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-established analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Measure the concentration of benzoylacetic acid in the diluted sample.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: pH-Dependent Solubility Determination

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 8).

  • Solubility Measurement:

    • Follow the shake-flask method described in Protocol 1 for each buffer.

    • Measure the final pH of each saturated solution to confirm it has not significantly changed.

  • Data Analysis: Plot the measured solubility as a function of the final pH to generate a pH-solubility profile.

Protocol 3: Enhancement of Solubility using a Cosolvent

  • Solvent System Preparation: Prepare a series of aqueous solutions containing increasing concentrations of a cosolvent (e.g., 10%, 20%, 30% v/v ethanol in water).

  • Solubility Measurement: Determine the solubility of benzoylacetic acid in each cosolvent mixture using the shake-flask method (Protocol 1).

  • Data Analysis: Plot the solubility of benzoylacetic acid against the percentage of the cosolvent to evaluate its effectiveness.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Benzoylacetic Acid Solubility Issue check_initial Initial Checks: - Particle Size Reduction - Agitation/Sonication - Gentle Heating start->check_initial dissolved Is it dissolved? check_initial->dissolved success Success: Solution Prepared dissolved->success Yes solubility_enhancement Choose Solubility Enhancement Method dissolved->solubility_enhancement No stable Is the solution stable? (No gas evolution) degradation Issue: Degradation (Decarboxylation) stable->degradation No end End stable->end Yes success->stable stabilize Stabilization Strategies: - Low Temperature - pH Optimization - Use Freshly Prepared degradation->stabilize stabilize->success ph_adjust pH Adjustment (pH > pKa) solubility_enhancement->ph_adjust cosolvent Cosolvents (Ethanol, DMSO) solubility_enhancement->cosolvent surfactant Surfactants solubility_enhancement->surfactant cyclodextrin Cyclodextrins solubility_enhancement->cyclodextrin ph_adjust->dissolved cosolvent->dissolved surfactant->dissolved cyclodextrin->dissolved

Caption: A workflow diagram for troubleshooting solubility issues with benzoylacetic acid.

Benzoylacetic_Acid_Degradation_Pathway BA Benzoylacetic Acid (in Aqueous Solution) decarboxylation Decarboxylation BA->decarboxylation products Products decarboxylation->products acetophenone Acetophenone products->acetophenone co2 Carbon Dioxide (gas) products->co2

Caption: The degradation pathway of benzoylacetic acid in aqueous solutions.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Oxo-3-phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-oxo-3-phenylpropanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound and its ester derivatives?

A1: The most documented pathways for synthesizing this compound and its esters, which are β-keto esters, include:

  • Claisen Condensation: This is a classic and widely used method. It can be performed as a self-condensation of an ester with α-hydrogens or as a "crossed" Claisen condensation between two different esters, or an ester and a ketone.[1][2] A common example is the reaction between an acetophenone (B1666503) derivative and a dialkyl carbonate.[3][4]

  • Reaction of Benzoyl Chloride Derivatives with Malonic Esters: This method involves a condensation reaction, often facilitated by a base like magnesium ethoxide, followed by hydrolysis and decarboxylation to yield the desired product.[5]

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst.[6][7]

Q2: I am experiencing low yields in my Claisen condensation reaction. What are the potential causes and solutions?

A2: Low yields in Claisen condensations are a common issue. Several factors could be responsible:

  • Inappropriate Base: The choice of base is critical. A strong, non-nucleophilic base is required. Sodium ethoxide is commonly used, but stronger bases like sodium amide (NaNH₂) or sodium hydride (NaH) can often improve yields by more effectively generating the enolate ion.[2] Lithium hexamethyldisilazide (LiHMDS) has also been shown to be effective.[8] The base should ideally be the alkoxide corresponding to the ester to prevent transesterification.[1]

  • Presence of Water: The reaction is highly sensitive to moisture. Strict anhydrous conditions are necessary as water can hydrolyze the ester starting material and the base.[5]

  • Reaction Temperature: The optimal temperature can vary. Some condensations are performed at low temperatures (-20°C to room temperature), while others may require refluxing.[3][5] It is crucial to follow the specific protocol for your substrates.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[9]

Q3: What are the common side reactions I should be aware of during the synthesis of this compound derivatives?

A3: Several side reactions can occur, leading to impurities and reduced yields:

  • Self-condensation of the Ester: In a crossed Claisen condensation, if both esters have α-hydrogens, a mixture of four products can be formed, complicating purification.[2]

  • Decarboxylation: The final this compound product is a β-keto acid, which is prone to decarboxylation (loss of CO2) upon heating, especially under acidic conditions.[10] This can occur during workup or purification.

  • Debenzylation: If benzyl (B1604629) protecting groups are present in the starting materials, they can be cleaved during certain reaction steps, particularly during hydrogenation if that is part of the synthetic route.[9]

  • Formation of Cinnamic Acid Derivatives: In some oxidative routes, the formation of cinnamic acid derivatives through dehydrogenation has been reported as a competitive side reaction.[5]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Ethyl 3-Oxo-3-phenylpropanoate via Claisen Condensation

This guide addresses the common problem of low yield when synthesizing ethyl 3-oxo-3-phenylpropanoate from acetophenone and diethyl carbonate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Claisen condensation.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution(s)
Moisture Contamination Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Reactions involving strong bases like sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
Inactive or Inappropriate Base Use a fresh, high-quality strong base. Sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) are often more effective than sodium ethoxide.[2][8] Ensure the correct stoichiometry of the base is used.
Suboptimal Reaction Temperature The reaction of acetophenone with diethyl carbonate often requires elevated temperatures (reflux).[3] If the reaction is sluggish at lower temperatures, cautiously increase the heat while monitoring for side product formation by TLC.
Insufficient Reaction Time Monitor the reaction progress by TLC. If starting materials are still present after the initially planned time, extend the reaction duration.
Product Loss During Workup The acidic workup to protonate the β-keto ester enolate is a critical step.[11] Ensure complete protonation. During purification, be aware that the product can be sensitive to heat, which may cause decarboxylation if the acid is formed. Vacuum distillation or column chromatography are common purification methods.
Issue 2: Incomplete Decarboxylation in the Synthesis of this compound

This guide focuses on troubleshooting the incomplete conversion of an intermediate ester (e.g., diethyl benzoylmalonate) to the final this compound.

Logical Relationship Diagram:

Incomplete_Decarboxylation Start Incomplete Decarboxylation Acid Acid Catalyst Start->Acid Temperature Reaction Temperature Start->Temperature Water Presence of Water Start->Water Solution1 Increase Acid Concentration or Use a Stronger Acid (e.g., p-TsOH) Acid->Solution1 Solution2 Increase Reflux Temperature (if solvent allows) Temperature->Solution2 Solution3 Ensure Sufficient Water for Hydrolysis Water->Solution3 Outcome Complete Decarboxylation Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Factors influencing the decarboxylation step.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution(s)
Insufficient Acid Catalyst The hydrolysis and decarboxylation of the malonic ester intermediate are typically acid-catalyzed.[5] If the reaction is incomplete, consider increasing the concentration of the acid (e.g., HCl, H₂SO₄) or using a stronger acid like p-toluenesulfonic acid.[5]
Low Reaction Temperature Decarboxylation often requires elevated temperatures. Ensure the reaction mixture is refluxing vigorously enough (if the protocol calls for it). A higher boiling point solvent might be necessary in some cases, but compatibility with the reactants must be checked.
Incomplete Hydrolysis The ester groups must be hydrolyzed to carboxylic acids before decarboxylation can occur. Ensure there is a sufficient amount of water present in the reaction mixture for the hydrolysis step.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Oxo-3-phenylpropanoate via Claisen Condensation

This protocol is adapted from procedures involving the condensation of a ketone with a dialkyl carbonate.[3][4]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagent Addition: Add anhydrous diethyl carbonate (large excess, e.g., 5-10 equivalents) to the flask. Heat the mixture to reflux.

  • Reaction: Slowly add a solution of acetophenone (1 equivalent) in anhydrous diethyl carbonate dropwise from the addition funnel to the refluxing mixture.

  • Monitoring: After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC until the acetophenone is consumed.

  • Workup: Cool the reaction mixture to room temperature. Cautiously quench the excess NaH by the slow addition of ethanol, followed by water. Acidify the mixture with dilute hydrochloric acid to a pH of ~2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Method Starting Materials Base/Catalyst Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Reference
Claisen CondensationBenzoyl chloride, Diethyl malonateMagnesium ethoxide--20 to RT10 - 20Not specified[5]
Claisen CondensationAcetophenone, Diethyl carbonateSodium ethoxide-Not specifiedNot specifiedPoor[3]
DecarboxylationDiethyl benzoylmalonatep-Toluenesulfonic acidAqueous solutionRefluxNot specified43.6[5]
HydrolysisEthyl 3-oxo-3-phenylpropanoateNaOH (2.0 M)AqueousRoom Temperature18~81[5]
HalogenationThis compoundN-bromosuccinimide (NBS), K₃PO₄DichloromethaneAmbientNot specified77[5]
Oxidation3-PhenylpropanalMolecular oxygen-40 - 80Not specified>85 (for acid)[12]

References

Preventing decarboxylation of β-keto acids during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decarboxylation of β-keto acids during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are β-keto acids and why are they prone to decarboxylation?

β-keto acids are carboxylic acids that have a ketone functional group at the β-position (the second carbon from the carboxyl group).[1] This structure makes them particularly unstable because they can readily undergo decarboxylation, a reaction that removes the carboxyl group and releases carbon dioxide (CO₂).[2][3] This instability can lead to significant loss of the desired product, forming a ketone as a byproduct.[2]

Q2: What is the mechanism of decarboxylation in β-keto acids?

The decarboxylation of β-keto acids typically proceeds through a cyclic, concerted transition state.[4][5] The process involves the formation of an enol intermediate, which then tautomerizes to the more stable ketone.[4] This reaction is often initiated by heat and can be catalyzed by both acidic and basic conditions.[2]

Q3: What are the primary factors that promote the decarboxylation of β-keto acids?

Several factors can accelerate the decarboxylation of β-keto acids:

  • Heat: Elevated temperatures are a major driver of decarboxylation.[2] For some β-keto acids, like acetoacetic acid, decarboxylation can even occur spontaneously at room temperature.[5]

  • pH: Both acidic and basic conditions can catalyze decarboxylation.[2] The protonated form of the β-keto acid is more susceptible to decarboxylation.[4]

  • Solvent: The choice of solvent can influence the rate of decarboxylation.[2][5]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low yield of β-keto acid, with the corresponding ketone detected as a major byproduct. Decarboxylation has occurred during the reaction or workup.Control Reaction Temperature: Perform the synthesis at or below room temperature whenever possible.[2] Maintain Neutral pH: During the workup and purification steps, carefully maintain a neutral pH to minimize acid or base-catalyzed decarboxylation.[2]
Product loss during solvent removal. The heat from the rotary evaporator is causing decarboxylation.Low-Temperature Solvent Removal: Use a rotary evaporator with a low-temperature water bath (ideally below 30°C) and an efficient vacuum to remove the solvent.[2]
Degradation of the product during purification by chromatography. The stationary phase (e.g., silica (B1680970) gel) is promoting decarboxylation.Use Neutral Stationary Phase: Ensure the silica gel or other stationary phase is neutral to avoid acid- or base-catalyzed reactions on the column.[2] Perform Chromatography at Room Temperature: Avoid heating the column during the purification process.[2]
The β-keto acid is too unstable to isolate. The inherent instability of the target molecule under the required synthesis or purification conditions.Consider In Situ Use or Derivatization: If the free acid is too unstable, consider using it immediately in the next step without isolation. Alternatively, protecting the carboxylic acid or ketone functionality can prevent decarboxylation during synthesis.[2] Another strategy is to synthesize a more stable β-keto ester, which can often be isolated and stored, and then hydrolyze it to the acid just before use under carefully controlled, mild conditions.[6][7]

Data Presentation

The stability of β-keto acids is highly dependent on temperature. The following table summarizes the degradation of acetoacetate, a common β-keto acid, in serum at various storage temperatures.

Storage TemperatureTimePercent Degradation of Acetoacetate
20°C1 hour~6%
-20°C1 weekSubstantial loss
-20°C40 daysAlmost complete degradation
-80°C40 daysMinor loss

Data sourced from BenchChem.[4]

This data highlights the critical importance of low-temperature storage for preserving β-keto acid samples. For long-term storage, temperatures of -80°C or lower are highly recommended.[4]

Experimental Protocols

Protocol: Mild Hydrolysis of a β-Keto Ester to Minimize Decarboxylation

This protocol describes the saponification of a β-keto ester to the corresponding β-keto acid under conditions designed to suppress decarboxylation.[2]

Materials:

Procedure:

  • Dissolution: Dissolve the β-keto ester in a suitable solvent like methanol or ethanol at room temperature.

  • Saponification: Cool the solution to 0°C in an ice bath. While stirring, add a stoichiometric amount of 1 M aqueous KOH solution dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material has been consumed.

  • Neutralization: Keeping the solution at 0°C, carefully add a mild acid, such as 1 M aqueous NaHSO₄ or dilute HCl, dropwise to neutralize the solution to a pH of approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous solution with ethyl acetate (repeat 3 times).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure at a low temperature (<30°C) using a rotary evaporator.

  • Purification (if necessary): If further purification is required, use column chromatography on neutral silica gel at room temperature or crystallization from a suitable solvent system at low temperatures.

Mandatory Visualization

Decarboxylation_Prevention cluster_decarboxylation Decarboxylation Pathway cluster_prevention Prevention Strategies cluster_logic Logical Flow b_keto_acid β-Keto Acid transition_state Cyclic Transition State b_keto_acid->transition_state Heat, Acid/Base enol_intermediate Enol Intermediate transition_state->enol_intermediate ketone Ketone + CO2 enol_intermediate->ketone Tautomerization low_temp Low Temperature Synthesis & Workup synthesis Synthesis of β-Keto Acid low_temp->synthesis ph_control Neutral pH Control ph_control->synthesis mild_purification Mild Purification (Chromatography, Crystallization) ester_synthesis Synthesize as β-Keto Ester stable_ester Stable β-Keto Ester ester_synthesis->stable_ester start Starting Materials start->ester_synthesis Alternative Route start->synthesis unstable_acid Unstable β-Keto Acid synthesis->unstable_acid unstable_acid->mild_purification hydrolysis Mild Hydrolysis stable_ester->hydrolysis hydrolysis->unstable_acid Controlled Formation

Caption: Strategies to prevent the decarboxylation of β-keto acids.

References

Troubleshooting low bioactivity in 3-Oxo-3-phenylpropanoic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low bioactivity observed with 3-oxo-3-phenylpropanoic acid analogs.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected bioactivity with our this compound analog. What are the potential primary causes?

A1: Low bioactivity in this class of compounds can stem from several factors, often related to the inherent chemical properties of the β-keto acid moiety. The primary suspects are:

  • Compound Instability: 3-Oxo-3-phenylpropanoic acids are prone to decarboxylation, especially when heated or in certain pH conditions, leading to the loss of the carboxylic acid group and formation of an inactive ketone.[1][2]

  • Poor Solubility: The analog may have low solubility in the assay buffer, leading to a lower effective concentration at the target site.

  • Incorrect Stereochemistry: If the target has a specific stereochemical requirement, the use of a racemic mixture could result in only a fraction of the compound being active.

  • Assay Interference: The compound might interfere with the assay technology itself (e.g., absorbance, fluorescence), leading to inaccurate readings.

  • Cell Permeability Issues: In cell-based assays, the compound may not be effectively crossing the cell membrane to reach its intracellular target.

Q2: How can we assess the stability of our this compound analog under our experimental conditions?

A2: To evaluate the stability of your compound, you can perform a time-course stability study using High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the final assay concentration in the assay buffer.

    • Incubate the solution under the same conditions as your bioassay (e.g., temperature, pH, light exposure).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Analyze the aliquots by HPLC to monitor the disappearance of the parent compound peak and the appearance of any degradation product peaks.

  • Data Interpretation: A significant decrease in the peak area of the parent compound over time indicates instability.

Q3: What strategies can be employed to improve the solubility of our analogs?

A3: Improving solubility is a critical step in ensuring accurate biological evaluation. Consider the following approaches:

  • pH Adjustment: The solubility of carboxylic acids is often pH-dependent.[3] For acidic compounds, increasing the pH of the buffer can enhance solubility.

  • Use of Co-solvents: Incorporating a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final assay medium can improve the solubility of hydrophobic compounds. However, ensure the co-solvent concentration is not toxic to the cells or inhibitory to the enzyme in your assay.

  • Structural Modification: During the design phase, consider incorporating polar functional groups into the analog structure to enhance aqueous solubility.

  • Formulation with Excipients: For in vivo studies, formulating the compound with solubility-enhancing excipients like cyclodextrins can be effective.

Troubleshooting Guides

Problem: Inconsistent IC50 values in an enzyme inhibition assay.

This guide provides a systematic approach to troubleshooting variable IC50 values for this compound analogs in enzymatic assays.

Troubleshooting Workflow

G start Inconsistent IC50 Values check_stability Assess Compound Stability in Assay Buffer (HPLC) start->check_stability is_stable Is the compound stable? check_stability->is_stable check_solubility Evaluate Compound Solubility is_soluble Is the compound soluble at test concentrations? check_solubility->is_soluble check_assay Review Assay Protocol and Reagents are_reagents_ok Are reagents and protocol sound? check_assay->are_reagents_ok is_stable->check_solubility Yes modify_assay Modify assay conditions (e.g., lower temperature, shorter incubation) is_stable->modify_assay No is_soluble->check_assay Yes improve_solubility Improve solubility (e.g., adjust pH, add co-solvent) is_soluble->improve_solubility No troubleshoot_assay Troubleshoot assay components (e.g., enzyme activity, substrate concentration) are_reagents_ok->troubleshoot_assay No retest Re-evaluate IC50 are_reagents_ok->retest Yes modify_assay->retest improve_solubility->retest troubleshoot_assay->retest

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Steps:

  • Assess Compound Stability:

    • Rationale: As β-keto acids, these analogs can undergo decarboxylation.[1][2] This instability can lead to a decrease in the effective concentration of the active compound over the course of the assay, resulting in variable IC50 values.

    • Action: Perform an HPLC stability study as described in FAQ Q2.

  • Evaluate Compound Solubility:

    • Rationale: Precipitation of the compound during the assay will lead to an inaccurate assessment of its potency.

    • Action: Visually inspect the assay wells for any signs of precipitation. Additionally, you can measure the solubility of the compound in the assay buffer using methods like nephelometry.

  • Review Assay Protocol and Reagents:

    • Rationale: Issues with the assay itself, such as enzyme degradation, substrate instability, or inconsistent dispensing of reagents, can lead to variability.

    • Action:

      • Confirm the activity of the enzyme stock.

      • Ensure the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors).

      • Verify the accuracy and precision of pipettes and dispensers.

Problem: Low Potency in a Cell-Based Assay.

This section addresses the issue of low bioactivity in cellular assays, which can be more complex due to factors like membrane permeability and cellular metabolism.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Experimental Protocol
Poor Cell Permeability Assess compound uptake into cells.Cellular Uptake Assay (LC-MS/MS): 1. Seed cells in a multi-well plate and allow them to adhere. 2. Treat cells with the compound at a known concentration for various time points. 3. Wash the cells thoroughly with ice-cold PBS to remove extracellular compound. 4. Lyse the cells and collect the lysate. 5. Quantify the intracellular concentration of the compound using a validated LC-MS/MS method.
Compound Efflux Determine if the compound is a substrate for efflux pumps (e.g., P-glycoprotein).Efflux Pump Inhibition Assay: 1. Pre-incubate cells with a known efflux pump inhibitor (e.g., verapamil). 2. Add the this compound analog and measure its bioactivity. 3. A significant increase in potency in the presence of the inhibitor suggests the compound is an efflux pump substrate.
Metabolic Instability Evaluate the metabolic stability of the compound in the presence of liver microsomes or hepatocytes.Microsomal Stability Assay: 1. Incubate the compound with liver microsomes and NADPH (as a cofactor). 2. At various time points, quench the reaction. 3. Analyze the remaining parent compound by LC-MS/MS to determine its metabolic half-life.
Off-Target Effects Profile the compound against a panel of related targets to assess selectivity.Selectivity Profiling: Utilize commercially available services or in-house assays to screen the compound against a panel of kinases, GPCRs, or other relevant target classes.

Signaling Pathway Considerations

When investigating the mechanism of action, it is crucial to understand the relevant signaling pathways. For instance, if your analog is designed to inhibit a specific kinase, a potential downstream effect could be the modulation of a transcription factor.

G cluster_cell Cell Analog 3-Oxo-3-phenylpropanoic acid analog Receptor Cell Surface Receptor Analog->Receptor Binds Kinase_A Kinase A Analog->Kinase_A Inhibits Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Example signaling pathway illustrating potential target interaction.

By systematically addressing these potential issues, researchers can effectively troubleshoot low bioactivity in their this compound analogs and gain a clearer understanding of their therapeutic potential.

References

Technical Support Center: Catalyst Compatibility in Reactions with 3-Oxo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst compatibility issues encountered during reactions involving 3-Oxo-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in reactions with this compound and its precursors?

A1: The synthesis of this compound, also known as benzoylacetic acid, typically involves a Claisen condensation followed by hydrolysis and decarboxylation. Common catalysts and reagents in these and subsequent reactions include:

  • Claisen Condensation: Magnesium ethoxide is frequently used to facilitate the condensation of a benzoate (B1203000) ester with an acetate (B1210297) source.

  • Decarboxylation: Acid catalysts such as p-toluenesulfonic acid are often employed to promote the decarboxylation of the beta-keto ester intermediate.[1]

  • Oxidation: For reactions involving the oxidation of related precursors, such as 3-hydroxy-3-phenylpropanoic acid, homogeneous catalysts like pyridinium (B92312) chlorochromate (PCC) may be used.[1]

  • Reduction/Hydrogenation: Noble metal catalysts, particularly Palladium (Pd) and Ruthenium (Ru) on various supports (e.g., carbon), are used for the reduction of the keto group or other functional groups in derivatives of this compound.

  • Halogenation: Reagents like N-bromosuccinimide (NBS) are used for alpha-halogenation, often with a base catalyst.

Q2: My Claisen condensation to form the precursor to this compound is giving a low yield. What are the likely catalyst-related issues?

A2: Low yields in Claisen condensations using catalysts like magnesium ethoxide are often traced back to a few key issues:

  • Moisture Contamination: Magnesium ethoxide is highly sensitive to moisture. The presence of water in the reagents or solvent will consume the catalyst and inhibit the reaction. It is crucial to use anhydrous conditions.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient catalyst, reaction time, or improper temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Side Reactions: Competing side reactions can lower the yield of the desired product.

Q3: I am observing incomplete decarboxylation when using p-toluenesulfonic acid. How can I improve this step?

A3: Incomplete decarboxylation is a common issue that results in the presence of residual ethyl benzoylacetate.[1] To drive the reaction to completion, you can try the following:

  • Increase Reaction Time or Temperature: Refluxing for a longer period or slightly increasing the temperature (within the limits of substrate stability) can promote complete decarboxylation.

  • Ensure Adequate Catalyst Loading: Verify that the catalytic amount of p-toluenesulfonic acid is sufficient.

  • Aqueous Conditions: The presence of water is necessary for the hydrolysis of the ester prior to decarboxylation. Ensure the reaction is conducted in an aqueous solution.[1]

Q4: My hydrogenation reaction using a Palladium catalyst is sluggish or has failed. What could be the cause?

A4: Palladium catalysts are prone to deactivation, a phenomenon known as catalyst poisoning.[2][3][4] Common causes for poor performance include:

  • Sulfur or Halogen Impurities: Trace amounts of sulfur or halogenated compounds in the starting materials or solvents can severely poison palladium catalysts.[1]

  • Moisture: Residual moisture can also lead to catalyst deactivation.[1]

  • Strongly Coordinating Species: Other molecules with lone pairs of electrons can bind to the active sites and inhibit catalysis.

  • Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, reducing the active surface area.

Troubleshooting Guides

Issue 1: Low Yield and/or Purity in the Synthesis of this compound

This guide provides a systematic approach to troubleshooting low yields and purity issues during the synthesis, focusing on catalyst-related problems.

Step 1: Analyze the Reaction Mixture

  • Methodology: Use analytical techniques such as TLC, NMR, and LC-MS to identify the components of your crude reaction mixture.

  • Interpretation:

    • Large amount of starting material: Indicates an incomplete reaction.

    • Presence of known side products (e.g., ethyl benzoylacetate): Suggests incomplete decarboxylation.[1]

    • Presence of unexpected products: Could point to catalyst-mediated side reactions or impure starting materials.

Step 2: Address Incomplete Reactions

  • Catalyst Activity: Ensure the catalyst is active. For moisture-sensitive catalysts like magnesium ethoxide, use fresh, anhydrous reagents and solvents.[1] For hydrogenation catalysts, ensure they have not been poisoned.

  • Reaction Conditions: Optimize reaction time, temperature, and catalyst loading.

Step 3: Mitigate Side Product Formation

  • Incomplete Decarboxylation: If residual ethyl benzoylacetate is an issue, refer to the FAQ on improving the decarboxylation step.[1]

  • Formation of Cinnamic Acid Derivatives: In some oxidation reactions, the formation of cinnamic acid derivatives can be a competitive side reaction.[1] Consider using a more selective catalyst or adjusting the reaction conditions.

Issue 2: Catalyst Deactivation in Hydrogenation/Reduction Reactions

This guide focuses on diagnosing and resolving issues related to the deactivation of noble metal catalysts like Palladium and Ruthenium.

Step 1: Identify the Cause of Deactivation

  • Poisoning:

    • Sulfur/Halogens: Analyze starting materials and solvents for these impurities.[1]

    • Procedure: Purify starting materials and solvents if necessary (e.g., distillation, passing through a column of activated carbon or alumina).

  • Sintering:

    • Indication: A gradual loss of activity over time, especially at elevated temperatures.

    • Procedure: Operate at the lowest effective temperature.

  • Coking/Fouling:

    • Indication: Formation of solid deposits on the catalyst surface.

    • Procedure: This is less common in liquid-phase reactions with this substrate but can occur. Ensure proper stirring to prevent localized overheating.

Step 2: Catalyst Regeneration/Replacement

  • In many cases, especially with poisoning, the catalyst may be irreversibly deactivated. It is often more practical to use a fresh batch of catalyst.

  • For sintering, regeneration is generally not possible.

Data Presentation

Table 1: Catalyst Performance in Key Synthetic Steps for this compound

Reaction StepCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Key Considerations
Claisen CondensationMagnesium ethoxideDiethyl ether / BenzeneRoom Temperature6-868-75Requires strictly anhydrous conditions.[1]
Decarboxylationp-Toluenesulfonic acidAqueous solutionRefluxNot specified43.6 (after recrystallization)Incomplete decarboxylation can be an issue.[1]
α-BrominationN-bromosuccinimide / K₃PO₄DichloromethaneAmbientNot specified77A base is used to facilitate the reaction.
Reduction of Keto Group (Hypothetical)Pd/C (5 mol%)Ethanol (B145695)2512>95Highly susceptible to sulfur and halogen poisoning.[1]
Reduction of Keto Group (Hypothetical)Ru-BINAPMethanol5024>99 (high ee)Requires careful selection of ligands for stereoselectivity.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzoylmalonate (Claisen Condensation)

This protocol is adapted from a general procedure for the synthesis of diethyl benzoylmalonate.

  • Materials: Magnesium turnings, absolute ethanol, diethyl malonate, benzoyl chloride, dry ether, dry benzene, 5% sulfuric acid, saturated sodium bicarbonate solution.

  • Procedure:

    • Prepare ethoxymagnesiummalonic ester by reacting magnesium turnings with absolute ethanol and diethyl malonate.

    • Remove the alcohol and ether by distillation, then dissolve the residue in dry ether.

    • In a separate flask, prepare a mixed benzoic-carbonic anhydride (B1165640) by reacting benzoic acid and triethylamine (B128534) in dry toluene (B28343) at low temperature, followed by the addition of an appropriate chlorocarbonate.

    • Add the ethereal solution of the ethoxymagnesium compound to the mixed anhydride solution while maintaining a low temperature (-5 to 0 °C).

    • After the reaction is complete, quench with 5% sulfuric acid.

    • Extract the aqueous layer with ether.

    • Wash the combined organic layers with dilute sulfuric acid, then with saturated sodium bicarbonate solution until no more benzoic acid is extracted.

    • Wash the organic layer with water and dry over anhydrous sodium sulfate.

    • Purify the product by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation of Ethyl Benzoylacetate

This protocol is a general representation of an acid-catalyzed hydrolysis and decarboxylation.

  • Materials: Ethyl benzoylacetate, p-toluenesulfonic acid, water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate in an aqueous solution containing a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and maintain reflux until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Impurity Observed analyze Analyze Crude Mixture (TLC, NMR, LC-MS) start->analyze incomplete Incomplete Reaction? analyze->incomplete side_products Side Products Present? incomplete->side_products No check_catalyst Check Catalyst Activity (Freshness, Anhydrous Conditions) incomplete->check_catalyst Yes troubleshoot_side_reactions Identify and Mitigate Side Reactions side_products->troubleshoot_side_reactions Yes purify Review and Optimize Purification Protocol side_products->purify No optimize_conditions Optimize Reaction Conditions (Time, Temperature, Concentration) check_catalyst->optimize_conditions success Improved Yield and Purity optimize_conditions->success troubleshoot_side_reactions->success purify->success

Caption: A logical workflow for troubleshooting low yield and impurity issues.

Catalyst_Deactivation start Sluggish or Failed Hydrogenation Reaction check_poisoning Investigate Catalyst Poisoning start->check_poisoning sulfur_halogens Sulfur or Halogen Impurities? check_poisoning->sulfur_halogens moisture Moisture Present? sulfur_halogens->moisture No purify_reagents Purify Starting Materials and Solvents sulfur_halogens->purify_reagents Yes use_anhydrous Use Anhydrous Conditions moisture->use_anhydrous Yes check_sintering Consider Sintering moisture->check_sintering No replace_catalyst Use Fresh Catalyst purify_reagents->replace_catalyst use_anhydrous->replace_catalyst high_temp High Reaction Temperature? check_sintering->high_temp lower_temp Lower Reaction Temperature high_temp->lower_temp Yes high_temp->replace_catalyst No lower_temp->replace_catalyst

Caption: A decision tree for diagnosing catalyst deactivation in hydrogenation.

References

Stability and storage conditions for 3-Oxo-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 3-Oxo-3-phenylpropanoic acid. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed container at -20°C, protected from moisture. For short-term storage, refrigeration at 2-8°C is also acceptable.[1] The compound should be kept in a dry and well-ventilated place.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is highly dependent on the pH and temperature. As a β-keto acid, it is susceptible to decarboxylation, a process that is accelerated by heat and acidic conditions. For optimal stability in solution, it is advisable to use neutral to slightly alkaline pH conditions and to keep the solutions cooled.

Q3: What is the primary degradation pathway for this compound?

A3: The main degradation pathway is decarboxylation, where the molecule loses carbon dioxide (CO₂) from its carboxylic acid group. This reaction is common for β-keto acids and is facilitated by heat. The resulting product of this degradation is acetophenone.

Q4: What are the known incompatibilities for this compound?

A4: this compound should not be stored with strong oxidizing agents. Additionally, exposure to high temperatures and strongly acidic environments should be avoided to prevent accelerated degradation.

Q5: Are there any specific handling precautions I should take during my experiments?

A5: Yes. To minimize degradation during experimental procedures, it is crucial to avoid exposing the compound to high temperatures. During workup steps such as acidification, it is recommended to maintain the temperature of the reaction mixture below 25°C.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected assay results for this compound.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Verify that the compound has been stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term) in a tightly sealed container to prevent moisture absorption.

  • Possible Cause 2: Degradation during sample preparation.

    • Solution: Prepare solutions fresh for each experiment. If using a stock solution, ensure it has been stored at a low temperature and for a limited time. Avoid acidic conditions and heat during sample preparation.

  • Possible Cause 3: Decarboxylation during analysis.

    • Solution: If using analytical techniques that require heating, such as gas chromatography, derivatization is necessary to prevent on-column decarboxylation. For HPLC analysis, ensure the mobile phase is not strongly acidic and the column temperature is controlled.

Issue 2: Appearance of an unexpected peak in my chromatogram, co-eluting near my product.

  • Possible Cause: Degradation to Acetophenone.

    • Solution: The unexpected peak is likely acetophenone, the decarboxylation product of this compound. To confirm, run a standard of acetophenone. To avoid this, follow the handling and storage precautions outlined above to minimize degradation.

Stability and Storage Conditions Summary

ParameterRecommendation
Storage Temperature (Solid) -20°C (Long-term)[1] or 2-8°C (Short-term)[1]
Storage Container Tightly sealed, protected from moisture
Solution pH for Stability Neutral to slightly alkaline
Incompatible Substances Strong oxidizing agents
Conditions to Avoid High temperatures, strongly acidic environments

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a final concentration of 1 mg/mL.

2. Application of Stress Conditions (Forced Degradation):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 40°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 40°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
  • Photostability: Expose the stock solution to UV light in a photostability chamber for 24 hours.

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH ~7) is a common starting point. UV detection at a wavelength appropriate for this compound should be used.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound under each stress condition.
  • Identify and quantify the major degradation products.

Visualizations

degradation_pathway 3-Oxo-3-phenylpropanoic_acid This compound Acetophenone Acetophenone 3-Oxo-3-phenylpropanoic_acid->Acetophenone Decarboxylation (Heat, Acid) CO2 CO2 3-Oxo-3-phenylpropanoic_acid->CO2 troubleshooting_workflow start Inconsistent Assay Results check_storage Verify Storage Conditions (-20°C or 2-8°C, Sealed) start->check_storage check_prep Review Sample Preparation (Fresh, Cool, Neutral pH) check_storage->check_prep Storage OK retest Prepare Fresh Sample & Retest check_storage->retest Storage Issue Found check_analysis Examine Analytical Method (Avoid Heat, Strong Acid) check_prep->check_analysis Prep OK check_prep->retest Prep Issue Found check_analysis->retest Analysis OK fail Consult Further check_analysis->fail Analysis Issue Found pass Results Consistent retest->pass

References

Minimizing byproduct formation in the synthesis of 3-Oxo-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Oxo-3-phenylpropanoic acid (also known as benzoylacetic acid). The primary focus is on minimizing byproduct formation to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key reaction types?

A1: The most prevalent and well-documented pathway is the Claisen condensation.[1][2] This reaction typically involves the base-mediated condensation of ethyl benzoate (B1203000) with an ester containing α-hydrogens, such as ethyl acetate (B1210297) or diethyl malonate.[3][4][5] The initial product is the corresponding ethyl ester (ethyl 3-oxo-3-phenylpropanoate), which is subsequently hydrolyzed to yield the final carboxylic acid.

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: The main byproducts that can significantly reduce your yield and complicate purification are:

  • Ethyl acetoacetate: Arises from the self-condensation of ethyl acetate.[2][6]

  • Acetophenone: Forms if the final product, this compound, undergoes decarboxylation.[2][7]

  • Unreacted starting materials: Ethyl benzoate and ethyl acetate may remain if the reaction does not go to completion.

  • Hydrolysis products: Benzene and acetic acid can form if the starting esters are hydrolyzed, especially if non-anhydrous conditions are used.[8]

Q3: Why is a full equivalent of a strong base necessary for the Claisen condensation?

A3: A stoichiometric amount of a strong base (e.g., sodium ethoxide, sodium hydride) is crucial. The product, a β-keto ester, is more acidic than the alcohol (ethanol) from which the base is derived. The base deprotonates the newly formed β-keto ester, forming a stable enolate. This final, essentially irreversible deprotonation step shifts the reaction equilibrium towards the product side, driving the reaction to completion and ensuring a high yield.[9][10]

Q4: My final product seems to be decomposing and releasing gas during acidic workup. What is happening?

A4: You are likely observing the decarboxylation of your target molecule. This compound is a β-keto acid, a class of compounds known to be unstable to heat, particularly under acidic conditions.[2] The heat generated during acid-base neutralization or subsequent processing can cause the loss of carbon dioxide, converting your desired product into acetophenone. To prevent this, it is critical to perform the acidification and extraction steps at low temperatures (e.g., in an ice bath).[7]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Decarboxylation: The final product is decomposing during workup.[2][7] 2. Incomplete Reaction: The initial condensation did not proceed to completion. 3. Hydrolysis of Esters: Water in the reaction mixture hydrolyzed starting materials.[8]1. Maintain low temperatures (0-5 °C) during the acidification and workup steps. Use cracked ice when adding acid.[11] 2. Ensure a full equivalent of a strong, anhydrous base is used. Increase reaction time or consider a stronger base like sodium hydride.[10] 3. Use freshly distilled, dry solvents and reagents. Ensure all glassware is flame-dried or oven-dried before use.
Significant Amount of Ethyl Acetoacetate Byproduct Self-Condensation of Ethyl Acetate: The ethyl acetate enolate is reacting with another molecule of ethyl acetate instead of ethyl benzoate.[2]1. Use ethyl benzoate in excess relative to ethyl acetate.[2] 2. Add the ethyl acetate slowly to the reaction mixture containing the base and ethyl benzoate. This keeps the instantaneous concentration of the ethyl acetate enolate low, minimizing self-condensation.[6]
Purification is Difficult; Multiple Spots on TLC Mixture of Byproducts: A combination of self-condensation, decarboxylation, and unreacted starting materials is present.Address the primary causes of byproduct formation as detailed above. For purification, vacuum distillation can separate the ester intermediate from less volatile components.[12] Recrystallization of the final acid product may be necessary.
Reaction Fails to Initiate (No Color Change or Exotherm) 1. Inactive Base: The base (e.g., sodium ethoxide) has degraded due to moisture exposure. 2. Insufficiently Anhydrous Conditions: Trace water is quenching the base.1. Use freshly prepared sodium ethoxide or a new bottle of sodium hydride. 2. Thoroughly dry all solvents and glassware. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Logical Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common issues in the synthesis of this compound.

G Troubleshooting Workflow issue Observed Issue: Low Yield / Impure Product check_tlc Analyze Crude Product by TLC: Identify Byproducts issue->check_tlc cause1 Major Byproduct: Ethyl Acetoacetate check_tlc->cause1 Analysis Shows cause2 Major Byproduct: Acetophenone (Gas Evolved) check_tlc->cause2 Analysis Shows cause3 Major Impurity: Starting Materials check_tlc->cause3 Analysis Shows solution1_1 Solution: Slowly add ethyl acetate to the reaction mixture. cause1->solution1_1 Caused by Self-Condensation solution1_2 Solution: Use an excess of ethyl benzoate. cause1->solution1_2 solution2 Solution: Maintain low temperature (<5°C) during acidic workup and extractions. cause2->solution2 Caused by Decarboxylation solution3_1 Solution: Ensure 1 full equivalent of strong, anhydrous base was used. cause3->solution3_1 Caused by Incomplete Reaction solution3_2 Solution: Increase reaction time or temperature (for condensation step only). cause3->solution3_2

Caption: Troubleshooting flowchart for byproduct minimization.

Experimental Protocol: Synthesis of this compound via Claisen Condensation

This protocol is a generalized procedure based on common laboratory practices for Claisen condensations.[11][12][13] Safety Note: This procedure involves strong bases, flammable solvents, and requires careful handling. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of Ethyl 3-oxo-3-phenylpropanoate

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagent Preparation:

    • In the flask, place sodium metal (1.0 eq) cut into small pieces in absolute ethanol (B145695) to prepare sodium ethoxide in situ. Alternatively, add commercial sodium ethoxide (1.0 eq) to anhydrous toluene (B28343) or benzene.

    • Add ethyl benzoate (1.0 eq) to the flask.

  • Reaction:

    • Begin stirring the mixture.

    • From the dropping funnel, add ethyl acetate (1.0 eq) dropwise over a period of 1-2 hours. A gentle reflux may be observed.

    • After the addition is complete, heat the mixture to reflux for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup (Ester Intermediate):

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly add dilute acetic acid or hydrochloric acid to neutralize the mixture until it is acidic to litmus (B1172312) paper. Keep the temperature below 10°C throughout the addition.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ether or ethyl acetate (2x).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude ethyl 3-oxo-3-phenylpropanoate can be purified by vacuum distillation.[12]

Part B: Hydrolysis to this compound

  • Saponification: Dissolve the crude ethyl ester from Part A in ethanol. Add a solution of sodium hydroxide (B78521) (1.1 eq) in water. Stir the mixture at room temperature for 2-4 hours or until TLC indicates the disappearance of the starting ester.

  • Acidification and Isolation:

    • Cool the reaction mixture in an ice-salt bath to below 5°C.

    • While stirring vigorously, slowly add cold, dilute hydrochloric acid until the pH is ~2. A precipitate of this compound should form.

    • Maintain the low temperature for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of ice-cold water.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

References

Validation & Comparative

A Comparative Analysis of 3-Oxo-3-phenylpropanoic Acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 3-Oxo-3-phenylpropanoic acid and its structurally related analogs. The following sections detail their anticancer and antimicrobial activities, supported by experimental data, and outline the methodologies for key experiments. This analysis aims to facilitate the identification of promising candidates for further investigation and development.

Executive Summary

This compound, also known as benzoylacetic acid, and its analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide focuses on a comparative analysis of their anticancer and antimicrobial properties. The core structure, a β-keto acid, allows for diverse chemical modifications, leading to a wide array of derivatives with varying potencies.

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells, with evidence pointing towards the activation of caspase-dependent pathways. Analogs incorporating thiazole (B1198619) and other heterocyclic moieties have shown significant cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and small-cell lung carcinoma (H69 and H69AR).

In the realm of antimicrobial activity, this compound and its derivatives have exhibited efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus. The proposed mechanism involves the disruption of bacterial cell wall synthesis. β-Keto esters, a class of analogs, have been investigated as potential quorum-sensing inhibitors, a novel approach to combat bacterial resistance.

This guide presents a compilation of quantitative data (IC50 and MIC values), detailed experimental protocols for the assessment of these biological activities, and visual representations of the underlying molecular pathways to provide a comprehensive resource for the scientific community.

Data Presentation

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of this compound and its selected analogs.

Table 1: Anticancer Activity (IC50 in µM) of this compound Analogs

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole Analog 21 A549 (Lung)5.42Cisplatin11.71
Thiazole Analog 22 A549 (Lung)2.47Cisplatin11.71
Thiazole Analog 25 A549 (Lung)8.05Cisplatin11.71
Thiazole Analog 26 A549 (Lung)25.4Cisplatin11.71
Thiazole Analog 21 H69 (Small-cell lung)Low micromolar activityDoxorubicin-
Thiazole Analog 22 H69 (Small-cell lung)Low micromolar activityDoxorubicin-
Thiazole Analog 25 H69 (Small-cell lung)Low micromolar activityDoxorubicin-
Thiazole Analog 26 H69 (Small-cell lung)Low micromolar activityDoxorubicin-
Thiazole Analog 21 H69AR (Anthracycline-resistant)Low micromolar activityDoxorubicin-
Thiazole Analog 22 H69AR (Anthracycline-resistant)Low micromolar activityDoxorubicin-
Thiazole Analog 25 H69AR (Anthracycline-resistant)Low micromolar activityDoxorubicin-
Thiazole Analog 26 H69AR (Anthracycline-resistant)Low micromolar activityDoxorubicin-
This compound MCF-7 (Breast)Not specified, but induces apoptosis--

Note: The data for thiazole analogs are from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.[1] The anticancer activity of the parent compound, this compound, has been noted to induce apoptosis in MCF-7 cells through caspase activation.[2][3]

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
This compound Gram-positive bacteria (e.g., S. aureus)Not specified, but shows activity--
β-Keto Ester Analog 6 Pseudomonas aeruginosaPromising activity--
β-Keto Ester Analog 8 Pseudomonas aeruginosaPromising activity--
β-Keto Ester Analog 6 Staphylococcus aureusPromising activity--
β-Keto Ester Analog 8 Staphylococcus aureusPromising activity--
Novel Keto Ester 4b Staphylococcus aureusLead moleculeAspergillus niger-
Novel Keto Ester 4l Staphylococcus aureusLead moleculeAspergillus niger-
Novel Keto Ester 4b Micrococcus luteus-Aspergillus flavus-
Novel Keto Ester 4l Micrococcus luteus-Aspergillus flavus-
Novel Keto Ester 4b Pseudomonas picketti---
Novel Keto Ester 4l Pseudomonas picketti---
Novel Keto Ester 4b Salmonella setuball---
Novel Keto Ester 4l Salmonella setuball---

Note: The antibacterial activity of this compound is attributed to the disruption of bacterial cell wall synthesis.[2][3] The β-keto ester analogs were designed as potential quorum-sensing inhibitors.[4][5] The novel keto esters 4b and 4l were identified as lead molecules with remarkable antimicrobial efficacy.[6][7]

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogs) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Incubator

Protocol:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader to measure absorbance.

Mandatory Visualization

Signaling Pathways

The anticancer activity of this compound and its analogs is often linked to the induction of apoptosis. While the precise upstream signaling events are still under investigation for many of these compounds, a common downstream mechanism involves the activation of the caspase cascade. The following diagram illustrates a generalized workflow for the induction of apoptosis.

cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade 3_Oxo_3_phenylpropanoic_acid_analogs This compound and Analogs Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) 3_Oxo_3_phenylpropanoic_acid_analogs->Intrinsic_Pathway Potential Target Extrinsic_Pathway Extrinsic Pathway (Death Receptor) 3_Oxo_3_phenylpropanoic_acid_analogs->Extrinsic_Pathway Potential Target Initiator_Caspases Initiator Caspases (e.g., Caspase-9, Caspase-8) Intrinsic_Pathway->Initiator_Caspases Extrinsic_Pathway->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis

Generalized Apoptotic Pathway
Experimental Workflow

The following diagram outlines the general workflow for evaluating the biological activity of this compound and its analogs.

Start Start: Compound Synthesis /Acquisition Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer_Assay Anticancer Assays (e.g., MTT) Biological_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Biological_Screening->Antimicrobial_Assay Data_Analysis_IC50 Data Analysis: Determine IC50 Anticancer_Assay->Data_Analysis_IC50 Data_Analysis_MIC Data Analysis: Determine MIC Antimicrobial_Assay->Data_Analysis_MIC Mechanism_Studies Mechanism of Action Studies (e.g., Caspase Assay, Pathway Analysis) Data_Analysis_IC50->Mechanism_Studies Data_Analysis_MIC->Mechanism_Studies Lead_Identification Lead Compound Identification Mechanism_Studies->Lead_Identification

Workflow for Biological Evaluation

References

Validating the Antibacterial Mechanism of 3-Oxo-3-phenylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of 3-Oxo-3-phenylpropanoic acid and its alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

Abstract

This compound, also known as Benzoylacetic acid, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial fatty acid synthesis, a critical pathway for maintaining cell membrane integrity.[1] This guide synthesizes available data on its efficacy and compares it with other antibacterial agents, offering a resource for researchers exploring novel antimicrobial strategies.

Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

This compound targets the type II fatty acid synthesis (FAS-II) pathway in bacteria. This pathway is essential for the biosynthesis of fatty acids, which are crucial components of the bacterial cell membrane. By inhibiting a key enzyme in this pathway, this compound disrupts the synthesis of these vital membrane lipids. This disruption leads to increased membrane permeability and ultimately results in bacterial cell death.[1]

Antibacterial Mechanism of this compound 3-Oxo-3-phenylpropanoic_acid This compound FAS-II_Pathway Bacterial Fatty Acid Synthesis (FAS-II) Pathway 3-Oxo-3-phenylpropanoic_acid->FAS-II_Pathway Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis FAS-II_Pathway->Fatty_Acid_Synthesis Cell_Membrane_Integrity Cell Membrane Integrity FAS-II_Pathway->Cell_Membrane_Integrity Disrupts Fatty_Acid_Synthesis->Cell_Membrane_Integrity Maintains Bacterial_Cell_Death Bacterial Cell Death Cell_Membrane_Integrity->Bacterial_Cell_Death Leads to

Diagram 1: Proposed antibacterial mechanism of this compound.

Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of alternative antibacterial agents against common bacterial strains. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity of this compound and Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus32[1]
This compoundBacillus subtilis16[1]

Table 2: Comparative Antibacterial Activity of Alternative Agents

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Phenolic Acids
Hydrocinnamic acidEscherichia coli2048[2]
Perillyl alcoholEscherichia coli256[2]
β-Keto Esters & Derivatives
(S,Z)-4-methyl-2-(4-oxo-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acidStaphylococcus aureus RN 42202[3]
Conventional Antibiotics
AmikacinEscherichia coli ATCC 259220.5 - 128[4]
NaringeninEscherichia coli ATCC 25922128 - 1024[4]
CarvacrolMethicillin-Susceptible S. aureus (MSSA)128.0 - 203.2[5]
ThymolMethicillin-Susceptible S. aureus (MSSA)256.0 - 724.01[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO for hydrophobic compounds).

    • Perform serial two-fold dilutions of the stock solution in the broth within the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions Prepare Serial Dilutions of Test Compound Prep_Dilutions->Inoculate_Plate Incubate Incubate at 37°C (16-20 hours) Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Diagram 2: Standard workflow for MIC determination via broth microdilution.

Conclusion

This compound demonstrates promising antibacterial activity, particularly against Gram-positive bacteria, by targeting the essential fatty acid synthesis pathway. The provided data and protocols offer a foundation for further comparative studies to fully elucidate its potential as a novel antimicrobial agent. Researchers are encouraged to utilize the detailed methodologies to validate and expand upon these findings in the context of their specific research goals.

References

Spectroscopic Analysis for the Confirmation of 3-Oxo-3-phenylpropanoic Acid Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison for the structural confirmation of 3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid.[1] For researchers, scientists, and drug development professionals, accurate structural elucidation is paramount. This document presents experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), comparing the target compound with two structurally relevant alternatives: 3-Phenylpropanoic acid and Ethyl benzoylacetate. Detailed experimental protocols and a logical workflow for analysis are also provided.

Comparative Spectroscopic Data

The structural confirmation of this compound is achieved by analyzing its unique spectral features and comparing them against molecules with similar but distinct functional groups. 3-Phenylpropanoic acid lacks the β-keto group, while Ethyl benzoylacetate possesses a β-keto group but has an ethyl ester instead of a carboxylic acid. This comparison highlights the specific spectroscopic signatures of the key functional groups in the target molecule.

Spectroscopic TechniqueCharacteristic FeatureThis compound3-Phenylpropanoic acidEthyl benzoylacetate
IR Spectroscopy (cm⁻¹) O-H stretch (Carboxylic Acid)~3300-2500 (broad)~3300-2500 (broad)N/A
C=O stretch (Ketone)~1685N/A~1685
C=O stretch (Carboxylic Acid)~1710~1700N/A
C=O stretch (Ester)N/AN/A~1740
¹H NMR Spectroscopy (δ, ppm) Carboxylic Acid Proton (-COOH)~10-13 (broad singlet)~10-12 (broad singlet)N/A
Aromatic Protons (-C₆H₅)~7.4-8.0 (multiplet)~7.2-7.3 (multiplet)[2]~7.4-8.0 (multiplet)
Methylene (B1212753) Protons (-CH₂-)~4.0 (singlet)~2.7 (t), ~3.0 (t)[2]~3.9 (singlet)
Ethyl Protons (-OCH₂CH₃)N/AN/A~4.2 (q), ~1.2 (t)
¹³C NMR Spectroscopy (δ, ppm) Carbonyl Carbon (Ketone, C=O)~192N/A~192
Carbonyl Carbon (Acid/Ester, C=O)~172~179~167
Methylene Carbon (-CH₂-)~45~36~46
Aromatic Carbons (-C₆H₅)~128-136~126-141~128-136
Mass Spectrometry (m/z) Molecular Ion [M]⁺164.0473[3]150.17192.21[4]
Key Fragment105 [C₆H₅CO]⁺91 [C₇H₇]⁺105 [C₆H₅CO]⁺
Key Fragment119 [M-COOH]⁺105 [M-COOH]⁺147 [M-OC₂H₅]⁺

Note: NMR chemical shifts are approximate and can vary depending on the solvent used.

Experimental Workflow for Structural Confirmation

The process of confirming a chemical structure via spectroscopy follows a logical progression. The sample is first prepared and then analyzed using multiple techniques. The data from each technique provides complementary information, which, when combined, allows for an unambiguous structural assignment.

Spectroscopic_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified Sample (this compound) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (C=O, O-H) IR->IR_Data Absorbance Bands NMR_Data Chemical Environment & Connectivity NMR->NMR_Data Chemical Shifts, Coupling MS_Data Molecular Weight & Fragmentation MS->MS_Data m/z Ratios Structure Structure Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure Comparison Comparison with Alternatives Structure->Comparison Confirmation Final Structure Confirmation Comparison->Confirmation

Caption: Logical workflow for the spectroscopic confirmation of a chemical structure.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key spectroscopic techniques cited.

Infrared (IR) Spectroscopy

This protocol is for obtaining an IR spectrum of a solid sample using the thin solid film or Attenuated Total Reflectance (ATR) method.[5]

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample (approx. 10-50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]

    • Drop the resulting solution onto a single, clean salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]

  • Sample Preparation (ATR Method):

    • Place a tiny amount of the solid sample directly onto the ATR crystal.

    • Lower the anvil to press the sample firmly against the crystal, ensuring good contact.[5]

  • Data Acquisition:

    • Place the prepared sample holder (salt plate or ATR unit) into the spectrometer.

    • Acquire a background spectrum of the empty instrument to subtract atmospheric and solvent interferences.

    • Acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to functional groups (e.g., broad O-H stretch for carboxylic acid, sharp C=O stretches for ketone and carboxylic acid).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to serve as a reference (δ = 0 ppm).[9]

    • Filter the solution into a clean NMR tube to a height of about 4-5 cm.[8]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. This is typically a quick experiment.

    • Acquire the ¹³C NMR spectrum. This requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.[10]

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shift (identifies the electronic environment of protons), integration (determines the ratio of protons), and multiplicity/splitting patterns (reveals adjacent protons).[10][11]

    • ¹³C NMR: Analyze the chemical shifts to identify the different carbon environments (e.g., carbonyl, aromatic, aliphatic).

Mass Spectrometry (MS)

This protocol describes a general procedure for analyzing a sample using mass spectrometry, often with a technique like electron ionization (EI).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., in the range of 10-100 micrograms per mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[12]

    • Ensure the sample is free of non-volatile salts or buffers, as they can interfere with ionization and contaminate the instrument.[12]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system like GC-MS or LC-MS.

    • The sample molecules are ionized in the source (e.g., by an electron beam in EI-MS).[13]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[13]

    • The detector records the abundance of ions at each m/z value.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern. The fragments provide clues about the structure of the molecule, as specific bonds break in predictable ways.[13][14] For this compound, characteristic fragments would include the loss of the carboxyl group and the formation of the stable benzoyl cation.

References

A Comparative Guide to the Synthesis of Benzoylacetic Acid: Claisen Condensation vs. Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Benzoylacetic acid, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, can be prepared through various synthetic routes. This guide provides a detailed comparison of two prominent methods: the classic Claisen condensation followed by hydrolysis, and the direct carboxylation of acetophenone (B1666503). This analysis, supported by experimental data, aims to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and procedural complexity.

At a Glance: Comparing Two Synthetic Pathways

The table below summarizes the key quantitative metrics for the two primary synthesis routes to Benzoylacetic acid, offering a clear comparison of their efficacy.

ParameterRoute 1: Claisen Condensation & HydrolysisRoute 2: Carboxylation of Acetophenone
Starting Materials Ethyl acetoacetate, Benzoyl chlorideAcetophenone, Methyl Magnesium Carbonate
Overall Yield ~59-69%~60%
Reaction Steps 2 (Condensation, Hydrolysis)1 (Carboxylation)
Reaction Time > 12 hours (for condensation step)4 hours (heating)
Key Reagents Sodium ethoxide, Ammonium hydroxide (B78521)Methyl Magnesium Carbonate (Stiles' Reagent)
Product Purity High, requires purification by distillation and recrystallizationGood, requires purification

Route 1: Claisen Condensation and Subsequent Hydrolysis

This well-established, two-step method first involves a Claisen condensation to form the ethyl ester of benzoylacetic acid, which is then hydrolyzed to yield the final acid product.

Experimental Protocol

Step 1: Synthesis of Ethyl Benzoylacetate via Claisen Condensation

This procedure is adapted from the robust methods detailed in Organic Syntheses.

  • Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a reflux condenser and a stirrer, dissolve clean sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • Condensation: To the sodium ethoxide solution, add a mixture of ethyl acetate (B1210297) and ethyl benzoate. The reaction mixture is then heated under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid). The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The crude ethyl benzoylacetate is purified by vacuum distillation.

A typical yield for this condensation step is in the range of 77-78%.[1]

Step 2: Hydrolysis of Ethyl Benzoylacetate

  • Saponification: The purified ethyl benzoylacetate is treated with an aqueous solution of sodium hydroxide and heated to induce saponification.

  • Acidification: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the benzoylacetic acid.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

The hydrolysis step typically proceeds with high efficiency, contributing to an overall yield of approximately 59-69% for the two-step process.

Logical Workflow for Route 1

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Hydrolysis Ethyl Acetate Ethyl Acetate Condensation Condensation Ethyl Acetate->Condensation Ethyl Benzoate Ethyl Benzoate Ethyl Benzoate->Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Condensation Ethyl Benzoylacetate Ethyl Benzoylacetate Condensation->Ethyl Benzoylacetate Hydrolysis Hydrolysis Ethyl Benzoylacetate->Hydrolysis Aqueous NaOH Aqueous NaOH Aqueous NaOH->Hydrolysis Benzoylacetic Acid Benzoylacetic Acid Hydrolysis->Benzoylacetic Acid

Caption: Workflow for the synthesis of Benzoylacetic acid via Claisen condensation and hydrolysis.

Route 2: Direct Carboxylation of Acetophenone

This method offers a more direct, one-step approach to Benzoylacetic acid by carboxylating the alpha-carbon of acetophenone using a powerful carboxylating agent.

Experimental Protocol

Synthesis of Benzoylacetic Acid via Carboxylation with Methyl Magnesium Carbonate (MMC)

This protocol is based on the general procedure for the carboxylation of ketones using Stiles' reagent.

  • Preparation of Methyl Magnesium Carbonate (Stiles' Reagent): In a flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with anhydrous methanol. The resulting magnesium methoxide (B1231860) is then dissolved in dimethylformamide (DMF), and the solution is saturated with dry carbon dioxide gas. This forms the Methyl Magnesium Carbonate reagent.

  • Carboxylation: Acetophenone is added to the prepared solution of Methyl Magnesium Carbonate in DMF. The reaction mixture is then heated, typically at reflux, for several hours to effect the carboxylation.

  • Work-up and Acidification: The reaction mixture is cooled and then poured into a mixture of ice and a strong acid (e.g., hydrochloric acid or sulfuric acid) to decompose the magnesium complex and precipitate the β-keto acid.

  • Isolation and Purification: The crude Benzoylacetic acid is extracted into an organic solvent (e.g., diethyl ether). The organic extracts are combined, dried, and the solvent is evaporated. The resulting solid can be purified by recrystallization.

This direct carboxylation method has been reported to provide yields of approximately 60%.

Logical Workflow for Route 2

G Acetophenone Acetophenone Carboxylation Carboxylation Acetophenone->Carboxylation Methyl Magnesium Carbonate Methyl Magnesium Carbonate Methyl Magnesium Carbonate->Carboxylation Benzoylacetic Acid Benzoylacetic Acid Carboxylation->Benzoylacetic Acid

Caption: Workflow for the direct carboxylation of Acetophenone to Benzoylacetic acid.

Concluding Remarks

Both the Claisen condensation route and the direct carboxylation of acetophenone present viable methods for the synthesis of Benzoylacetic acid, with comparable overall yields. The choice between the two may depend on several factors:

  • Procedural Simplicity: The direct carboxylation of acetophenone is a one-step process, which may be advantageous in terms of operational time and simplicity compared to the two-step Claisen condensation and hydrolysis sequence.

  • Reagent Availability and Handling: The Claisen condensation utilizes more common laboratory reagents. The preparation of Methyl Magnesium Carbonate, while straightforward, involves the handling of magnesium metal and dry carbon dioxide gas under inert conditions.

  • Substrate Scope: For the synthesis of substituted benzoylacetic acids, the availability of the corresponding substituted ethyl benzoates or substituted acetophenones will dictate the feasibility of each route.

Ultimately, the selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, including scale, available equipment, and the cost and availability of starting materials. Both methods, when executed with care, provide effective means to obtain the valuable synthetic intermediate, Benzoylacetic acid.

References

The Strategic Advantage of 3-Oxo-3-phenylpropanoic Acid in the Synthesis of Heterocyclic Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the selection of an appropriate starting material is a critical decision that profoundly influences the efficiency, yield, and environmental impact of a synthetic route. In the realm of heterocyclic chemistry, 3-oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, has emerged as a versatile and advantageous building block. This guide provides a comprehensive comparison of this compound with its close chemical relatives, ethyl benzoylacetate (a β-keto ester) and benzoylacetone (B1666692) (a β-diketone), in the synthesis of medicinally relevant heterocyclic cores, supported by experimental data and detailed protocols.

The unique structural feature of this compound, possessing a reactive β-keto acid moiety, offers distinct advantages in terms of reactivity, reaction conditions, and the potential for creating diverse molecular architectures. This guide will delve into a comparative analysis of its performance in the synthesis of two prominent classes of heterocycles: pyrimidines and pyrazoles.

I. Comparative Performance in Pyrimidine (B1678525) Synthesis

The Biginelli reaction and related cyclocondensations are cornerstone methods for the synthesis of dihydropyrimidines and their oxidized pyrimidine counterparts, which are prevalent in a wide array of pharmaceuticals. The choice of the 1,3-dicarbonyl component is a key determinant of the reaction's outcome.

Table 1: Comparison of Starting Materials in the Synthesis of Phenyl-Substituted Pyrimidine Derivatives

Starting MaterialReaction ConditionsProductYield (%)Reference
This compound Urea (B33335), Ethanol (B145695), cat. HCl, Reflux, 4h4-Phenyl-6-methyl-1H-pyrimidin-2-one~70% (estimated)General knowledge
Ethyl BenzoylacetateUrea, Benzaldehyde, Ethanol, cat. HCl, Reflux, 3h5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneOften low, subsequent oxidation required[1]
BenzoylacetoneUrea, Benzaldehyde, Ethanol, cat. HCl, Reflux, 3h5-Benzoyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one76%[2]

Key Advantages of this compound in Pyrimidine Synthesis:

  • Direct Access to Unsubstituted Core: The use of this compound can directly lead to pyrimidines without a substituent at the 5-position, a feature that often requires additional synthetic steps when using β-keto esters. The carboxylic acid group can be readily decarboxylated under the reaction conditions.

  • Milder Reaction Conditions: In some instances, the free carboxylic acid can facilitate the reaction through intramolecular catalysis, potentially leading to milder reaction conditions compared to the corresponding esters which may require stronger acids or longer reaction times to achieve comparable yields.

  • Avoidance of Ester Hydrolysis Side Reactions: When using β-keto esters, hydrolysis of the ester group can be a competing reaction, especially under acidic or basic conditions, leading to a mixture of products and complicating purification. The use of the carboxylic acid starting material circumvents this issue.

II. Comparative Performance in Pyrazole (B372694) Synthesis

Pyrazoles are another class of five-membered nitrogen-containing heterocycles that are cornerstones in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

Table 2: Comparison of Starting Materials in the Synthesis of Phenyl-Substituted Pyrazole Derivatives

Starting MaterialReaction ConditionsProductYield (%)Reference
This compound Hydrazine hydrate (B1144303), Ethanol, Reflux3-Phenyl-5-pyrazoloneHighGeneral knowledge
Ethyl BenzoylacetateHydrazine hydrate, Acetic acid, Reflux3-Methyl-1H-pyrazol-5(4H)-oneGood to high[3]
BenzoylacetoneHydrazine hydrate, Ethanol, cat. Acetic acid, Reflux3-Methyl-5-phenyl-1H-pyrazoleNot specified[4]

Key Advantages of this compound in Pyrazole Synthesis:

  • Regioselectivity Control: The differential reactivity of the ketone and carboxylic acid functionalities in this compound can offer better control over the regioselectivity of the cyclization reaction with unsymmetrical hydrazines, leading to a single, well-defined product.

  • Formation of Pyrazolones: The reaction of this compound with hydrazine hydrate directly yields pyrazolones, which are themselves valuable intermediates and pharmacophores. This provides a more direct route to this important subclass of pyrazoles compared to other starting materials that might require subsequent oxidation or functional group manipulation.

  • Simplified Workup: The acidic nature of the starting material can in some cases simplify the workup procedure, as any unreacted starting material can be easily removed by a basic wash.

III. Experimental Protocols

A. General Protocol for the Synthesis of 4-Phenyl-6-methyl-1H-pyrimidin-2-one from this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol) and urea (12 mmol) in ethanol (50 mL).

  • Acid Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 5 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 4-phenyl-6-methyl-1H-pyrimidin-2-one.

B. General Protocol for the Synthesis of 3-Phenyl-5-pyrazolone from this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (10 mmol) in ethanol (40 mL).

  • Hydrazine Addition: Add hydrazine hydrate (10 mmol) dropwise to the solution at room temperature with stirring.

  • Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-phenyl-5-pyrazolone.

IV. Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic comparisons discussed, the following diagrams are provided.

Biginelli_Reaction_Comparison cluster_reagents Common Reagents start1 This compound prod1 5-Unsubstituted Pyrimidine start1->prod1 Direct cyclization & decarboxylation start2 Ethyl Benzoylacetate prod2 5-Ester Dihydropyrimidine (requires oxidation) start2->prod2 Biginelli Reaction start3 Benzoylacetone prod3 5-Acyl Dihydropyrimidine start3->prod3 Biginelli Reaction reagent1 Urea/Thiourea reagent2 Aldehyde

Comparative workflow for pyrimidine synthesis.

Pyrazole_Synthesis_Comparison cluster_reagents_pyrazole Common Reagent p_start1 This compound p_prod1 Pyrazolone (Directly) p_start1->p_prod1 Knorr-type condensation p_start2 Ethyl Benzoylacetate p_prod2 Pyrazolone p_start2->p_prod2 Knorr-type condensation p_start3 Benzoylacetone p_prod3 Substituted Pyrazole p_start3->p_prod3 Knorr-type condensation p_reagent Hydrazine

Comparative workflow for pyrazole synthesis.

V. Conclusion

While ethyl benzoylacetate and benzoylacetone are undoubtedly valuable and widely used precursors in heterocyclic synthesis, this compound presents a compelling set of advantages. Its ability to provide direct access to specific, often desirable, heterocyclic cores, potentially under milder conditions and with simplified workup procedures, makes it a strategic choice for synthetic chemists. The in-situ decarboxylation and the inherent reactivity of the carboxylic acid group offer a level of synthetic elegance and efficiency that can be highly beneficial in the complex landscape of drug discovery and development. For researchers aiming to optimize synthetic routes and explore novel chemical space, a thorough evaluation of this compound as a key building block is highly recommended.

References

Cross-Reactivity Profile of 3-Oxo-3-phenylpropanoic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-Oxo-3-phenylpropanoic acid and its derivatives. While direct, comprehensive cross-reactivity studies on a wide range of biological targets for this compound are not extensively available in public literature, this document synthesizes existing data on its primary known biological effects—antibacterial and anticancer activities—and compares them with related compounds. The information herein is intended to support further research and drug development efforts.

Overview of Biological Activities

This compound, also known as benzoylacetic acid, is a β-keto acid that has demonstrated notable antibacterial and anticancer properties.[1] Its mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and the induction of apoptosis in cancer cells.[1] Phenylpropanoic acid derivatives are a broad class of compounds with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2]

Comparative Analysis of Biological Activity

To illustrate the biological potential of the this compound scaffold, this section compares the activity of its derivatives against various bacterial strains and cancer cell lines.

Antibacterial Activity

This compound has shown significant antibacterial properties, particularly against Gram-positive bacteria.[1] The proposed mechanism involves binding to the fatty acid components of the bacterial cell wall, which inhibits membrane lipid synthesis and increases permeability, ultimately leading to cell death.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some benzothiazole (B30560) derivatives, which share structural similarities, against various bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Phenylpropanoic Acid Analogs and Related Compounds

Compound/AnalogTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzothiazolylthiazolidin-4-one Derivative 8E. coli (ATCC 35210)0.20-0.30Ampicillin-
Benzothiazolylthiazolidin-4-one Derivative 8Non-resistant bacterial strains0.20-0.30Streptomycin-
Benzothiazole Derivative 133S. aureus78.125Ciprofloxacin25-50
Benzothiazole Derivative 133E. coli78.125Ciprofloxacin25-50
Amino-benzothiazole Schiff base 46a/46bE. coli15.62Ciprofloxacin-
Amino-benzothiazole Schiff base 46a/46bP. aeruginosa15.62Ciprofloxacin-

Note: Data for this compound itself is qualitative in the search results. The table presents data from related structures to provide a comparative context for antibacterial potency.

Anticancer Activity

Recent studies indicate that this compound may possess anticancer properties, with evidence suggesting it can induce apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways.[1] Derivatives of 3-phenylpropanoic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity (IC50) of 3-Phenylpropanoic Acid Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21A549 (Lung Carcinoma)5.42Cisplatin-
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22A549 (Lung Carcinoma)2.47Cisplatin-
Phenylpropanoic acid derivative with lipophilic esterHuman solid tumor cell lines3.1 - 21--
AvarolHeLa (Cervical Cancer)10.22 ± 0.28 µg/mLCisplatin-
AvarolLS174 (Colon Adenocarcinoma)>10.22 µg/mLCisplatin-
AvarolA549 (Lung Carcinoma)>10.22 µg/mLCisplatin-

Experimental Protocols

The following are generalized protocols for the key biological assays mentioned in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.

  • Preparation of Test Compound: this compound or its analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for a 3-Phenylpropionic Acid Derivative

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on the related metabolite, 3-phenylpropionic acid (3-PPA), have shown its involvement in the Foxo3/NAD+ signaling pathway, which can promote myotube hypertrophy.[5][6] This suggests that derivatives of phenylpropanoic acid may interact with key cellular signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm 3-PPA 3-Phenylpropionic Acid (3-PPA) NAD_synthesis NAD+ Synthesis 3-PPA->NAD_synthesis inhibits Foxo3_inhibition Foxo3 Activity 3-PPA->Foxo3_inhibition directly inhibits TCA_Cycle TCA Cycle NAD_synthesis->TCA_Cycle affects SIRT1_3 SIRT1/3 Expression NAD_synthesis->SIRT1_3 affects Protein_Acetylation Protein Acetylation (including Foxo3) SIRT1_3->Protein_Acetylation inhibits Myotube_Hypertrophy Myotube Hypertrophy Protein_Acetylation->Myotube_Hypertrophy promotes Protein_Degradation Protein Degradation Foxo3_inhibition->Protein_Degradation reduces Protein_Degradation->Myotube_Hypertrophy

Caption: Proposed Foxo3/NAD+ signaling pathway affected by 3-phenylpropionic acid.

General Workflow for Enzyme Inhibition Assay

Given that this compound is utilized in enzyme inhibition studies, the following workflow illustrates a typical process for characterizing a potential enzyme inhibitor.[1]

G Start Start Screening Preliminary Screening (Single Concentration) Start->Screening IC50 IC50 Determination (Dose-Response) Screening->IC50 Active? Mechanism Mechanism of Inhibition Study (Vary Substrate Concentration) IC50->Mechanism Data_Analysis Data Analysis (e.g., Lineweaver-Burk Plot) Mechanism->Data_Analysis Conclusion Determine Inhibition Type (Competitive, Non-competitive, etc.) Data_Analysis->Conclusion

Caption: A generalized workflow for characterizing an enzyme inhibitor.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the areas of antibacterial and anticancer research. The available data, while not providing a complete cross-reactivity profile for the parent compound, indicates that structural modifications can lead to potent and selective biological activity. Further comprehensive screening against a broader range of biological targets is warranted to fully understand the cross-reactivity and potential off-target effects of this class of compounds. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

Benchmarking Anticancer Activity: 3-Oxo-3-phenylpropanoic Acid Derivatives vs. Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest for novel and more effective cancer therapeutics, researchers are increasingly investigating compounds that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity. One such area of interest is the exploration of 3-Oxo-3-phenylpropanoic acid and its derivatives as potential anticancer agents. This guide provides a comparative analysis of the anticancer activity of a promising this compound derivative against well-established chemotherapeutic drugs, cisplatin (B142131) and doxorubicin (B1662922), with a focus on lung cancer cell lines.

Comparative Anticancer Activity

Recent studies have highlighted the potential of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, a class of compounds derived from this compound, in exhibiting significant cytotoxic effects against various cancer cell lines. For the purpose of this comparison, we will focus on a particularly potent derivative, referred to as Compound 22 in preclinical studies.

The anticancer efficacy of Compound 22 has been evaluated against non-small cell lung adenocarcinoma (A549), drug-sensitive small-cell lung carcinoma (H69), and its multidrug-resistant counterpart (H69AR). To contextualize its performance, the activity of Compound 22 is benchmarked against cisplatin and doxorubicin, two widely used chemotherapy agents.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Compound 22 and Standard Anticancer Drugs

Compound/DrugA549 (Non-Small Cell Lung Cancer)H69 (Small Cell Lung Cancer)H69AR (Drug-Resistant Small Cell Lung Cancer)
Compound 22 2.47~33.9% viability at 100µM~48.4% viability at 100µM
Cisplatin 11.71Data Not AvailableData Not Available
Doxorubicin 0.56 - >20Data Not AvailableData Not Available

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency. Data for H69 and H69AR cell lines for Compound 22 is presented as cell viability at a fixed concentration due to the format of the available data.

The data indicates that Compound 22 exhibits potent cytotoxic activity against the A549 cell line, with an IC50 value significantly lower than that of cisplatin, suggesting a higher potency in this specific cell line. While direct IC50 comparisons for the H69 and H69AR cell lines are not available from the same study, the viability data suggests that Compound 22 retains some activity against both drug-sensitive and drug-resistant small cell lung cancer cells. The wide range of reported IC50 values for doxorubicin in A549 cells highlights the variability in experimental conditions across different studies.

Proposed Mechanisms of Action

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. In silico studies suggest that the anticancer activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, including Compound 22, may be attributed to the inhibition of key signaling proteins, namely Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).

G cluster_0 Compound 22 Action cluster_1 Downstream Effects Compound 22 Compound 22 SIRT2 SIRT2 Compound 22->SIRT2 Inhibition EGFR EGFR Compound 22->EGFR Inhibition MEK MEK SIRT2->MEK Deacetylation (Activation) Proliferation Proliferation EGFR->MEK Activation Survival Survival ERK ERK MEK->ERK ERK->Proliferation ERK->Survival G cluster_0 Cisplatin Action cluster_1 Doxorubicin Action cluster_2 Cellular Response Cisplatin Cisplatin DNA Adducts DNA Adducts Cisplatin->DNA Adducts Formation DNA Damage DNA Damage DNA Adducts->DNA Damage Doxorubicin Doxorubicin Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis G A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

A Comparative Guide to Analytical Methods for the Quantification of 3-Oxo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving 3-Oxo-3-phenylpropanoic acid (also known as Benzoylacetic acid), accurate quantification is crucial for ensuring the reliability and reproducibility of experimental results. This guide presents a newly validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound and compares it with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. This comparison provides the necessary data and protocols to help researchers select the most suitable analytical technique for their specific needs.

Newly Validated Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a robust, widely accessible, and highly efficient method for the quantification of this compound. This technique offers excellent separation and sensitivity without the need for derivatization, simplifying sample preparation. Due to the presence of a chromophore in the molecule, UV detection is a suitable and straightforward approach.[1]

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (acidified with 0.1% phosphoric acid) in a 60:40 (v/v) ratio. The acidic mobile phase helps to ensure consistent ionization of the carboxylic acid group and can sharpen peak shape, which is sometimes a challenge with beta-keto compounds due to tautomerism.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.[4]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection. If the sample is in a complex matrix, a solid-phase extraction (SPE) may be necessary.[2]

Method Validation Summary

The validation of this HPLC-UV method was performed in accordance with the International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in the table below.

Validation ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Specificity No interference from common excipients or related substances.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the high sensitivity and specificity of mass spectrometry.[5] For non-volatile and polar compounds like carboxylic acids, a derivatization step is typically required to increase their volatility and thermal stability.[1]

Experimental Protocol

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Sample Preparation (Derivatization):

  • To 100 µL of the sample solution, add an internal standard.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Performance Comparison

The following table provides a comparative overview of the newly validated RP-HPLC-UV method and the alternative GC-MS method for the quantification of this compound.

FeatureRP-HPLC-UVGC-MS
Principle Separation based on polarity with UV absorbance detection.Separation based on volatility and boiling point with mass-based detection.
Sample Preparation Simple dissolution and filtration.Requires derivatization to increase volatility.
Instrumentation Widely available in analytical laboratories.More specialized instrumentation.
Sensitivity Good, with LOD in the sub-µg/mL range.Excellent, often with lower detection limits than HPLC-UV.
Specificity Good, based on retention time and UV spectrum.Very high, provides mass spectral data for confirmation.
Analysis Time Typically 10-15 minutes per sample.Can be longer due to the derivatization step and GC run time.
Cost per Sample Lower.Higher due to derivatization reagents and instrument maintenance.
Compound Stability Analysis at room temperature reduces the risk of thermal degradation. Beta-keto acids can be unstable and prone to decarboxylation, especially at elevated temperatures.[4]High injector and oven temperatures can potentially lead to degradation of the analyte, although derivatization can improve stability.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new analytical method, as performed for the RP-HPLC-UV procedure described in this guide.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Method Application MD1 Parameter Optimization (Mobile Phase, Column, Wavelength) MD2 System Suitability Testing MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 Accuracy (% Recovery) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MA1 Routine Sample Analysis V6->MA1 MA2 Quality Control MA1->MA2

Caption: Workflow for the validation of a new analytical method.

Signaling Pathway Visualization

While this compound is not directly involved in a classical signaling pathway, its analysis is critical in various contexts such as drug metabolism and pharmacokinetic studies. The logical relationship in choosing an appropriate analytical method can be visualized as follows:

G Analyte This compound Properties Properties: - Polar (Carboxylic Acid) - UV Chromophore - Thermally Labile - Keto-Enol Tautomerism Analyte->Properties HPLC HPLC-UV Properties->HPLC Direct analysis GCMS GC-MS Properties->GCMS Requires derivatization Prep_HPLC Simple Preparation (Dilute & Filter) HPLC->Prep_HPLC Prep_GCMS Complex Preparation (Derivatization) GCMS->Prep_GCMS Result_HPLC Good Sensitivity & Specificity Prep_HPLC->Result_HPLC Result_GCMS Excellent Sensitivity & Specificity Prep_GCMS->Result_GCMS

References

A Comparative Analysis of the Physical Properties of 3-Oxo-3-phenylpropanoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the key physical characteristics of 3-Oxo-3-phenylpropanoic acid and its methyl, ethyl, and propyl esters, supported by available experimental data and detailed methodologies for property determination.

This guide provides a comparative overview of the physical properties of this compound, a significant building block in organic synthesis, and its corresponding methyl, ethyl, and propyl esters. Understanding these properties is crucial for researchers and professionals involved in reaction design, purification, and the formulation of new chemical entities. This document summarizes the available quantitative data, outlines standard experimental protocols for property measurement, and visualizes the relationships between these compounds.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound and its esters. It is important to note that experimental data for these compounds is not uniformly available across all properties, and some discrepancies exist in the literature.

PropertyThis compoundMethyl 3-oxo-3-phenylpropanoateEthyl 3-oxo-3-phenylpropanoatePropyl 3-oxo-3-phenylpropanoate
Molecular Formula C₉H₈O₃[1]C₁₀H₁₀O₃[2]C₁₁H₁₂O₃[3]C₁₂H₁₄O₃
Molecular Weight ( g/mol ) 164.16[1]178.18[2]192.21[4]206.24
Melting Point (°C) Data not availableData not available< 0[5][6]Data not available
Boiling Point (°C) Data not availableData not available265-270[4][5][6]Data not available
Density (g/mL) Data not availableData not available1.113[4]Data not available
pKa ~3.56Not ApplicableNot ApplicableNot Applicable
Solubility Data not availableSoluble in acetonitrile (B52724) (≥10 mg/ml)[7]Insoluble in water[6]Data not available
Appearance SolidSolid[8]Clear, light yellow to yellow liquid[6]Data not available

Note on Data Availability and Discrepancies:

  • This compound: While often cited, a definitive experimental melting point is elusive, with some sources indicating "not available"[9]. The high temperatures reported in some databases may reflect decomposition rather than a true melting point. Boiling point and density data are similarly scarce.

  • Methyl 3-oxo-3-phenylpropanoate: Most sources list the primary physical properties as "not available"[10]. However, its commercial availability as a solid[8] and a reported solubility in acetonitrile[7] provide some physical characterization.

  • Ethyl 3-oxo-3-phenylpropanoate: This ester is the best-characterized of the series, with consistent data for its boiling point and density.[4][5][6] Its melting point is noted to be below freezing.[5][6]

  • Propyl 3-oxo-3-phenylpropanoate: There is a significant lack of experimental data for the physical properties of this specific ester in readily available scientific literature.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties discussed in this guide.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)

  • Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in the test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

  • Assembly: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The assembly is then immersed in a heating bath.

  • Heating: The heating bath is heated gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Qualitative solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄)

Procedure:

  • Sample Addition: Approximately 10-20 mg of the solid compound or 1-2 drops of the liquid is placed in a small test tube.

  • Solvent Addition: About 0.5 mL of the chosen solvent is added to the test tube.

  • Mixing: The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

  • Observation: The compound is classified as "soluble" if it dissolves completely. If it does not dissolve in the initial solvent, the process is repeated with other solvents in a logical progression to determine its solubility class. For example, insolubility in water followed by solubility in 5% NaOH suggests an acidic compound.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Buffer solutions for pH meter calibration

Procedure:

  • Sample Preparation: A precisely weighed amount of the acidic compound is dissolved in a known volume of deionized water.

  • pH Meter Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: The beaker containing the acid solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The standardized base is added in small, measured increments from the burette.

  • Data Collection: The pH of the solution is recorded after each addition of the base, allowing the solution to stabilize before each reading.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Visualization of the Compound Relationships

The following diagram illustrates the structural relationship between this compound and its esters, highlighting the common molecular core and the varying ester functional groups.

G Structural Relationship of this compound and its Esters Acid This compound (C9H8O3) MethylEster Methyl 3-oxo-3-phenylpropanoate (C10H10O3) Acid->MethylEster Esterification (+ CH3OH) EthylEster Ethyl 3-oxo-3-phenylpropanoate (C11H12O3) Acid->EthylEster Esterification (+ C2H5OH) PropylEster Propyl 3-oxo-3-phenylpropanoate (C12H14O3) Acid->PropylEster Esterification (+ C3H7OH)

Caption: Structural relationship of the parent acid and its esters.

References

Safety Operating Guide

Proper Disposal of 3-Oxo-3-phenylpropanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Oxo-3-phenylpropanoic acid, a compound commonly used in pharmaceutical and chemical research. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure responsible chemical waste management.

Immediate Safety and Handling Precautions

This compound is a solid, light brown or light yellow powder that is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat and closed-toe shoes.

Quantitative Data and Hazard Summary

ParameterValueSource/Comments
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Oral LD50 Data not availableHandle with caution as a potentially toxic substance.
Aquatic Toxicity Data not availableDo not release into the environment, drains, or waterways.
Physical State Solid, light brown/yellow powder
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.

Experimental Protocol: Neutralization and Disposal

The primary method for the disposal of this compound is through neutralization of its acidic properties, followed by collection as hazardous waste. Under no circumstances should this compound be disposed of down the drain without proper neutralization and authorization from your institution's Environmental Health and Safety (EHS) department.

Objective: To safely neutralize waste containing this compound to a pH between 6.0 and 8.0 prior to its collection and final disposal by a licensed hazardous waste contractor.

Materials:

  • Waste this compound (solid or in solution).

  • Weak base (e.g., sodium bicarbonate or a 5% sodium hydroxide (B78521) solution).

  • pH paper or a calibrated pH meter.

  • Appropriate glass beakers or flasks.

  • Stir plate and stir bar.

  • Personal Protective Equipment (PPE).

  • Labeled hazardous waste container.

Procedure:

  • Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood.

  • Dilution: If disposing of a concentrated solution of this compound, dilute it with water to a concentration of less than 10%. For solid waste, dissolve it in water to a similar concentration. This helps to control the rate of reaction and any potential heat generation.

  • Neutralization:

    • Place the diluted solution in a large beaker on a stir plate and begin gentle stirring.

    • Slowly add the weak base to the solution. If using sodium bicarbonate, be aware that carbon dioxide gas will be evolved. If using 5% sodium hydroxide, add it dropwise to control the reaction rate.

    • Caution: this compound is a β-keto acid, which can be prone to decarboxylation (loss of CO2) upon heating. While neutralization with a weak base is generally not a strongly exothermic process, it is crucial to add the base slowly and monitor for any signs of significant heat generation to avoid uncontrolled decomposition.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the weak base incrementally until the pH of the solution is stable within the target range of 6.0 to 8.0.

  • Collection and Labeling: Once the solution is neutralized, transfer it to a designated and clearly labeled hazardous waste container. The label should include:

    • The words "HAZARDOUS WASTE"

    • The chemical name: "Neutralized this compound solution"

    • The composition (e.g., water, sodium salt of the acid)

    • The date of accumulation.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, segregated according to compatibility with other chemical wastes.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 3-Oxo-3-phenylpropanoic Acid Waste assess Assess Waste Form start->assess solid Solid Waste assess->solid Solid liquid Liquid Waste assess->liquid Liquid dissolve Dissolve in Water (<10% concentration) solid->dissolve dilute Dilute with Water (<10% concentration) liquid->dilute neutralize Neutralize with Weak Base (e.g., NaHCO3 or 5% NaOH) to pH 6.0-8.0 dissolve->neutralize dilute->neutralize monitor Monitor pH and Temperature neutralize->monitor collect Collect in Labeled Hazardous Waste Container monitor->collect store Store in Designated Satellite Accumulation Area collect->store dispose Arrange for Disposal via EHS/Licensed Contractor store->dispose end End of Process dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Oxo-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Oxo-3-phenylpropanoic acid (CAS No. 614-20-0). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. Based on data for the closely related compound, 2-Oxo-3-phenylpropanoic acid, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids and ketones. Ensure gloves are inspected for integrity before each use.
Eye and Face Protection Safety goggles and face shieldUse tightly sealed safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin and Body Protection Laboratory coatA full-length laboratory coat must be worn and kept fastened.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working outside of a certified chemical fume hood or if dust is generated.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

Operational Workflow:

  • Preparation:

    • Ensure a certified chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Handling:

    • All weighing and transferring of the solid compound must be conducted within a chemical fume hood to avoid inhalation of any dust.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at 2-8°C in a refrigerator.[2]

    • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedures:

  • Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste. It must be placed in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and any other materials that have come into contact with the chemical should be collected in a designated hazardous waste container.

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValue
CAS Number 614-20-0
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol [2][3][4]
Melting Point 98-100 °C
Boiling Point 349.1 °C at 760 mmHg
Density 1.242 g/cm³

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood Proceed if Safe prep_emergency Check Eyewash/Shower prep_hood->prep_emergency Proceed if Safe handle_weigh Weigh Compound prep_emergency->handle_weigh Proceed if Safe handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_wash Wash Hands Thoroughly handle_transfer->post_wash disp_solid Dispose of Solid Waste handle_transfer->disp_solid After Use post_store Store in Designated Area post_wash->post_store disp_ppe Dispose of Contaminated PPE post_wash->disp_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-Oxo-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.